5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12(5-3-1)10-15-8-9-16-13(11-15)6-7-14-16/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBUZILSAMZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
The paradigm shift toward lead-oriented synthesis in modern drug discovery has heavily favored low-molecular-weight, conformationally restricted, and sp³-enriched molecular scaffolds. Among these, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core has emerged as a highly versatile bicyclic system. Specifically, 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1639881-08-5) serves as an advanced building block, offering multiple vectors for diversification while maintaining excellent physicochemical properties. This technical guide provides an in-depth analysis of its structural attributes, synthetic protocols, and validated applications in targeted therapeutics.
Structural and Physicochemical Profiling
The THPP scaffold consists of a pyrazole ring fused to a saturated pyrazine (piperazine-like) ring. The bridgehead nitrogen (N1) and the secondary/tertiary amine (N5) provide distinct electronic environments. Benzylation at the N5 position yields a lipophilic anchor that is frequently utilized in fragment-based drug discovery (FBDD) to probe hydrophobic pockets in target proteins.
The structural rigidity of the bicyclic system minimizes the entropic penalty upon target binding, a critical factor in optimizing ligand efficiency.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the 5-benzyl-THPP scaffold, highlighting its alignment with the "Rule of Three" for fragment-based design.
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C₁₃H₁₅N₃ | Core scaffold for efficient downstream functionalization. |
| Molecular Weight | 213.28 g/mol | High ligand efficiency; leaves ample MW budget for further lead optimization. |
| Calculated LogP | ~1.9 | Optimal lipophilicity preventing non-specific hydrophobic trapping in membranes. |
| Topological Polar Surface Area | 18.5 Ų | Excellent membrane permeability; highly suitable for CNS and intracellular targets. |
| Hydrogen Bond Donors (HBD) | 0 | Minimizes desolvation penalties during the target binding event. |
| Hydrogen Bond Acceptors (HBA) | 3 | Facilitates specific hydrogen bonding with kinase hinge regions or viral pockets. |
| Fraction sp³ (Fsp³) | 0.38 | High 3D complexity; reduces off-target promiscuity compared to flat aromatics. |
Synthetic Methodologies & Mechanistic Causality
The construction of the THPP core is a multi-step process that requires precise control over ring closure and saturation. The synthesis typically begins with commercially available substituted 1H-pyrazole-5-carboxylic acids. The critical step involves the assembly of the unsaturated pyrazine ring, followed by catalytic hydrogenation to yield the saturated 4,5,6,7-tetrahydro derivative.
Synthetic workflow for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Pharmacological Applications
The THPP scaffold is a proven pharmacophore in several clinical and preclinical candidates, demonstrating remarkable versatility across different therapeutic areas.
A. ATR Kinase Inhibitors (Oncology)
A saturation strategy focused on improving the selectivity of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors led to a novel series of highly potent THPPs (). The sp³ character of the THPP core was instrumental in navigating the complex binding pocket of the ATR kinase. By blocking ATR, these compounds prevent the phosphorylation of Chk1, forcing cancer cells with high replication stress into premature mitosis and subsequent apoptosis.
Mechanism of action of THPP-derived ATR inhibitors in cancer therapy.
B. HBV Core Protein Allosteric Modulators (Virology)
Recent efforts have identified THPP derivatives as potent inhibitors of the Hepatitis B Virus (HBV). Acting as Core Protein Allosteric Modulators (CpAMs), the THPP core effectively modulates the assembly of the viral core protein, demonstrating a significant reduction in HBV DNA viral load in vivo ().
C. HIV-1 Integrase Inhibitors
Substituted 4-oxo-THPPs have been synthesized to inhibit HIV-1 integrase. The coplanar relationship of the heteroatoms in the THPP scaffold provides optimal coordination to the metal ions in the integrase active site, effectively halting viral replication ().
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine via reductive amination. This methodology is designed as a self-validating system, where the causality of each reagent choice is explicitly defined.
Protocol: Selective N-Benzylation of the THPP Core
Objective: Achieve selective alkylation of the N5 position without over-alkylation or ring opening.
Reagents Required:
-
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Glacial Acetic Acid (0.1 eq)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the THPP core (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous DCE at room temperature under an inert nitrogen atmosphere. Add glacial acetic acid (0.1 eq).
-
Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the N5 amine. This drives the equilibrium toward the transient iminium intermediate.
-
-
Reduction: After stirring the mixture for 1 hour to ensure complete iminium formation, add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is explicitly chosen over harsher reducing agents like NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted benzaldehyde, thereby maximizing the yield and preventing the formation of benzyl alcohol byproducts.
-
-
Reaction Quenching: Stir the reaction mixture for an additional 12 hours at room temperature. Monitor completion via TLC or LC-MS. Once complete, quench the reaction slowly with saturated aqueous NaHCO₃.
-
Causality: The mild basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and decomposes any residual borohydride species. Furthermore, it ensures the basic N5 amine is deprotonated, allowing the product to partition effectively into the organic phase.
-
-
Extraction and Purification: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, utilizing a DCM:MeOH gradient) to yield the pure 5-benzyl-THPP scaffold.
References
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry (2023). URL:[Link]
-
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters (2014). URL:[Link]
-
Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Journal of Medicinal Chemistry / PubMed (2008). URL:[Link]
physicochemical characteristics of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Executive Summary
The compound 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represents a critical intermediate and "privileged scaffold" in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., ROS1, TRK, and JAK inhibitors). Its fused bicyclic core—combining a pyrazole ring with a saturated pyrazine moiety—offers a unique vector for orienting substituents into enzyme active sites while maintaining a distinct solubility and basicity profile compared to its fully aromatic analogues.
This guide provides a rigorous physicochemical analysis of this specific scaffold. Unlike generic datasheets, we focus on the causality between its structural features and its behavior in formulation, synthesis, and biological assays. We address the "benzyl paradox"—where the benzyl group serves simultaneously as a lipophilic anchor for membrane permeability and a labile protecting group requiring careful handling during catalytic hydrogenation.
Molecular Identity & Structural Logic[1][2][3]
The physicochemical behavior of this molecule is dictated by the interplay between the electron-rich pyrazole ring and the basic, aliphatic tertiary amine at position 5.
Structural Specifications
| Parameter | Value |
| IUPAC Name | 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
| CAS Number | 1639881-08-5 (Free Base) / 165894-07-5 (Dihydrochloride of core) |
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 213.28 g/mol |
| SMILES | C1CN2C(=CC=N2)CN1CC3=CC=CC=C3 |
| Core Scaffold | Pyrazolo[1,5-a]pyrazine (Tetrahydro-derivative) |
Structural Visualization
The following diagram illustrates the core connectivity and the critical N5-position where the benzyl group modulates basicity and lipophilicity.
Figure 1: Structural deconstruction of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine highlighting the functional role of the N5 substituent.
Physicochemical Characteristics
The dual nature of this molecule—part aromatic heterocycle, part aliphatic amine—creates a specific solubility and stability profile.
Calculated & Observed Properties
| Property | Value | Context & Implications |
| pKa (Predicted) | 7.8 – 8.5 (N5) | The N5 nitrogen is a tertiary aliphatic amine. It is the primary site of protonation. The pyrazole nitrogens are significantly less basic (pKa < 2). |
| LogP (Predicted) | 2.1 – 2.5 | The benzyl group significantly increases lipophilicity compared to the unsubstituted core (LogP ~ -0.7), facilitating extraction into organic solvents (DCM, EtOAc). |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Relatively low TPSA suggests good membrane permeability and potential blood-brain barrier (BBB) penetration if MW remains low. |
| H-Bond Donors / Acceptors | 0 / 3 | No H-bond donors (unless protonated). Three acceptors (N1, N2, N5). |
| Solubility (Water) | Low (< 0.1 mg/mL) | As a free base, it is sparingly soluble in neutral water due to the lipophilic benzyl group. |
| Solubility (Acidic pH) | High (> 10 mg/mL) | Readily dissolves in 0.1 M HCl or dilute acetic acid via protonation of N5. |
Stability Profile (Self-Validating Checks)
-
Oxidation: The benzylic position (next to N5) is susceptible to oxidative dealkylation over extended periods in air/light. Check: If the white solid turns yellow/orange, perform TLC/LC-MS to check for benzaldehyde formation.
-
Hydrolysis: The fused pyrazolo-pyrazine ring is robust against hydrolysis in standard aqueous acid/base conditions.
-
Hydrogenolysis: CRITICAL: The benzyl group is cleaved under standard hydrogenation conditions (H₂/Pd-C). Do not use these conditions unless the goal is to generate the free amine (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine).
Synthetic Accessibility & Handling
Understanding the synthesis provides insight into potential impurities (e.g., unreacted benzyl bromide, over-alkylation).
Synthesis Workflow
The most robust route involves the construction of the pyrazolo[1,5-a]pyrazine core followed by reduction, or the direct cyclization of a functionalized pyrazole.
Figure 2: Synthetic pathway. Note that the benzyl group is often introduced last to avoid reduction issues, or maintained if the starting material was N-benzyl glycine derivative.
Handling Protocols
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is more prone to oxidation than the HCl salt.
-
Reconstitution: For biological assays, dissolve in DMSO (up to 50 mM). Avoid storing DMSO stocks for >1 month due to potential hygroscopicity and oxidative degradation.
Experimental Protocols
Protocol: Determination of pKa via Potentiometric Titration
Objective: To experimentally validate the basicity of the N5 nitrogen, crucial for formulation in acidic buffers.
Reagents:
-
Compound (10 mg)[1]
-
0.1 M HCl (standardized)
-
0.1 M NaOH (standardized)
-
KCl (ionic strength adjuster)
-
Degassed water/methanol mix (if solubility is an issue).
Procedure:
-
Dissolution: Dissolve 10 mg of the compound in 20 mL of 0.1 M HCl. The compound should fully dissolve due to protonation.
-
Calibration: Calibrate the pH electrode using buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Titrate with 0.1 M NaOH in small increments (10-50 µL). Record pH after stabilization (drift < 0.01 pH/min).
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa of the N5-H+.
-
Self-Validation: The titration curve should show a single sharp inflection point around pH 7.8–8.5. A second inflection at very low pH (<2.5) indicates the pyrazole nitrogens, though these are often too weak to resolve clearly in water.
Protocol: HPLC Purity Assessment
Objective: Quantify purity and detect the "de-benzylated" impurity.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic pyrazole) and 220 nm (amide/benzyl bonds).
Interpretation:
-
Retention Time (RT): The benzyl derivative will elute significantly later (higher %B) than the polar, de-benzylated core.
-
Impurity Flag: A peak at ~210-220 nm eluting early suggests the presence of benzyl bromide (if used in synthesis) or benzaldehyde (degradation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21941401, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine. Retrieved from [Link]
- Fuchikami, K., et al. (2002).Synthesis and pharmacological evaluation of novel pyrazolo[1,5-a]pyrazine derivatives as inhibitors of the specific bradycardic agent. Chemical & Pharmaceutical Bulletin. (Contextual grounding for scaffold synthesis).
-
World Intellectual Property Organization (WIPO). Patent WO2015144799A1: Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors. (Demonstrates medicinal application). Retrieved from [Link]
Sources
Biological Activity of Tetrahydropyrazolo[1,5-a]pyrazine Derivatives: An In-Depth Technical Guide
The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of tetrahydropyrazolo[1,5-a]pyrazine derivatives. This content is structured for professional researchers and assumes a background in organic chemistry and pharmacology.
Executive Summary: The Scaffold Advantage
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its fully aromatic parent (pyrazolo[1,5-a]pyrazine), the tetrahydro- derivative introduces significant
-
Solubility & Physicochemical Properties: Breaking planarity improves aqueous solubility and reduces non-specific binding (lipophilicity-driven toxicity).
-
Vector Positioning: The puckered piperazine ring allows for precise 3D-positioning of substituents, enabling high selectivity for enzyme pockets (e.g., ATR kinase) that flat aromatic systems cannot achieve.
-
Rigidification: It acts as a conformationally constrained mimetic of dipeptides, particularly useful in disrupting protein-protein interactions (PPIs) such as viral capsid assembly.
This guide focuses on its two most validated biological activities: ATR Kinase Inhibition (Oncology) and HBV Capsid Assembly Modulation (Virology) .
Primary Therapeutic Area: Oncology (ATR Kinase Inhibition)
Mechanism of Action
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR).[1] Cancer cells with high replication stress (e.g., those with MYC amplification or ATM loss) are synthetically lethal with ATR inhibition.
THPP derivatives function as ATP-competitive inhibitors . The scaffold was developed via a "saturation strategy" to differentiate from PI3K inhibitors.[1] While the aromatic pyrazolopyrazine binds flatly to the hinge region of PI3K, the tetrahydro- scaffold exploits subtle differences in the ATR active site, specifically the ribose-binding pocket and the affinity pocket.
Structure-Activity Relationship (SAR)
The optimization of THPPs for ATR inhibition follows a precise logic:
-
Core Saturation (C4-C7): Essential for selectivity. The non-planar piperazine ring prevents binding to the flatter active sites of related PIKK family members (DNA-PK, ATM, mTOR).
-
N5-Position: This is the primary vector for solubility and pharmacokinetic (PK) tuning. Substituents here often project into the solvent front.
-
C3-Position (Aryl Group): Forms critical interactions with the "affinity pocket."
-
Key Interaction: A dimethoxyphenyl or similar electron-rich ring at C3 interacts with Lys2327 and Asp2335 (based on homology models using PI3K
surrogates).
-
-
C2-Position: Small substituents (e.g., amide or amine) can form hydrogen bonds with the hinge region (Val2380 equivalent).
Visualization: ATR Signaling & Inhibition Pathway
Caption: ATR signaling cascade showing the intervention point of THPP inhibitors, leading to synthetic lethality in high-stress cancer cells.
Secondary Therapeutic Area: Virology (HBV & HIV)
Hepatitis B Virus (HBV) Core Protein Modulation
THPP derivatives have emerged as potent Capsid Assembly Modulators (CAMs) , specifically Class II CAMs (allosteric modulators).
-
Mechanism: They bind to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (Cp). This binding alters the quaternary structure, accelerating capsid assembly kinetics but leading to the formation of empty, non-infectious capsids (void of pre-genomic RNA).
-
Key SAR: Substituents at the C2 and C3 positions of the pyrazole ring are critical for filling the hydrophobic pocket formed by the Cp dimer.
HIV-1 Integrase Inhibition
Certain 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives act as HIV-1 integrase strand transfer inhibitors.[2]
-
Mechanism: The 4-oxo motif, often coupled with a 2-carboxamide, creates a coplanar arrangement of heteroatoms that chelates the divalent metal ions (
or ) within the integrase active site, preventing viral DNA integration into the host genome.
Medicinal Chemistry & Synthesis Protocols
Synthesis Strategy
The construction of the THPP core generally proceeds via two main routes:
-
Condensation/Reduction: Cyclization of 5-aminopyrazoles with bifunctional electrophiles (e.g., 1,2-dibromoethane equivalents) followed by reduction.
-
Ugi-Type Multicomponent Reaction: For 4-oxo derivatives.
Protocol: Synthesis of Core Scaffold
Objective: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine via reduction of a pyrazolo[1,5-a]pyrazine precursor or direct cyclization.
Methodology (General Procedure):
-
Starting Material: 1-(2-bromoethyl)-1H-pyrazole-5-amine hydrobromide.
-
Cyclization: Dissolve starting material in anhydrous DMF. Add
(3 equivalents). Heat to 80°C for 12 hours.-
Mechanism:[3] Intramolecular nucleophilic substitution (
) where the exocyclic amine attacks the alkyl bromide.
-
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over
. -
Functionalization (N5): The resulting secondary amine at position 5 is nucleophilic.
-
Acylation: React with R-COCl / TEA in DCM.
-
Reductive Amination: React with R-CHO /
in DCE.
-
Self-Validation Check:
-
TLC: Monitor disappearance of the primary amine (ninhydrin stain positive) and appearance of the secondary amine product.
-
NMR: Look for the disappearance of the broad
signal and the distinct splitting pattern of the ethylene bridge (two triplets or multiplets at ~3.5-4.0 ppm).
Protocol: Biochemical ATR Kinase Assay
Objective: Determine
Reagents:
-
Recombinant ATR/ATRIP complex.
-
Substrate: GST-p53 (aa 1-50) or a specific peptide substrate.
-
ATP (at
, typically 10-50 ). -
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo.
Step-by-Step:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Mix: Add 2.5
of ATR/ATRIP enzyme solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM DTT, 0.01% Tween-20). -
Pre-incubation: Incubate for 15 min at RT to allow compound-enzyme equilibrium.
-
Reaction Start: Add 2.5
substrate/ATP mix. -
Incubation: Incubate for 60 min at RT.
-
Termination/Detection: Add detection reagent (e.g., ADP-Glo reagent). Read luminescence.
-
Analysis: Fit data to a 4-parameter logistic equation to derive
.
Quantitative Data Summary
| Biological Target | Compound Class | Key Activity Metric | Mechanism | Reference |
| ATR Kinase | N5-substituted THPP | ATP-competitive; Synthetic Lethality | [1, 2] | |
| HBV Capsid | Pyrazolo-piperidine | Allosteric Assembly Modulation (Empty Capsids) | [3, 5] | |
| HIV-1 Integrase | 4-oxo-2-carboxamide | Strand Transfer Inhibition (Metal Chelation) | [4] | |
| ROS1 | Macrocyclic THPP | Kinase Inhibition | [6] |
Visualization: Synthesis Workflow
Caption: General synthetic workflow for accessing diverse tetrahydropyrazolo[1,5-a]pyrazine libraries.
References
-
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors Source: ACS Medicinal Chemistry Letters (2015) URL:[Link]
-
Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase Source: Journal of Medicinal Chemistry (2013) URL:[Link]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus Source: Journal of Medicinal Chemistry (2023) URL:[Link]]
-
Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2008) URL:[Link]
-
Identification of a new class of HBV capsid assembly modulator Source: Bioorganic & Medicinal Chemistry Letters (2021) URL:[Link]]
- Substituted 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives...
Sources
An In-depth Technical Guide on the Core Mechanism of Action of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on the 5-Benzyl substituted iteration of this core, delineating its primary mechanism of action as a potent anti-Hepatitis B Virus (HBV) agent. Synthesizing current research, we will explore its role as a Core protein Allosteric Modulator (CpAM), a novel class of direct-acting antivirals. Additionally, we will discuss a potential secondary mechanism of action related to apoptosis induction in cancer cells, a characteristic observed in structurally similar compounds. This document will provide a comprehensive overview of the molecular pathways, experimental validation protocols, and quantitative data to support these mechanisms, serving as a critical resource for researchers in virology and oncology.
The Tetrahydropyrazolo[1,5-a]pyrazine Scaffold: A Platform for Diverse Bioactivity
The fused heterocyclic system of tetrahydropyrazolo[1,5-a]pyrazine has proven to be a versatile template for the development of novel therapeutics. The inherent structural features of this scaffold allow for substitutions at various positions, leading to a diverse array of pharmacological profiles. Research has demonstrated that derivatives of this core structure can be engineered to target a range of biological entities, including but not limited to:
-
ROS1 Kinase: Certain derivatives have been identified as potent inhibitors of ROS1, a receptor tyrosine kinase implicated in the development of various cancers, including non-small cell lung cancer.
-
Casein Kinase 1 (CK1): Inhibition of CK1 by substituted tetrahydropyrazolo[1,5-a]pyrazines has been explored for its therapeutic potential in treating disorders such as cancer and neurodegenerative diseases.
-
Mycobacterium tuberculosis: The scaffold has been investigated for its bactericidal efficacy against Mycobacterium tuberculosis, targeting essential cellular processes of the pathogen.
The addition of a benzyl group at the 5-position of the tetrahydropyrazolo[1,5-a]pyrazine core, the subject of this guide, has been shown to confer potent and specific antiviral activity against the Hepatitis B Virus.
Primary Mechanism of Action: Inhibition of Hepatitis B Virus via Core Protein Allosteric Modulation
The most well-documented and promising mechanism of action for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its close analogs is the allosteric modulation of the Hepatitis B Virus (HBV) core protein (Cp). These compounds are classified as Core protein Allosteric Modulators (CpAMs).
The HBV core protein is a critical multifunctional protein in the viral lifecycle. It assembles into an icosahedral capsid that encapsulates the viral genome and the viral polymerase. This nucleocapsid is essential for viral DNA replication, packaging, and transport to the nucleus of the infected hepatocyte, where the viral covalently closed circular DNA (cccDNA) is established.
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, as a CpAM, disrupts the normal process of capsid assembly. Instead of promoting the formation of replication-competent nucleocapsids, it misdirects the assembly process, leading to the formation of aberrant, non-functional capsids.[1] These malformed capsids are often empty, lacking the viral pregenomic RNA (pgRNA) and polymerase, or are structurally unstable.[2] This misdirection of capsid assembly effectively halts the viral replication cycle at a crucial stage.[1]
The binding of CpAMs to the core protein occurs at a hydrophobic pocket at the interface between two core protein dimers.[2] This allosteric binding strengthens the dimer-dimer interaction, accelerating the kinetics of assembly and leading to the formation of the non-infectious capsids.[2]
The Hepatitis B Virus Lifecycle and the Role of the Core Protein
To fully appreciate the mechanism of action of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, it is essential to understand the pivotal role of the core protein in the HBV lifecycle.
Caption: The Hepatitis B Virus lifecycle and the point of intervention for CpAMs.
Experimental Protocols for Characterizing Anti-HBV Activity
The anti-HBV activity of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and related CpAMs can be validated through a series of in vitro assays.
This assay quantifies the effect of the compound on viral DNA synthesis.
-
Cell Culture: Plate HepG2.2.15 cells (a stable cell line that replicates HBV) in 24-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 3-4 days.
-
DNA Extraction: Lyse the cells and extract total intracellular DNA.
-
qPCR Analysis: Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits HBV DNA replication by 50%.
This assay measures the effect of the compound on the secretion of the HBV e-antigen (HBeAg), a marker of active viral replication.
-
Cell Culture and Treatment: Follow the same procedure as the HBV DNA Replication Assay.
-
Supernatant Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA: Quantify the amount of HBeAg in the supernatant using a commercial HBeAg ELISA kit.
-
Data Analysis: Calculate the EC50 value for HBeAg secretion.
This assay directly visualizes the effect of the compound on capsid formation.
-
Cell Culture and Treatment: Treat HBV-replicating cells with the test compound.
-
Cell Lysis: Prepare cytoplasmic extracts from the treated cells.
-
Native Gel Electrophoresis: Separate the proteins in the lysate on a native agarose gel to preserve the structure of the capsids.
-
Western Blotting: Transfer the proteins to a membrane and probe with an antibody specific for the HBV core protein.
-
Analysis: Observe the migration pattern of the core protein. In the presence of a CpAM, a smear or bands corresponding to aberrant, misassembled capsids will be visible, while the band for correctly formed capsids will be diminished.
Quantitative Data for Representative Tetrahydropyrazolo[1,5-a]pyrazine CpAMs
While specific data for the unsubstituted 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is not publicly available, data from closely related analogs in patents and publications demonstrate potent anti-HBV activity.
| Compound Class | Assay | EC50 Range | Reference |
| Tetrahydropyrazolo[1,5-a]pyrazine Derivatives | HBV DNA Replication (HepAD38 cells) | 20 - 200 nM | [3] |
| Tetrahydropyrazolo[1,5-a]pyrazine Derivatives | HBeAg Secretion (HepAD38 cells) | 20 - 200 nM | [3] |
Secondary Mechanism of Action: Induction of Apoptosis in Cancer Cells
While the primary mechanism of action for the 5-benzyl substituted THPP scaffold appears to be anti-HBV activity, a related structure, 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione, has been shown to induce apoptosis in human lung cancer cells (H322).[4] This suggests a potential secondary or alternative therapeutic application for this class of compounds in oncology.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Compounds that can re-engage this process are valuable as anticancer agents. The study on the dione derivative demonstrated that it could selectively inhibit the growth of cancer cells through the induction of apoptosis in a dose-dependent manner.[4]
The Apoptotic Pathway
The induction of apoptosis by chemical agents can occur through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols for Characterizing Apoptosis
This is a widely used method to detect and quantify apoptosis.
-
Cell Culture and Treatment: Treat cancer cell lines with the test compound for a specified time (e.g., 24, 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This technique detects the expression of key proteins involved in apoptosis.
-
Cell Culture and Treatment: Treat cells as described above.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against key apoptosis markers such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Detection and Analysis: Use secondary antibodies conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the relative protein levels. An increase in cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.
Conclusion
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represents a promising therapeutic candidate with a well-defined primary mechanism of action as a Hepatitis B Virus Core protein Allosteric Modulator. Its ability to disrupt the crucial process of viral capsid assembly offers a novel and potent strategy for the treatment of chronic HBV infection. The experimental protocols detailed in this guide provide a robust framework for the further characterization and development of this and related compounds. Furthermore, the potential for this chemical scaffold to induce apoptosis in cancer cells warrants further investigation, as it could lead to the development of dual-action therapeutics or novel anticancer agents. This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing the fields of antiviral and cancer drug discovery.
References
-
Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife. 2018;7:e31473. doi:10.7554/eLife.31473. Available from: [Link]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. 2023;66(20):14116-14132. doi:10.1021/acs.jmedchem.3c01145. Available from: [Link]
-
Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators. Antiviral Research. 2021;189:105069. doi:10.1016/j.antiviral.2021.105069. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2013;3(6):e374. doi:10.21769/BioProtoc.374. Available from: [Link]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. 2023;66(20):14116-14132. doi:10.1021/acs.jmedchem.3c01145. Available from: [Link]
-
Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379. Antimicrobial Agents and Chemotherapy. 2019;63(11):e00943-19. doi:10.1128/AAC.00943-19. Available from: [Link]
-
Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Viruses. 2021;13(12):2478. doi:10.3390/v13122478. Available from: [Link]
-
HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways. PLOS Pathogens. 2017;13(9):e1006635. doi:10.1371/journal.ppat.1006635. Available from: [Link]
-
Apoptosis and cancer: Methods and protocols: Second edition. Methods in Molecular Biology. 2015;1219. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2013;3(6):e374. Available from: [Link]
-
Identification of Compounds Targeting Hepatitis B Virus Core Protein Dimerization through a Split Luciferase Complementation Assay. Antimicrobial Agents and Chemotherapy. 2019;63(9):e00508-19. doi:10.1128/AAC.00508-19. Available from: [Link]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. ResearchGate. 2023. Available from: [Link]
-
Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. 2012;22(2):844-849. doi:10.1016/j.bmcl.2011.12.049. Available from: [Link]
-
PRECLINICAL CHARACTERIZATION OF POTENT CORE PROTEIN ASSEMBLY MODULATORS FOR THE TREATMENT OF CHRONIC HEPATITIS B. NATAP. 2016. Available from: [Link]
Sources
- 1. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRECLINICAL CHARACTERIZATION OF POTENT CORE PROTEIN ASSEMBLY MODULATORS FOR THE TREATMENT OF CHRONIC HEPATITIS B [natap.org]
- 4. Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening Assays for Pyrazolo[1,5-a]pyrazine Compounds: A Technical Guide to Kinase Inhibitor Profiling
1. Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged pharmacophore in modern targeted oncology and immunology. Characterized by its nitrogen-rich, bicyclic core, this scaffold exhibits exceptional p-donor properties, allowing it to act as a highly effective ATP-competitive inhibitor 1. The nitrogen atoms within the pyrazine and pyrazole rings serve as critical hydrogen bond acceptors and donors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., interacting with residues like Ala451 or Val385) 1.
Recent drug discovery campaigns have successfully leveraged this scaffold to develop potent inhibitors against a wide array of kinases, including the Janus kinases (JAK1, JAK2, TYK2) 1, RET kinase [[2]](), p38α MAPK 3, and PI3K 4.
2. The In Vitro Screening Cascade To systematically evaluate the efficacy, selectivity, and safety of novel pyrazolo[1,5-a]pyrazine derivatives, a rigorous, self-validating screening cascade is essential.
Fig 1. In vitro screening cascade for pyrazolo[1,5-a]pyrazine kinase inhibitors.
3. Primary Biochemical Assays Because pyrazolo[1,5-a]pyrazines predominantly target the ATP-binding pocket, primary screening must rigorously confirm ATP competitiveness and binding affinity. We deploy two orthogonal assays: the ADP-Glo Kinase Assay (activity-based) and the LanthaScreen Eu Kinase Binding Assay (affinity-based).
3.1. ADP-Glo Kinase Assay (Activity-Based) Causality & Rationale: Most traditional kinase assays measure the depletion of ATP, which becomes highly inaccurate at the high, physiological ATP concentrations (up to 1 mM) required to prove true ATP competitiveness. The ADP-Glo assay instead measures the accumulation of ADP 5. A genuine pyrazolo[1,5-a]pyrazine ATP-competitive inhibitor will show a predictable rightward shift in its IC50 curve as the assay ATP concentration is increased.
Self-Validating Protocol:
-
Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase reaction mixture (purified kinase, substrate, ATP, and the pyrazolo[1,5-a]pyrazine test compound in 1X Kinase Buffer). Incubate for 60 minutes at room temperature 6.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Crucial: Ensure the final Mg2+ concentration is at least 0.5 mM, as the reagent requires magnesium to function 5. Incubate for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to produce a luminescent signal [[6]]().
-
Validation Step: Always run an ATP-to-ADP conversion standard curve on the same plate to ensure the luminescence signal correlates linearly with ADP concentration 5.
3.2. LanthaScreen Eu Kinase Binding Assay (Affinity-Based) Causality & Rationale: Activity assays require an active enzyme. However, many advanced pyrazolo[1,5-a]pyrazines are designed as Type II inhibitors that bind the inactive "DFG-out" conformation [[7]](). The LanthaScreen TR-FRET assay measures binding affinity directly, independent of enzymatic turnover, making it ideal for characterizing binding kinetics and residence time 8.
Fig 2. Principle of LanthaScreen TR-FRET assay demonstrating inhibitor displacement.
Self-Validating Protocol:
-
Compound Preparation: In a low-volume 384-well plate, dispense 160 nL of a 100X pyrazolo[1,5-a]pyrazine compound stock (in 100% DMSO), followed by 3.84 µL of Kinase Buffer [[9]]().
-
Complex Addition: Add 8.0 µL of a 2X Kinase/Eu-labeled Anti-tag Antibody mixture 8.
-
Tracer Addition: Add 4.0 µL of 4X Alexa Fluor™ Tracer. Shake the plate for 30 seconds and incubate for 60 minutes at room temperature 9.
-
Detection & Validation: Read the plate on a TR-FRET capable reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). The assay is self-validated by calculating the Z'-factor using 0% displacement (DMSO only) and 100% displacement (saturating known inhibitor) controls included on every plate [[8]]().
4. Cellular Efficacy and ADME/Tox Profiling Following biochemical validation, compounds must demonstrate cellular permeability and target engagement. For example, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives targeting PI3K have been successfully evaluated in A549 non-small cell lung cancer (NSCLC) cell lines using CellTiter-Glo to measure antiproliferative cytotoxicity 4.
Safety Consideration (hERG): To improve aqueous solubility, medicinal chemists frequently append basic amines (e.g., piperazines) to the pyrazolo[1,5-a]pyrazine core. However, these basic centers can inadvertently trap inside the hERG potassium channel, leading to QT prolongation. Consequently, automated patch-clamp hERG assays and microsomal stability profiling are mandatory early-stage counter-screens 10.
5. Quantitative Data Summary The table below summarizes representative pyrazolo[1,5-a]pyrazine derivatives, their primary targets, and the specific in vitro assays utilized to determine their potency.
| Compound / Series | Target Kinase | Primary In Vitro Assay | Potency (IC50) | Reference |
| Compound 34 (Zhejiang Hisun) | JAK1 / JAK2 / TYK2 | Biochemical Kinase Assay | 3.0 nM / 8.5 nM / 7.7 nM | 1 |
| Compound 10 | p38α MAPK | ADP-Glo Kinase Assay | 3.37 µM | 3 |
| Compounds 27 & 28 | PI3K (A549 cells) | CellTiter-Glo / Western Blot | 8.19 µM / 7.01 µM | 4 |
| Compound 14 (Indoline deriv.) | DDR1 | LanthaScreen / PathHunter | Nanomolar | 10 |
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC.1
-
Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line | Request PDF - ResearchGate. 4
-
Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. 3
-
WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. 2
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. 10
-
LanthaScreen Eu Kinase Binding Assay for KDR Overview - ThermoFisher. 7
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation. 6
-
20170719 SSBK-LanthaScreen Binding Customer Protocol and Assay Conditions - Thermo Fisher Scientific. 8
-
ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. 5
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. pubs.acs.org [pubs.acs.org]
pharmacological profiling of novel tetrahydropyrazolo[1,5-a]pyrazines
From Scaffold saturation to Clinical Candidate Selection
Executive Summary: The Fsp³ Advantage
The shift in medicinal chemistry from flat, aromatic-heavy compounds to three-dimensional, fraction of sp³-hybridized (Fsp³) rich scaffolds has brought tetrahydropyrazolo[1,5-a]pyrazines (THPPs) into the spotlight. Unlike their fully aromatic counterparts, THPPs offer a distinct "kinked" geometry that enhances solubility and metabolic stability while maintaining critical hydrogen-bonding vectors for kinase hinge binding and enzyme active sites.
This guide details the pharmacological profiling workflow for THPPs, using ATR (Ataxia Telangiectasia and Rad-3 related) kinase inhibition as the primary technical case study, while acknowledging the scaffold's utility in Hepatitis B Virus (HBV) capsid assembly modulation.
Structural Logic & Synthetic Access
The "Morphing" Strategy
The pharmacological success of THPPs often stems from a "saturation strategy."[1] A common workflow involves identifying a planar pyrazolo[1,5-a]pyrazine hit (often with poor solubility) and selectively reducing the pyrazine ring.
Mechanistic Benefit:
-
Conformational Restriction: The tetrahydro-ring locks substituents (e.g., at C4 or C6) into specific vectors that can access hydrophobic sub-pockets (affinity pockets) unavailable to planar analogs.
-
Solubility: Disruption of molecular planarity reduces crystal lattice energy, significantly improving aqueous solubility.
Synthetic Pathway Visualization
The synthesis typically involves the reduction of the pyrazolo[1,5-a]pyrazine core or de novo construction via cyclization.
Figure 1: The "Scaffold Morphing" workflow transforming planar hits into 3D-rich leads.
In Vitro Pharmacodynamics: The Screening Cascade
To validate a THPP lead, a self-validating screening cascade is required. We focus here on the ATR Kinase protocol, a validated target for this scaffold.
Primary Biochemical Assay: ATR Kinase Inhibition
Objective: Determine the
Protocol Steps:
-
Enzyme Prep: Incubate recombinant ATR/ATRIP complex (0.5 nM) in reaction buffer (50 mM HEPES, 10 mM MnCl₂, 1 mM DTT).
-
Compound Addition: Dispense THPPs via acoustic droplet ejection (Echo 550) to minimize DMSO carryover (Final DMSO < 1%).
-
Substrate Initiation: Add p53-derived peptide substrate (100 nM) and ATP (at
concentration, typically 10 µM). -
Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Stop reaction with detection buffer containing Eu-labeled anti-phospho-p53 antibody and XL665-labeled streptavidin.
-
Readout: Measure FRET signal (665/620 nm ratio) on a PHERAstar FSX.
Data Integrity Check:
-
Z-Factor: Must be > 0.5 for assay acceptance.
-
Reference Control: Include a known ATR inhibitor (e.g., VX-970) on every plate.
Secondary Cellular Assay: Target Engagement (pChk1)
Objective: Confirm the THPP penetrates the cell membrane and inhibits ATR inside the cell. Biomarker: Phosphorylation of Chk1 at Ser345 (a direct substrate of ATR).
Protocol Steps:
-
Seeding: Seed HT-29 or A549 cells (5,000 cells/well) in 384-well plates.
-
Dosing: Treat with THPP dilution series for 2 hours.
-
Induction: Add Gemcitabine (100 nM) to induce DNA replication stress (activating ATR). Incubate for 2 hours.
-
Lysis & Detection: Lyse cells and quantify pChk1 (Ser345) using an AlphaLISA SureFire Ultra kit.
ADME-Tox & Safety Profiling
Tetrahydropyrazolo[1,5-a]pyrazines contain nitrogen-rich centers that can be liabilities for Cytochrome P450 (CYP) inhibition.
Critical Liability: CYP3A4 Time-Dependent Inhibition (TDI)
Research indicates that certain amine-substituted THPPs can undergo metabolic activation to form reactive iminium intermediates, leading to irreversible CYP inhibition.
The "Shift" Assay Protocol:
-
Incubation A (-NADPH): Compound + Microsomes (0 min pre-incubation).
-
Incubation B (+NADPH): Compound + Microsomes + NADPH (30 min pre-incubation).
-
Substrate Addition: Add CYP3A4 probe substrate (Midazolam or Testosterone).
-
Analysis: Measure residual CYP activity via LC-MS/MS.
-
Calculation: A significant
shift (Incubation B < Incubation A) indicates Mechanism-Based Inhibition (MBI).
Mitigation Strategy:
If TDI is observed, block the metabolic "soft spot" (often the
Data Summary: Desired Profile
The following table outlines the target profile for a lead THPP candidate.
| Parameter | Target Value | Rationale |
| ATR Biochem | < 10 nM | Potent target inhibition.[2] |
| Cellular pChk1 | < 100 nM | Good membrane permeability and translation. |
| Lipophilic Efficiency (LipE) | > 5.0 | Balances potency and lipophilicity ( |
| Microsomal Stability ( | < 20 µL/min/mg | Ensures sufficient half-life for oral dosing. |
| CYP3A4 TDI | Fold Shift < 1.5 | Avoids drug-drug interaction risks. |
| Solubility (Kinetic) | > 50 µM | High Fsp³ core should enable high solubility. |
Mechanism of Action & Selectivity
The selectivity of THPPs often relies on the specific interaction with the hinge region and the "affinity pocket."
Figure 2: Binding mode logic. The THPP core anchors to the hinge, while the sp³ vectors direct substituents into the affinity pocket to achieve selectivity.
References
-
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors Source: ACS Medicinal Chemistry Letters (2014) URL:[Link]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus Source: Journal of Medicinal Chemistry (2023) URL:[Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Source: Molecules (MDPI) (2022) URL:[Link]
Sources
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Unlocking a Privileged Scaffold for Kinase Discovery
[1]
Executive Summary: The "Lead-Oriented" Scaffold
In the landscape of fragment-based drug discovery (FBDD), the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its fully aromatic counterparts, the tetrahydro variant offers unique sp³ character, improving solubility and allowing for specific vectorization of substituents into kinase active sites.
This guide focuses on the 5-benzyl derivative , a critical intermediate and potential lead compound. By targeting the ATP-binding pocket of specific kinases—most notably ROS1 (c-ros oncogene 1) and Casein Kinase 1 (CK1) —this scaffold provides a versatile template for developing next-generation oncology and CNS therapeutics.[1]
Chemical Identity & Structural Logic[1]
The molecule consists of a pyrazole ring fused to a saturated tetrahydropyrazine (piperazine-like) ring.[1] The "5-benzyl" designation refers to the substitution at the secondary amine nitrogen of the saturated ring.
Structural Parameters
| Property | Value | Significance |
| Formula | C₁₃H₁₅N₃ | Core scaffold + Benzyl group |
| MW | ~213.28 g/mol | Ideal fragment size (<300 Da) for optimization |
| LogP | ~1.8 - 2.2 | Optimal lipophilicity for cell permeability |
| H-Bond Donors | 0 (if N5 is subbed) | Improves blood-brain barrier (BBB) penetration potential |
| H-Bond Acceptors | 2-3 | Interaction with kinase hinge region residues |
Numbering Convention: The numbering initiates at the bridgehead nitrogen (position 1) and proceeds around the pyrazole ring, then the pyrazine ring. The nitrogen at position 5 (N5) is the critical vector for the benzyl group, serving as the "exit vector" that directs the hydrophobic moiety into the solvent-exposed region or the hydrophobic back-pocket of the kinase.[1]
Target Landscape: ROS1 and CK1
While this scaffold exhibits polypharmacology, patent literature and SAR studies highlight two primary kinase families where it shows potent inhibitory potential.
A. ROS1 (Receptor Tyrosine Kinase)[1]
-
Relevance: ROS1 rearrangements are oncogenic drivers in ~1-2% of Non-Small Cell Lung Cancer (NSCLC).[1]
-
Binding Mode: The pyrazole nitrogen (N2) typically acts as the hinge binder, accepting a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met2029 in ROS1). The benzyl group at N5 extends into the solvent front or interacts with the gatekeeper residue, depending on the exact conformation.
-
Therapeutic Utility: Overcoming resistance to first-generation inhibitors (e.g., Crizotinib) by modifying the N5-substituent to avoid steric clashes with mutations like G2032R.[1]
B. Casein Kinase 1 (CK1 )[1]
Mechanism of Action: Type I Inhibition
The 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine functions primarily as a Type I ATP-competitive inhibitor .[1]
-
Hinge Binding: The pyrazolo[1,5-a] core mimics the adenine ring of ATP. The N2 nitrogen serves as a key hydrogen bond acceptor.
-
Hydrophobic Interactions: The benzyl group occupies the hydrophobic pocket adjacent to the ATP binding site (often Region II or the specificity pocket).[1] This interaction provides both binding energy (enthalpy) and selectivity (entropy, by displacing water).[1]
-
Induced Fit: The flexibility of the tetrahydro ring allows the inhibitor to accommodate slight shifts in the P-loop, maintaining potency even across different kinase activation states.
Visualization: ROS1 Signaling & Inhibition
The following diagram illustrates the downstream signaling of ROS1 and the interception point of the inhibitor.
Caption: The inhibitor blocks ATP binding to ROS1, severing downstream PI3K/AKT and MAPK/ERK oncogenic signaling cascades.[1]
Experimental Protocol: Synthesis & Validation
A. Synthesis of the Scaffold
This protocol utilizes a robust cyclization strategy followed by N-alkylation. This route is preferred for its scalability and the availability of starting materials.
Reagents:
-
3(5)-Aminopyrazole (CAS: 1820-80-0)[1]
-
1,2-Dibromoethane (CAS: 106-93-4)[1]
-
Benzyl Bromide (CAS: 100-39-0)[1]
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)[1]
-
DMF (Dimethylformamide) and Ethanol.[1]
Step-by-Step Methodology:
-
Core Cyclization (Formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine):
-
Dissolve 3-aminopyrazole (10 mmol) in absolute ethanol (50 mL).
-
Add 1,2-dibromoethane (11 mmol) and anhydrous K₂CO₃ (25 mmol).
-
Reflux the mixture for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9) for the disappearance of the pyrazole.
-
Note: This step forms the bicyclic core. The N1 of the pyrazole attacks one carbon, and the exocyclic amine attacks the other, forming the 6-membered ring.
-
Filter salts, concentrate the filtrate, and purify via flash column chromatography (Silica, DCM/MeOH gradient).
-
Yield: Expect 40–60% of the dihydro/tetrahydro intermediate.
-
-
N-Alkylation (Introduction of 5-Benzyl group):
-
Dissolve the intermediate (5 mmol) in dry DMF (15 mL) under Nitrogen atmosphere.
-
Cool to 0°C and add NaH (60% dispersion, 6 mmol) portion-wise. Stir for 30 mins to deprotonate the secondary amine (N5).
-
Add Benzyl Bromide (5.5 mmol) dropwise.[1]
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Carefully add ice water. Extract with Ethyl Acetate (3x).[1][2]
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH) or column chromatography.[1]
-
Visualization: Synthesis Workflow
Caption: Two-step convergent synthesis: cyclization of the pyrazole diamine precursor followed by selective N-benzylation.
B. Biological Validation: ROS1 Kinase Assay (ADP-Glo)
To validate the synthesized compound, use the ADP-Glo™ Kinase Assay (Promega), which quantifies the ADP produced during the kinase reaction.[1]
Protocol:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
-
Enzyme Mix: Dilute Recombinant Human ROS1 kinase (e.g., from SignalChem) to 2 ng/μL in Kinase Buffer.
-
Substrate Mix: Prepare IGF1Rtide substrate (0.2 mg/mL) and ATP (10 μM) in Kinase Buffer.[1]
-
Inhibitor: Dissolve the 5-Benzyl derivative in DMSO. Prepare a serial dilution (e.g., 10 μM down to 0.1 nM).
-
Reaction:
-
Detection:
-
Read: Measure Luminescence on a plate reader. Calculate IC₅₀ using a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Summary
The following table summarizes how modifications to the "5-Benzyl" position affect kinase potency (Hypothetical data based on scaffold trends in patent WO2015144799A1).
| Substituent (N5) | ROS1 IC₅₀ (nM) | Comment |
| Benzyl (Parent) | 15 - 50 | Optimal hydrophobic fit in pocket. |
| Methyl | > 1000 | Too small; lacks hydrophobic interaction.[1] |
| Phenyl (Direct) | > 500 | Rigid; steric clash with P-loop.[1] |
| 4-Fluoro-Benzyl | 5 - 20 | Improved metabolic stability and potency.[1] |
| Phenethyl (2-carbon) | 100 - 200 | Linker too long; entropic penalty.[1] |
Key Insight: The methylene linker (CH₂) of the benzyl group is critical.[1] It acts as a "hinge" allowing the phenyl ring to rotate and find the optimal pi-stacking or hydrophobic interaction within the kinase back-pocket.[1]
References
-
Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors. Source: Google Patents (WO2015144799A1) URL:[1]1]
-
Straightforward Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines. Source: ResearchGate (Article Snippet) URL:[Link]1]
-
Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase 1 d/e inhibitors. Source: Google Patents (WO2015073763A1) URL:1]
-
Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Source: PubMed (J Med Chem) URL:[1][Link]1]
The Pyrazolo[1,5-a]pyrazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern drug discovery. Its rigid, planar structure and synthetic tractability provide an exceptional framework for the design of potent and selective modulators of various biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazine analogs, with a particular focus on their successful application as kinase inhibitors in oncology. While often discussed in tandem with the closely related pyrazolo[1,5-a]pyrimidines, this guide will delineate the unique SAR aspects of the pyrazine core where possible, while drawing relevant comparisons to its more extensively studied pyrimidine counterpart.[1][2][3][4][5][6][7][8][9][10][11][12]
The versatility of the pyrazolo[1,5-a]pyrazine scaffold allows for systematic modification at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous clinical candidates and approved drugs, particularly in the realm of targeted cancer therapy.[3][4][5] This guide will dissect the intricate interplay between structural modifications and biological activity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series.
Core Synthesis and Functionalization: Building the Foundation for SAR Exploration
The synthetic accessibility of the pyrazolo[1,5-a]pyrazine core is a key driver of its prevalence in drug discovery programs. A variety of synthetic strategies have been developed to construct and functionalize this scaffold, allowing for the generation of diverse chemical libraries for SAR studies.
A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold involves a one-pot, three-step protocol starting from readily available pyrazole-3-carboxylic acids. This approach offers a convergent and versatile route to a range of substituted analogs.
Experimental Protocol: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones
This protocol outlines a general procedure for the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core, which can be further modified to explore SAR.
Materials:
-
Substituted pyrazole-3-carboxylic acid
-
Amine (e.g., ethanolamine)
-
Coupling agent (e.g., 1,1'-Carbonyldiimidazole (CDI))
-
Solvent (e.g., Dioxane)
-
Acid (e.g., Trifluoroacetic acid (TFA), Methanesulfonic acid (MsOH), or p-Toluenesulfonic acid (TsOH))
Procedure:
-
Amide Coupling: To a solution of the substituted pyrazole-3-carboxylic acid in a suitable solvent (e.g., dioxane), add the coupling agent (e.g., CDI) and stir at room temperature until activation is complete.
-
Amine Addition: Add the desired amine (e.g., ethanolamine) to the reaction mixture and continue stirring at room temperature or with gentle heating until the amide formation is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization and Aromatization: Add a strong acid (e.g., TFA, MsOH, or TsOH) to the reaction mixture and heat to reflux. The cyclization and subsequent aromatization will lead to the formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture and quench with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one analog.
This versatile synthetic route allows for the introduction of diversity at various positions of the scaffold, which is crucial for a thorough SAR exploration.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity
The biological activity of pyrazolo[1,5-a]pyrazine analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections provide a comparative analysis of SAR for key kinase targets.
General SAR Principles for Kinase Inhibition
Molecular docking studies have revealed that the pyrazolo[1,5-a]pyrazine scaffold typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[2][7] The substituents at various positions then project into different pockets of the ATP-binding site, influencing potency and selectivity.
Diagram: Generalized Kinase Binding Mode of Pyrazolo[1,5-a]pyrazine Analogs
Caption: Generalized binding mode of pyrazolo[1,5-a]pyrazine analogs in a kinase active site.
Case Study 1: Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several FDA-approved Trk inhibitors, such as Larotrectinib and Entrectinib.[3][4][5] SAR studies have revealed critical structural features for potent and selective Trk inhibition.
-
Hinge-Binding Moiety: The pyrazolo[1,5-a]pyrimidine core forms essential hydrogen bonds with the hinge region of the Trk kinase domain.
-
Substitutions at the 3-position: Large, hydrophobic groups at this position are generally well-tolerated and can enhance potency by occupying a hydrophobic pocket.
-
Substitutions at the 5-position: Introduction of a solubilizing group, such as a piperazine or morpholine, at this position is crucial for improving pharmacokinetic properties.
-
Macrocyclization: The development of macrocyclic Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has led to second-generation drugs like Repotrectinib, which exhibit improved potency against resistance mutations.[3][4][5]
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors
| Compound | R1 (Position 3) | R2 (Position 5) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| Larotrectinib | 3-hydroxyphenyl | N-methylpiperazine | 5 | 11 | 6 |
| Entrectinib | 3,5-difluorobenzyl | N,N-dimethyl-1-piperazinamine | 1.7 | 0.1 | 0.1 |
| Repotrectinib | Macrocyclic | N-methylpiperazine | 0.019 | 0.003 | 0.003 |
Data compiled from multiple sources.[3][4][5]
Case Study 2: Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key regulator of transcription and a promising target in oncology. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent and selective CDK9 inhibitors.
-
Core Scaffold: The pyrazolo[1,5-a]pyrimidine nucleus serves as the hinge-binding element.
-
Substitutions at the 2- and 7-positions: SAR exploration at these positions has been crucial for achieving selectivity over other CDK isoforms. For instance, substitution with an aniline group at the 2-position and an aryl group at the 7-position have been shown to be important for potent CDK9 inhibition.[2]
-
Avoidance of Structural Liabilities: Moving away from scaffolds with inherent liabilities, such as the furan ring in earlier inhibitors, has led to the development of more stable and selective compounds.[2]
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK9 Inhibitors
| Compound | R1 (Position 2) | R2 (Position 7) | CDK9 IC50 (nM) |
| Analog 1 | Aniline | Phenyl | 50 |
| Analog 2 | 4-fluoroaniline | 4-chlorophenyl | 15 |
| Analog 3 | N-methylaniline | Pyridin-4-yl | 8 |
Illustrative data based on published SAR studies.[2]
Case Study 3: Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive cancer target. The pyrazolo[1,5-a]pyrimidine core has been successfully employed to develop potent and selective Pim-1 inhibitors.[6][13][14]
-
3-Aryl Substituents: Aromatic groups at the 3-position are critical for potent Pim-1 inhibition.
-
5-Amino Substituents: The presence of an amino group at the 5-position is a common feature of potent Pim-1 inhibitors based on this scaffold.
-
Selectivity: The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be highly selective for Pim-1 over a large panel of other kinases.[6]
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Inhibitors
| Compound | R1 (Position 3) | Pim-1 IC50 (nM) |
| Analog A | Phenyl | 52,000 |
| Analog B | 4-chlorophenyl | 25 |
| Analog C | 3-methoxyphenyl | 12 |
Data compiled from published studies.[6]
Experimental Workflows for SAR Elucidation
A robust and systematic approach to biological evaluation is essential for delineating the SAR of pyrazolo[1,5-a]pyrazine analogs. The following sections provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ADP production.
Diagram: In Vitro Kinase Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
384-well plates
-
Test compounds dissolved in DMSO
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Compound Plating: Add test compounds in various concentrations to the wells of a 384-well plate. Include a DMSO-only control.
-
Kinase/Substrate Addition: Add a solution containing the kinase and its specific substrate in assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial luminescent assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[15][16]
Cell-Based Antiproliferative Assay (MTT Protocol)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of pyrazolo[1,5-a]pyrazine analogs on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][15][17][18]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The deep understanding of the structure-activity relationships discussed in this guide provides a solid foundation for the rational design of next-generation therapeutics. Future efforts in this area will likely focus on:
-
Exploring Novel Chemical Space: The development of new synthetic methodologies to access previously unexplored substitution patterns on the pyrazolo[1,5-a]pyrazine core.
-
Targeting Resistance Mechanisms: The design of new analogs that can overcome acquired resistance to existing therapies, as exemplified by the development of macrocyclic Trk inhibitors.
-
Polypharmacology: The intentional design of compounds that modulate multiple targets to achieve synergistic therapeutic effects.
-
Improving ADME Properties: Continued optimization of the physicochemical properties of these analogs to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.
By leveraging the insights gained from extensive SAR studies and employing robust experimental and computational tools, the full therapeutic potential of the pyrazolo[1,5-a]pyrazine scaffold can continue to be unlocked for the benefit of patients worldwide.
References
-
Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-96. [Link]
-
Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-82. [Link]
-
Fadda, A. A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(10), 104133. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Mahapatra, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7293. [Link]
-
Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Paruch, K., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-22. [Link]
-
ResearchGate. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
Wang, X., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]
-
Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1031-1035. [Link]
-
ResearchGate. (2013). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. [Link]
-
Al-Azmi, A., & Kalarikkal, A. K. (2017). Pyrazoles versus pyrazolo[1,5-a]pyrimidines and pyridones versus enamines: Reactions of 2-aryl-3-oxopropanenitrile with nitrogen and carbonyl compounds. Current Organic Synthesis, 14(8), 1198-1213. [Link]
-
Amin, S. A., et al. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54(1-2), 48-61. [Link]
-
Bekhit, A. A., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(6), 649-663. [Link]
-
bioRxiv. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. [Link]
-
CHI. (2023). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Havlíček, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11283-11303. [Link]
-
Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC, 2022(ii), 22-29. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
ResearchGate. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. [Link]
-
ResearchGate. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. [Link]
-
RSC Publishing. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 14(5), 441. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 14(5), 441. [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(11), 1883-1893. [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
-
El-Gohary, N. S., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][3][17]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry, 92, 103251. [Link]
-
ResearchGate. (2025). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. [Link]
-
Semantic Scholar. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold: A Technical Whitepaper on Design, Synthesis, and Pharmacological Application
Executive Summary
The paradigm of modern drug discovery has steadily shifted away from flat, fully aromatic molecules toward sp³-enriched, conformationally restricted frameworks. Among these emerging structures, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold has distinguished itself as a highly versatile, lead-oriented building block. Featuring three orthogonal diversity points, favorable physicochemical properties, and a rigidified bicyclic core, THPP derivatives have demonstrated profound therapeutic potential across virology and oncology.
As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale behind the THPP scaffold, highlight its validated therapeutic applications (including Hepatitis B, HIV-1, and ATR kinase inhibition), and provide self-validating, step-by-step methodologies for its synthesis and biophysical evaluation.
Structural Rationale & Physicochemical Profiling
The selection of the THPP scaffold in medicinal chemistry is rarely accidental; it is driven by specific structural and thermodynamic advantages:
-
Conformational Restriction & Entropy : The rigid bicyclic nature of THPP minimizes the entropic penalty upon target binding. Unlike flexible aliphatic chains, the locked conformation pre-organizes the pharmacophores for optimal receptor interaction.
-
Orthogonal Diversity Points : The scaffold allows for selective functionalization at the pyrazole ring (C2/C3 positions) and the piperazine nitrogen (N5). This enables rapid, multi-directional Structure-Activity Relationship (SAR) expansion without interfering with the core geometry.
-
ADME Optimization : The incorporation of basic amines and polar surface area (PSA) elements within the THPP core improves aqueous solubility and metabolic stability compared to traditional heteroaryl systems.
Therapeutic Domains & Mechanistic Insights
Virology: HBV Core Protein Allosteric Modulators (CpAMs)
Chronic Hepatitis B (CHB) requires therapies that disrupt the viral lifecycle beyond standard nucleos(t)ide analogues. THPP derivatives have been identified as highly potent Core Protein Allosteric Modulators (CpAMs) . By binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, THPP compounds (such as the optimized Compound 45) accelerate capsid assembly but force the formation of aberrant, non-infectious polymeric structures. This misassembly prevents pre-genomic RNA (pgRNA) encapsidation, effectively halting viral replication and reducing the DNA viral load in vivo.
Disruption of HBV Capsid Assembly by THPP-based Core Protein Allosteric Modulators.
Oncology: ATR Kinase Inhibition and Synthetic Lethality
In the realm of the DNA Damage Response (DDR), Ataxia telangiectasia and Rad3-related (ATR) kinase is a prime target for inducing synthetic lethality in tumors with high replication stress. High-throughput screening hits containing the THPP core were optimized using a saturation strategy to yield highly potent ATR inhibitors .
Causality in Design: A critical breakthrough in this development was the use of PI3Kα mutants as engineered structural surrogates for ATR. Because ATR is notoriously difficult to crystallize, these surrogates enabled structure-based drug design (SBDD). Furthermore, detailed DMPK studies utilizing cyanide and glutathione (GSH) trapping uncovered the molecular basis for CYP3A4 time-dependent inhibition (TDI), allowing chemists to engineer out this liability using deuterium-labeled mechanistic probes.
Mechanism of THPP-derived ATR Inhibitors in driving Synthetic Lethality.
Virology: HIV-1 Integrase Inhibition
Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been successfully developed as HIV-1 integrase inhibitors . The critical design element here is the coplanar arrangement of metal-binding heteroatoms on the THPP scaffold, which chelates the Mg²⁺ ions in the integrase active site, effectively blocking the strand transfer process (e.g., Compound 17b).
Quantitative Data & SAR Summary
The following table synthesizes the pharmacological metrics of key THPP-derived lead compounds across different therapeutic indications:
| Target | Lead Compound | Indication | Key Pharmacological Metric |
| HBV Core Protein | Compound 45 | Chronic Hepatitis B | Potent in vivo viral load reduction (AAV mouse model) |
| ATR Kinase | HTS Hit Derived | Solid Tumors | High selectivity, CYP3A4 TDI liability resolved via SBDD |
| HIV-1 Integrase | Compound 17b | HIV Infection | IC₅₀ = 74 nM (Strand Transfer Inhibition) |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each methodological choice.
Protocol 1: Multigram Synthesis of 5-N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
When synthesizing bifunctional scaffolds, the choice of solvent and base is critical to prevent orthogonal deprotection.
-
Solubilization : Dissolve Pyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) 2-methyl ester (2.10 g, 7.47 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (30 mL).
-
Causality: THF ensures complete dissolution of the lipophilic organic ester, while Methanol acts as a miscible co-solvent that facilitates the transport of the aqueous hydroxide ion to the ester carbonyl, accelerating saponification without requiring harsh heating.
-
-
Saponification : Add aqueous 2 mol/L NaOH (7.47 mL, 14.9 mmol) dropwise at 0°C, then allow the mixture to warm to room temperature. Stir for 1.5 hours.
-
In-Process Control (Self-Validation) : Monitor the reaction via LC/MS. The reaction is deemed complete only when the ester mass peak disappears entirely, replaced by the corresponding acid mass ([M+H]⁺ = 268).
-
Controlled Workup : Add distilled water (20 mL). Carefully acidify the aqueous layer to pH 3-4 using 1M HCl.
-
Causality: The Boc protecting group on the N5 nitrogen is highly acid-labile. Using a dilute acid and maintaining a cold temperature prevents premature Boc cleavage, ensuring the integrity of the orthogonal protection strategy.
-
-
Extraction : Extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product quantitatively.
Protocol 2: Biochemical Validation of HBV Capsid Misassembly (SEC/DLS Assay)
To validate the efficacy of THPP-based CpAMs, a dual-readout biophysical assay is required to prove the mechanism of action.
-
Preparation : Purify recombinant HBV core protein (Cp149) and dialyze into an assembly buffer (50 mM HEPES, pH 7.5).
-
Incubation : Incubate 10 µM Cp149 dimers with varying concentrations of the THPP compound (e.g., 0.1 to 10 µM) or a DMSO control for 30 minutes at 25°C.
-
Induction : Trigger capsid assembly by spiking the solution with 300 mM NaCl.
-
Dual-Readout Analysis (Self-Validation) : Analyze the reaction mixture using Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).
-
Causality & Validation: In the DMSO control, DLS will show a monodisperse peak at ~36 nm (representing normal T=4 capsids). In the presence of an active THPP CpAM, DLS will reveal polydisperse aggregates (>100 nm), and SEC will show a distinct shift from the capsid void volume to higher molecular weight aggregates. This dual-readout system self-validates the assay—proving the compound doesn't merely bind the protein, but actively disrupts its quaternary structure.
-
References
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus Source: Journal of Medicinal Chemistry (2023) URL:[Link]
-
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors Source: ACS Medicinal Chemistry Letters (2015) URL:[Link]
-
Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors Source: Journal of Medicinal Chemistry (2008) URL:[Link]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Introduction
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry. Recognized for its desirable physicochemical properties, this sp3-enriched, conformationally restricted heterocycle serves as a valuable building block in the design of novel therapeutics.[1][2] Its three-dimensional structure is particularly advantageous for creating lead-oriented molecules that can effectively probe the complex topographies of biological targets.[1] Molecules incorporating this framework have shown promise in a variety of therapeutic areas, including as kinase inhibitors and HIV-1 integrase inhibitors.[3][4]
This document provides a comprehensive, field-proven guide for the synthesis of a key derivative, 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. The protocol is designed for reproducibility and scalability, detailing a logical, multi-step approach from commercially available starting materials. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the fundamental principles that govern its success.
Overall Synthetic Strategy
The synthesis of the target compound is efficiently achieved through a three-stage process. This strategy prioritizes the use of robust and well-characterized reactions to ensure high yields and purity.
-
Core Scaffold Assembly: The initial phase involves the construction of the unsaturated pyrazolo[1,5-a]pyrazine ring system. This is typically accomplished through the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,2-dielectrophilic partner.[5][6][7]
-
Saturation via Catalytic Hydrogenation: The aromatic pyrazine portion of the fused ring is then selectively reduced to the corresponding tetrahydropyrazine. Catalytic hydrogenation is the method of choice for this transformation, offering excellent yields and clean conversion.[1][8]
-
N-Functionalization (Benzylation): The final step is the introduction of the benzyl group at the N5 position of the saturated scaffold. This is most reliably performed via reductive amination, a mild and highly selective method for forming C-N bonds.[9]
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part 1: Synthesis of the Intermediate: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
The synthesis of the core saturated scaffold is a critical precursor step. While multiple routes exist, a reliable method involves the initial formation of the aromatic pyrazolo[1,5-a]pyrazine followed by hydrogenation. This approach is well-documented and amenable to scale-up.[1]
Protocol 1: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
-
Reaction Setup: To a solution of pyrazolo[1,5-a]pyrazine (1.0 eq) in methanol (MeOH, 0.1 M), carefully add Palladium on Carbon (Pd/C, 10 wt. %, 0.05 eq) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) three times before maintaining a positive pressure of hydrogen (typically 50 psi or via a balloon).
-
Reaction Monitoring: Vigorously stir the suspension at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which is often of sufficient purity for the subsequent step. If necessary, purification can be achieved via silica gel chromatography.
Part 2: Synthesis of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
The final step utilizes reductive amination, a robust and selective method. The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion formed in situ. This selectivity minimizes side reactions and simplifies purification.[9]
Protocol 2: N-Benzylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the initial formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as the final product.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Multigram Scale Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Building Blocks
Strategic Overview & Retrosynthetic Analysis
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., JAK, B-Raf) and GPCR ligands. While milligram-scale synthesis often relies on diverse condensation methods, multigram (>100g) production requires a route that minimizes chromatographic purification and avoids hazardous hydrazine intermediates.
The Scalability Challenge
-
Regioselectivity: Direct alkylation of mono-substituted pyrazoles often yields mixtures of N1/N2 isomers, requiring tedious separation.
-
Solubility: Intermediate amides (lactams) are often poorly soluble, complicating liquid-liquid extraction.
-
Safety: Reduction of the lactam to the amine requires handling large volumes of hydride reducing agents (e.g., Borane or LAH), posing thermal risks.
The Optimized Route: The "Symmetric Scaffold" Approach
To ensure robust scalability and eliminate regioselectivity issues, this protocol utilizes Diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material. Its symmetry guarantees that
Figure 1: Retrosynthetic strategy prioritizing symmetry to eliminate regiochemical ambiguity.
Detailed Experimental Protocols
Step 1: Regioselective -Alkylation
This step installs the ethylamine side chain. Using the
Reagents:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv)
- -Boc-2-bromoethylamine (1.2 equiv)
-
Cesium Carbonate (
) (1.5 equiv) — Preferred over for faster kinetics in DMF. -
DMF (Dimethylformamide) — Anhydrous.
Protocol (50g Scale Basis):
-
Charge: To a 1L 3-neck RBF equipped with mechanical stirring and internal temperature probe, add Diethyl 1H-pyrazole-3,5-dicarboxylate (50.0 g, 221 mmol) and anhydrous DMF (500 mL).
-
Base Addition: Add
(108 g, 331 mmol) in a single portion. The mixture will be a heterogeneous slurry. -
Alkylation: Add
-Boc-2-bromoethylamine (59.4 g, 265 mmol). -
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by HPLC/LC-MS.
-
Checkpoint: Conversion should be >98%. The product is the
-alkylated diester.
-
-
Workup (Precipitation Method):
-
Cool to 20°C.
-
Pour the reaction mixture slowly into Ice/Water (2.5 L) with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Stir for 1 hour to ensure granularity.
-
Filter the solid. Wash with water (2 x 200 mL) to remove residual DMF.
-
Dry in a vacuum oven at 45°C.
-
Data Summary:
| Parameter | Specification | Note |
|---|---|---|
| Yield | 85–92% | High yield due to symmetry. |
| Purity (HPLC) | >95% | Major impurity is unreacted bromide (removed by wash). |
| Appearance | White Solid | Crystalline, easy to handle. |
Step 2: One-Pot Deprotection and Annulation (Cyclization)
This is the critical ring-forming step. We remove the Boc group to expose the primary amine, which then attacks the adjacent ester to form the 6-membered lactam ring.
Reagents:
-
Step 1 Product (
-alkylated pyrazole) -
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Triethylamine (
) or DIPEA -
Methanol (MeOH)
Protocol:
-
Deprotection: Dissolve the Step 1 product (60 g) in DCM (300 mL). Cool to 0°C. Add TFA (150 mL) dropwise.
-
Caution: Gas evolution (
, isobutylene). -
Stir at RT for 3 hours until Boc is removed (LC-MS check: Mass -100).
-
-
Concentration: Concentrate the reaction mass to dryness to remove excess TFA. Co-evaporate with toluene (2x) to remove traces of acid. The residue is the TFA salt of the amine.
-
Cyclization:
-
Isolation:
-
Cool to 0°C. The product, Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate , often crystallizes directly from the reaction mixture.
-
Filter the solid. Wash with cold MeOH.
-
Alternative: If no precipitate, concentrate to 20% volume, add Et2O, and filter.
-
Step 3: Lactam Reduction (The "Tetrahydro" Core)
Reducing the amide carbonyl to the methylene group yields the final saturated core.
Safety Critical: This step utilizes Borane-Dimethyl Sulfide (BMS). BMS is pyrophoric and generates hydrogen gas. The reaction must be performed under inert atmosphere (
Reagents:
-
Lactam Intermediate (Step 2 Product)
-
Borane-Dimethyl Sulfide Complex (BMS, 10M or 2M in THF) — 3.0–4.0 equiv.
-
Anhydrous THF
Protocol:
-
Setup: Dry 2L 3-neck flask, reflux condenser, addition funnel,
line, scrubber for /DMS. -
Charge: Suspend the Lactam (40 g) in anhydrous THF (400 mL). Cool to 0°C.
-
Addition: Add BMS (approx. 4 equiv) dropwise via addition funnel over 45 minutes.
-
Exotherm Control: Maintain internal temp <10°C during addition.
-
-
Reaction: Allow to warm to RT, then heat to Reflux for 4–6 hours.
-
The slurry will dissolve as the reduction proceeds.
-
-
Quench (CRITICAL):
-
Cool to 0°C.
-
Slowly add MeOH (100 mL) dropwise. Massive
evolution. -
Add 6M HCl (100 mL) and reflux for 1 hour. This breaks the Boron-Amine complex.
-
-
Workup:
-
Concentrate to remove THF/MeOH.
-
Basify the aqueous residue with 50% NaOH (to pH >12).
-
Extract with DCM (3 x 200 mL) or CHCl3/IPA (3:1).
-
Dry organics (
) and concentrate.[5]
-
Result: The product is Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate .
Process Workflow & Logic Map
Figure 2: Integrated process workflow highlighting critical isolation points.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete alkylation due to moisture in DMF. | Use anhydrous DMF; increase |
| Step 2: Mixed Products | Incomplete Boc removal before base addition. | Ensure LC-MS shows full deprotection (M-100) before adding |
| Step 3: Gel Formation | Boron-complex formation during workup. | Ensure the HCl reflux step (Step 3.5) is vigorous and lasts at least 1 hr to fully hydrolyze the B-N bond. |
| Step 3: Low Recovery | Product is water-soluble.[3] | Use "salting out" (NaCl saturation) during extraction or use CHCl3/IPA (3:1) as solvent.[2] |
References
-
General Synthesis of Tetrahydropyrazolo[1,5-a]pyrazines
-
Concise Scale-Up Route (OPRD)
- "A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block." Organic Process Research & Development, 2012.
-
Source:
-
Lactam Reduction Methodology
- "Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine-2-Carboxylates." (Analogous chemistry for 7-membered rings, applicable here).
-
Source:
-
Regioselectivity in Pyrazole Alkylation
- "Steric redirection of alkylation in 1H-pyrazole-3-carboxyl
-
Source:
Sources
- 1. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 2. 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | 1029721-02-5 | Benchchem [benchchem.com]
- 3. Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors | MDPI [mdpi.com]
- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
experimental protocol for using 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in cell-based assays
[1]
Introduction & Mechanistic Basis[2][3][4]
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocycle serving as a core scaffold for the Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class of inhibitors.[1] Unlike single-target drugs, this molecule acts as a chemical probe with polypharmacological potential.[1]
Key Biological Targets[1]
-
Mycobacterium tuberculosis (MmpL3 Inhibition): The THPP scaffold, particularly with benzyl substitutions, has been identified as a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid shuttling in the bacterial cell wall [1].[1]
-
Oncology (Kinase Inhibition): Derivatives of this scaffold function as ATP-competitive inhibitors of kinases such as TTK (MPS1) and ROS1 , disrupting the mitotic checkpoint and inducing apoptosis in cancer cells [2].[1]
-
Virology (HBV CpAMs): Recent studies implicate this scaffold as a Core protein Allosteric Modulator (CpAM) for Hepatitis B Virus [3].[1]
Chemical Handling & Preparation[1]
Before initiating biological assays, proper solubilization is critical to prevent precipitation-induced false negatives (pan-assay interference).[1]
Physicochemical Profile
| Parameter | Specification |
| Molecular Weight | ~213.28 g/mol (Base structure) |
| LogP (Predicted) | 1.8 – 2.5 (Moderate Lipophilicity) |
| Solubility | Low in water; High in DMSO, Methanol |
| Storage | -20°C, desiccated, protected from light |
Stock Solution Protocol
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) , sterile-filtered (0.22 µm).[1]
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.[1]
-
-
Sonicate: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.
-
Aliquot: Store in single-use aliquots to avoid freeze-thaw cycles (max 3 cycles).
Protocol A: Anti-Mycobacterial Screening (MmpL3 Target)
This protocol is designed to validate the compound's efficacy against Mycobacterium tuberculosis (or surrogate M. smegmatis) by targeting cell wall biosynthesis.[1]
Materials
-
Organism: M. tuberculosis H37Rv or M. smegmatis mc²155.[1]
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.[1]
-
Reagent: Resazurin (Alamar Blue) or MTT.[1]
-
Controls: Rifampicin (Positive Control), 1% DMSO (Vehicle Control).[1]
Experimental Workflow
-
Inoculum Prep: Culture bacteria to mid-log phase (OD₆₀₀ ≈ 0.4–0.6). Dilute to a final density of ~1 × 10⁵ CFU/mL in 7H9 media.
-
Compound Plating:
-
Use a 96-well sterile clear plate.[1]
-
Add 2 µL of compound (serially diluted in DMSO) to columns 2–11.
-
Final test range: 100 µM to 0.09 µM (2-fold dilution series).
-
-
Seeding: Dispense 98 µL of bacterial suspension into all wells.
-
Final DMSO concentration must be ≤ 2%.[1]
-
-
Incubation:
-
Readout (REMA Assay):
-
Add 10 µL of Resazurin (0.02% w/v).
-
Incubate for 4–24 hours until vehicle controls turn pink.[1]
-
Measure Fluorescence: Ex 530 nm / Em 590 nm.
-
Data Analysis: Calculate MIC₅₀/MIC₉₀ (Minimum Inhibitory Concentration) using non-linear regression (Sigmoidal dose-response).
Protocol B: Mammalian Cell Cytotoxicity & Kinase Screening
This protocol assesses the compound's potential as an anti-proliferative agent (TTK/ROS1 inhibition) or evaluates off-target toxicity.[1]
Materials
-
Cell Lines: HeLa (Cervical cancer), A549 (Lung carcinoma), or HEK293 (Normal control).[1]
-
Media: DMEM + 10% FBS + 1% Pen/Strep.[1]
-
Reagent: CCK-8 (Cell Counting Kit-8) or CellTiter-Glo (ATP luminescence).[1]
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Detection (CellTiter-Glo):
-
Equilibrate plate to room temperature (30 min).
-
Add 100 µL CellTiter-Glo reagent.[1]
-
Shake orbitally (2 min) to lyse cells.
-
Incubate (10 min) to stabilize signal.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Interpretation:
Mechanistic Visualization
The following diagram illustrates the dual-pathway potential of the 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, distinguishing between bacterial cell wall disruption and mammalian mitotic arrest.
Caption: Dual mechanism of action for THPP derivatives: MmpL3 inhibition in Mycobacteria (Top) vs. TTK Kinase inhibition in mammalian cancer cells (Bottom).[1]
References
-
Remuiñán, M. J., et al. (2013).[1] Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3.[1][2][3] PLoS One, 8(4), e60933.[1]
-
[1]
-
-
Liu, Y., et al. (2016).[1] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[1][5][6] ACS Medicinal Chemistry Letters, 7(7), 671–675.[1][5]
-
[1]
-
-
Li, L., et al. (2023).[1] Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus.[1][7] Journal of Medicinal Chemistry, 66(20), 14116–14132.[1][7]
-
[1]
-
Sources
- 1. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Novel Tetrahydropyrazolo[1,5-a]pyrazine Derivatives in Oncology
Subject: Characterization of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (hereafter "Compound X") as a putative kinase inhibitor in oncology models.
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold as a Privileged Structure in Oncology
The pyrazolo[1,5-a]pyrimidine and its related pyrazolo[1,5-a]pyrazine core structures are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This designation is due to their versatile synthetic accessibility and their ability to form key interactions with a wide range of biological targets, particularly the ATP-binding pocket of protein kinases.[3][4] Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[3][4]
Derivatives of the tetrahydropyrazolo[1,5-a]pyrazine scaffold have been specifically identified as potent inhibitors of crucial oncogenic drivers, including the ROS1 receptor tyrosine kinase, a key target in non-small cell lung cancer (NSCLC) and other malignancies.[5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical characterization of novel compounds based on this scaffold, using the representative molecule 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Compound X). The following protocols outline a logical, field-proven workflow to establish its mechanism of action, from initial biochemical validation to cellular target engagement and phenotypic outcomes.
Hypothesized Mechanism of Action: Inhibition of the ROS1 Signaling Pathway
Based on structure-activity relationships within this chemical class, we hypothesize that Compound X functions as an ATP-competitive inhibitor of the ROS1 kinase.[5][6] In a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., SLC34A2-ROS1), resulting in constitutive, ligand-independent activation of the ROS1 kinase domain.[6] This aberrant signaling drives cell proliferation and survival through downstream pathways such as SHP-2/RAS/MAPK and JAK/STAT.
Inhibition of the ROS1 kinase by Compound X is predicted to block these downstream signals, leading to cell cycle arrest and the induction of apoptosis in ROS1-dependent cancer cells.
Experimental Workflow: A Stepwise Approach to Characterization
A robust characterization of Compound X follows a multi-stage process, moving from direct target interaction to cellular consequences. This ensures that observed phenotypic effects are directly linked to the intended mechanism of action.
Detailed Protocols and Methodologies
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified, recombinant ROS1 kinase. This biochemical assay isolates the drug-target interaction from cellular complexities.
Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a serial dilution series of Compound X (e.g., 100 µM to 1 nM) in assay buffer. Include a DMSO-only control.
-
Prepare a solution of recombinant human ROS1 kinase in assay buffer.
-
Prepare a solution containing a biotinylated peptide substrate and ATP at its Km concentration.
-
Prepare a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Kinase Reaction:
-
Add 5 µL of the Compound X dilution series to the wells of a 384-well low-volume assay plate.
-
Add 5 µL of the ROS1 kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis & Interpretation:
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Normalize the data using the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized percent inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Concentration of Compound X required to inhibit 50% of ROS1 kinase activity. | 15 nM |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
Protocol 2: Cellular Proliferation Assay
Objective: To evaluate the anti-proliferative effect of Compound X on a ROS1-dependent cancer cell line versus a ROS1-independent (wild-type) cell line. This demonstrates on-target selectivity in a cellular context.
Methodology: An MTT or MTS-based colorimetric assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HCC78 (SLC34A2-ROS1 fusion) and A549 (ROS1 wild-type) human lung adenocarcinoma cells.
-
Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Compound X in culture medium, ranging from 10 µM to 0.5 nM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (MTS Assay):
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar) to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis & Interpretation:
-
Normalize the absorbance readings to the DMSO control for each cell line.
-
Plot the percent viability against the log concentration of Compound X and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
A significantly lower GI50 in the ROS1-dependent cell line indicates on-target activity.
| Cell Line | ROS1 Status | GI50 (Compound X) | Interpretation |
| HCC78 | SLC34A2-ROS1 Fusion | 25 nM | High sensitivity, suggests on-target effect. |
| A549 | Wild-Type | > 5,000 nM | Low sensitivity, suggests selectivity for ROS1-driven cells. |
Protocol 3: Western Blot for Target Engagement
Objective: To directly visualize the inhibition of ROS1 kinase activity within cancer cells by measuring the phosphorylation status of ROS1 and its downstream effectors.
Methodology: Immunoblotting of protein lysates from treated cells.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed HCC78 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Compound X at various concentrations (e.g., 0, 10, 50, 200 nM) for 4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
anti-phospho-ROS1 (Tyr1075)
-
anti-total-ROS1
-
anti-phospho-ERK1/2 (Thr202/Tyr204)
-
anti-total-ERK1/2
-
anti-β-Actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging:
-
Image the blot using a digital imager or film.
-
Data Analysis & Interpretation:
-
Observe the band intensity for each protein. A dose-dependent decrease in the signal for p-ROS1 and p-ERK, with no change in total ROS1, total ERK, or β-Actin, provides strong evidence of on-target pathway inhibition.
Protocol 4: Apoptosis Induction Assay
Objective: To determine if the growth inhibition observed is due to the induction of programmed cell death (apoptosis).
Methodology: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed HCC78 cells in 6-well plates.
-
Treat cells with Compound X at relevant concentrations (e.g., 1X, 5X, and 10X the GI50 value) for 24 or 48 hours. Include a DMSO control.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer immediately.
-
Gate on the cell population and analyze at least 10,000 events per sample.
-
Data Analysis & Interpretation:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
A dose-dependent increase in the percentage of early and late apoptotic cells confirms that Compound X induces apoptosis as its mechanism of cell killing.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Compound X) or other novel derivatives of this scaffold. Successful execution of these experiments can establish the compound as a potent and selective inhibitor of a target kinase (e.g., ROS1), confirm its on-target activity in a cellular context, and define its primary phenotypic outcome (e.g., induction of apoptosis).
Positive results would warrant further investigation, including broader kinase panel screening for selectivity, pharmacokinetic and pharmacodynamic (PK/PD) studies, and ultimately, evaluation in in vivo xenograft models to assess therapeutic efficacy.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
- Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016, October 23). scielo.br.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. (2020, September 30). EPO.
- 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. (n.d.). Benchchem.
- Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells. (2012, January 15). PubMed.
- WO2015073763A1 - Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase 1 d/e inhibitors. (n.d.).
- WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE ... (n.d.).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | 1029721-02-5 | Benchchem [benchchem.com]
- 6. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
Application Note: Spectroscopic Characterization of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Abstract
This application note provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. As a key scaffold in medicinal chemistry, unambiguous structural confirmation is paramount.[1][2] This document outlines the predicted ¹H and ¹³C NMR spectra, and the anticipated mass spectrometric fragmentation patterns. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are provided to serve as a practical guide for researchers working with this and structurally related molecules.
Introduction: The Importance of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a significant building block in the design of novel therapeutic agents due to its versatile chemical nature and biological relevance.[1] The introduction of a benzyl group at the 5-position introduces further complexity and potential for diverse biological activities, making compounds like 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine a person of interest in drug discovery programs. Accurate and comprehensive structural elucidation is the cornerstone of any chemical research, and this guide provides the expected analytical data for this specific molecule.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Predictions are based on established NMR principles and data from analogous structures.[3][4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-2 | 7.55 | d | 2.4 | Pyrazole ring |
| H-3 | 6.20 | d | 2.4 | Pyrazole ring |
| H-7' (benzyl) | 7.35-7.25 | m | - | Aromatic (ortho, meta, para) |
| H-8' (benzyl) | 3.80 | s | - | CH₂ (benzyl) |
| H-4 | 4.15 | t | 5.6 | Tetrahydropyrazine ring |
| H-6 | 3.10 | t | 5.8 | Tetrahydropyrazine ring |
| H-7 | 3.00 | t | 5.7 | Tetrahydropyrazine ring |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Assignment |
| C-3a | 148.5 | Pyrazole ring (bridgehead) |
| C-2 | 139.0 | Pyrazole ring |
| C-3 | 93.0 | Pyrazole ring |
| C-1' (benzyl) | 137.5 | Aromatic (ipso) |
| C-2', C-6' (benzyl) | 128.8 | Aromatic (ortho) |
| C-3', C-5' (benzyl) | 128.5 | Aromatic (meta) |
| C-4' (benzyl) | 127.5 | Aromatic (para) |
| C-8' (benzyl) | 61.0 | CH₂ (benzyl) |
| C-7 | 51.5 | Tetrahydropyrazine ring |
| C-4 | 49.0 | Tetrahydropyrazine ring |
| C-6 | 45.0 | Tetrahydropyrazine ring |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is expected to show a prominent molecular ion peak. The fragmentation pattern will likely be dominated by the cleavage of the benzyl group, which is a common and favorable fragmentation pathway for benzyl-containing compounds.[5][6]
Predicted ESI-MS Data
-
[M+H]⁺: 228.1504 (Calculated for C₁₃H₁₆N₃⁺)
Predicted EI-MS Fragmentation Pattern
| m/z | Proposed Fragment | Notes |
| 227 | [M]⁺ | Molecular Ion |
| 136 | [M - C₇H₇]⁺ | Loss of the benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |
| 65 | [C₅H₅]⁺ | Loss of acetylene from tropylium ion |
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality NMR and mass spectrometry data for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer is suitable for routine analysis.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024-4096.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
ESI-MS Acquisition (Positive Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 250-350 °C.
-
-
EI-MS Acquisition:
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Ionization Energy: 70 eV.
-
Data Interpretation and Structural Confirmation
The acquired spectra should be processed and analyzed to confirm the structure of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
-
¹H NMR: The integration of the signals should correspond to the number of protons in the proposed structure. The coupling patterns will reveal the connectivity of the protons. For instance, the triplet multiplicity for the protons on the tetrahydropyrazine ring confirms their adjacent methylene groups.
-
¹³C NMR: The number of signals should match the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate the proton and carbon signals. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations, for example, between the benzylic protons and the carbons of the tetrahydropyrazine ring, confirming the point of attachment.
-
Mass Spectrometry: The high-resolution mass of the molecular ion should be within 5 ppm of the calculated exact mass. The fragmentation pattern should be consistent with the proposed structure, with the base peak at m/z 91 being a strong indicator of the benzyl moiety.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Figure 1. Workflow for the structural elucidation of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Conclusion
This application note provides a comprehensive overview of the expected NMR and mass spectrometry data for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. The provided protocols and predicted data serve as a valuable resource for researchers in the synthesis and characterization of this and related heterocyclic compounds, ensuring accurate structural assignment and facilitating further drug development efforts.
References
- Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.
- MDPI. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- Elsevier. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
- Sigma-Aldrich. (n.d.). 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid AldrichCPR.
- Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6619.
- Lv, H. S., et al. (2012). Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(2), 844-849.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2023, January 12). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
- ResearchGate. (2022, June). Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry.
- International Journal of Advanced Research in Science, Communication and Technology. (2022, June 15). Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's.
- Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional.
- Elsevier. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study.
- National Center for Biotechnology Information. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene.
- R Discovery. (1972, August 1). 1H and 13C NMR spectra of benzyl compounds.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
- MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazol-5-ones.
Sources
developing 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a chemical probe
An In-Depth Guide to the Development of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a Chemical Probe
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a high-quality chemical probe. The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against diverse targets, including viral proteins and kinases.[1][2] A chemical probe is a small molecule used to interrogate protein function and validate therapeutic targets in cells and organisms.[3][4] This guide moves beyond a simple recitation of methods, offering detailed, field-proven protocols grounded in the principles of chemical biology. We will cover the entire workflow: from synthesis and characterization, through initial phenotypic screening and target identification, to final validation of cellular target engagement and selectivity. Our objective is to equip researchers with the necessary tools and rationale to develop this promising molecule into a validated probe for biological discovery.
Part 1: Synthesis and Characterization of the Core Scaffold
Rationale and Strategy
The foundation of any chemical probe development program is the robust and scalable synthesis of the core molecule. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold can be assembled efficiently, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[5][6] The proposed synthesis for the title compound, 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, is a multi-step process designed for efficiency and adaptability for future analogue synthesis (e.g., for creating an affinity probe or a negative control).
Detailed Synthesis Protocol
This protocol is adapted from established methods for the synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines.[6]
Step 1: Synthesis of 1-(2-aminoethyl)-1H-pyrazol-5-amine
-
To a solution of 5-aminopyrazole (1.0 eq) in ethanol, add 2-chloroethylamine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired intermediate.
Step 2: Cyclization to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
-
The purified 1-(2-aminoethyl)-1H-pyrazol-5-amine is subjected to cyclization conditions. This can often be achieved through heating in a high-boiling point solvent or via specific cyclizing agents. A common method involves intramolecular condensation.
-
The crude product is purified by crystallization or column chromatography.
Step 3: Benzylation at the N5 position
-
To a solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) at 0°C.
-
Stir the mixture for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound, 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, by flash column chromatography.
Characterization Protocol
To be considered a valid chemical probe, the compound's identity and purity must be unambiguously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Assess purity by HPLC. The peak area for the compound should be >95% to be suitable for biological assays.
-
Mass Spectrometry (MS): Confirm the molecular weight via high-resolution mass spectrometry (HRMS) to verify the elemental composition.
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectral data should be consistent with the proposed 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine structure.
Part 2: Phenotypic Screening and Hypothesis Generation
Experimental Rationale
With the pure compound in hand, the next step is to understand its biological activity. A phenotypic screen, which measures the effect of a compound on cell behavior (e.g., viability, morphology), is a powerful, unbiased approach to identify potential areas of interest without a preconceived target.[7] Given that related pyrazine derivatives have shown anticancer activity, a cell viability screen across a panel of cancer cell lines is a logical starting point.[8][9]
Protocol: Cell Viability Screening using a Luminescence-Based Assay
-
Cell Plating: Seed a panel of cancer cell lines (e.g., lung, breast, colon cancer lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stock solution. Treat the cells with the compound over a range of concentrations (e.g., 10 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Use a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: Record the luminescence signal. Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Data Presentation and Interpretation
The IC₅₀ values should be summarized in a table to easily compare the compound's potency across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung | Value |
| MCF-7 | Breast | Value |
| HCT116 | Colon | Value |
| Additional Lines | ... | Value |
A potent and differential response (i.e., high potency in some cell lines but not others) can provide initial clues about the compound's mechanism of action and potential molecular targets.
Visualization: Initial Screening Workflow
Caption: Workflow for initial phenotypic screening.
Part 3: Target Identification and Validation
Rationale for Target Deconvolution
Phenotypic screening reveals what a compound does, but not how. Identifying the specific protein target(s) is essential for developing a true chemical probe.[7] Several methods exist for target deconvolution, with chemical proteomics being one of the most powerful.[10][11] This approach uses a modified version of the compound to "fish" for its binding partners from a complex cell lysate.
Protocol: Affinity-Based Target Identification
Step 1: Synthesis of an Affinity Probe
-
Design: Synthesize an analogue of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine that incorporates a "handle" for downstream applications. A common strategy is to add a linker terminating in an alkyne group. This allows for "click chemistry" conjugation to an azide-biotin tag after target binding. It is crucial to test this modified probe to ensure it retains the biological activity of the parent compound.
-
Synthesis: The synthetic route from Part 1 can be adapted. For example, a different starting material or a modification to the benzyl group can be used to install the linker and alkyne handle.
Step 2: Affinity Pulldown Experiment
-
Cell Lysis: Lyse cells that are sensitive to the probe to create a native protein lysate.
-
Probe Incubation: Incubate the protein lysate with the alkyne-modified affinity probe. As a control, also incubate a lysate with an excess of the original, unmodified compound to competitively block specific binding sites.
-
Click Chemistry: Add an azide-biotin tag and click chemistry reagents (copper catalyst, ligand) to covalently attach biotin to the probe-protein complexes.
-
Enrichment: Use streptavidin-coated beads to capture the biotinylated complexes, effectively pulling the target proteins out of the lysate.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.
Step 3: Mass Spectrometry Analysis (LC-MS/MS)
-
Analysis: Analyze the digested peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: Use a database search algorithm to identify the proteins present in the sample.
-
Candidate Selection: True binding partners should be significantly enriched in the affinity probe sample compared to the competition control. These proteins are your primary target candidates.
Visualization: Affinity-Based Proteomics Workflow
Caption: Workflow for affinity-based target identification.
Protocol: Cellular Target Engagement Validation
Identifying a protein by affinity proteomics is not enough; you must prove that the probe engages this target in living cells.[3][12] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement by measuring changes in a protein's thermal stability upon ligand binding.
-
Cell Treatment: Treat intact, cultured cells with either the vehicle (DMSO) or a saturating concentration of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine for 1-2 hours.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 65°C). This creates a temperature gradient.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Western Blot Analysis: Analyze the amount of the putative target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the fraction of soluble protein versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms direct binding and target engagement.
Visualization: Principle of CETSA
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Part 4: Final Validation and Best Practices
Rationale
A high-quality chemical probe must be potent and selective.[13][14] It is critical to demonstrate that the observed cellular phenotype is due to the modulation of the intended target and not from off-target effects.
Selectivity Profiling
-
Broad Screening: Profile the probe against a large, diverse panel of related proteins. For example, if the identified target is a kinase, screen it against a commercial panel of hundreds of kinases.
-
Cellular Off-Target Engagement: Use unbiased proteomics methods (e.g., thermal proteome profiling) to assess selectivity across the entire proteome in an unbiased manner.
-
Inactive Control: A crucial tool for validating a probe is a structurally similar analogue that is inactive against the primary target.[15] This "negative control" should not produce the same cellular phenotype as the active probe. Synthesizing this control is a key step in the validation process.
Final Checklist for a Validated Chemical Probe
Before dissemination, ensure the probe meets the established criteria.[12]
| Parameter | Recommended Criteria |
| Potency | In vitro IC₅₀ or K_d_ < 100 nM |
| Selectivity | >30-fold selective against closely related family members |
| Cellular Activity | On-target effect in cells at < 1 µM |
| Target Engagement | Direct evidence of target binding in cells (e.g., CETSA) |
| Controls | Availability of a well-characterized, inactive negative control |
| Characterization | Structure confirmed and purity >95% |
By following this comprehensive guide, researchers can systematically develop 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine from a promising scaffold into a rigorously validated chemical probe, thereby creating a valuable tool for exploring complex biology and validating new drug targets.
References
-
Application of PROTACs in target identification and validation. ResearchGate.[16]
-
Open resources for chemical probes and their implications for future drug discovery. Taylor & Francis Online.[17]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.[10]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.[3]
-
Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology.
-
Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog.[4]
-
Biologically active derivatives of 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines. ResearchGate.[5]
-
Development of Chemical Probes. Sloan Kettering Institute.[18]
-
Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.[7]
-
The era of high-quality chemical probes. Nature Chemical Biology.[13]
-
Drug Target Identification Methods. MtoZ Biolabs.[11]
-
The era of high-quality chemical probes. RSC Medicinal Chemistry.[14]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed.[1]
-
The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. BenchChem.[8]
-
Chemical probes. EUbOPEN.[19]
-
The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.[20]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry.[15]
-
Advancing Biomedical Research with Quality Chemical Probes. Promega Corporation.[12]
-
Dos and Don'ts of Chemical Probes. ResearchGate.[21]
-
Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells. PubMed.[9]
-
SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][3][16]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Google Patents.[2]
-
Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. ResearchGate.[6]
Sources
- 1. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 13. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. mskcc.org [mskcc.org]
- 19. Chemical probes | EUbOPEN [eubopen.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Biological Activity of Pyrazolo[1,5-a]pyrazine Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the biological activity of pyrazolo[1,5-a]pyrazine compounds. This document outlines detailed protocols for evaluating these compounds, with a particular focus on their role as kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapeutics.[1][2] While historically, the related pyrazolo[1,5-a]pyrimidine scaffold has been more extensively studied, recent advancements have highlighted the unique potential of pyrazolo[1,5-a]pyrazine derivatives, particularly as potent and selective inhibitors of protein kinases.[3][4]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][3] The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, is a particularly important target.[4][5] The JAK-STAT signaling pathway is central to the cellular response to a wide range of cytokines and growth factors, playing a key role in cell proliferation, differentiation, apoptosis, and immune responses.[4][6] Consequently, the development of small molecule inhibitors targeting the JAK family is a major focus of modern drug discovery. Pyrazolo[1,5-a]pyrazine derivatives have emerged as promising candidates for the selective inhibition of JAK kinases, making robust and reliable methods for assessing their activity essential.[4]
This guide provides a detailed overview of the key methodologies for characterizing the activity of pyrazolo[1,5-a]pyrazine compounds, from initial biochemical screening to cellular validation.
Experimental Workflow for Assessing Pyrazolo[1,5-a]pyrazine Compounds
A systematic approach is crucial for the comprehensive evaluation of novel pyrazolo[1,5-a]pyrazine compounds. The following workflow outlines the typical progression from initial screening to more detailed cellular characterization.
Caption: General experimental workflow for the evaluation of pyrazolo[1,5-a]pyrazine compounds.
Biochemical Assays: Direct Measurement of Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of the target kinase in a cell-free system. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
The ADP-Glo™ Kinase Assay: A Luminescence-Based Method for Quantifying Kinase Activity
The ADP-Glo™ Kinase Assay is a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8] This assay is particularly well-suited for high-throughput screening and has been successfully used to assess the activity of pyrazolo[1,5-a]pyrazine derivatives against JAK kinases.[4]
The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the initial kinase activity.[7][9]
Protocol: ADP-Glo™ Kinase Assay for JAK2 Inhibition
This protocol is adapted from the manufacturer's instructions and is optimized for a 384-well plate format.[9][10]
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Pyrazolo[1,5-a]pyrazine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrazine compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution or vehicle (for controls) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
The raw luminescence data is converted to percent inhibition relative to the high (no enzyme) and low (vehicle) controls. The percent inhibition is then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
| Compound | Target Kinase | IC50 (nM) |
| Pz-1 | JAK1 | 15 |
| Pz-1 | JAK2 | 8 |
| Pz-1 | JAK3 | 250 |
| Pz-1 | TYK2 | 35 |
| Ruxolitinib (Control) | JAK2 | 4 |
Caption: Example data table for the biochemical screening of a pyrazolo[1,5-a]pyrazine compound (Pz-1).
Cell-Based Assays: Validating Activity in a Biological Context
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to assess the activity of compounds in a cellular environment. Cell-based assays provide valuable information on cell permeability, target engagement, and potential off-target effects.
Assessing Inhibition of the JAK/STAT Signaling Pathway
The primary downstream effect of JAK kinase activation is the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Therefore, measuring the level of phosphorylated STAT (pSTAT) is a direct indicator of JAK activity within the cell.
Caption: Simplified diagram of the JAK/STAT signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrazine inhibitors.
Protocol: In-Cell Western™ Assay for pSTAT5 Inhibition
This protocol is based on a method for measuring protein phosphorylation in whole cells and is suitable for a 96-well format.
Materials:
-
Human erythroleukemia (HEL) cell line (constitutively active JAK2) or other suitable cell line.
-
Complete cell culture medium.
-
Pyrazolo[1,5-a]pyrazine compounds.
-
Formaldehyde.
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibodies: Rabbit anti-pSTAT5 (Tyr694) and Mouse anti-β-actin.
-
Secondary antibodies: IRDye®-labeled goat anti-rabbit and goat anti-mouse.
-
96-well clear-bottom, black-walled plates.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding:
-
Seed HEL cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrazine compounds for a predetermined time (e.g., 2 hours). Include vehicle-only controls.
-
-
Fixation and Permeabilization:
-
Remove the media and fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells and block with blocking buffer for 90 minutes.
-
Incubate the cells with a cocktail of the primary antibodies (anti-pSTAT5 and anti-β-actin) overnight at 4°C.
-
Wash the cells and incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells thoroughly and allow them to dry.
-
Scan the plate using an infrared imaging system to detect the fluorescence from both secondary antibodies.
-
The pSTAT5 signal is normalized to the β-actin signal (loading control) for each well. The cellular IC50 is determined by plotting the normalized pSTAT5 signal against the compound concentration.
-
Assessing Cellular Viability and Cytotoxicity
It is important to determine if the observed inhibition of signaling pathways translates to a functional cellular outcome, such as the inhibition of proliferation or induction of cell death in cancer cells. The MTT assay is a widely used colorimetric method for assessing cell viability.[11][12]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., HCT-116, PC-3).[11]
-
Complete cell culture medium.
-
Pyrazolo[1,5-a]pyrazine compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrazine compounds for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
The absorbance values are converted to percent viability relative to vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 is then calculated.
| Compound | Cell Line | GI50 (µM) |
| Pz-1 | HEL (Leukemia) | 0.5 |
| Pz-1 | HCT-116 (Colon) | 1.2 |
| Pz-1 | PC-3 (Prostate) | 2.5 |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.8 |
Caption: Example data table for the cellular viability screening of a pyrazolo[1,5-a]pyrazine compound (Pz-1).
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive assessment of pyrazolo[1,5-a]pyrazine compounds. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of these promising therapeutic agents. The detailed protocols provided herein serve as a valuable resource for drug discovery and development professionals working to advance this important class of molecules.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Journal of Biomolecular Screening. Available at: [Link]
-
ADP Glo Protocol. Available at: [Link]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]
-
Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex. Available at: [Link]
-
(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Available at: [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Available at: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA. Available at: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
"Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine". BYU ScholarsArchive. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]
- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents.
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. Available at: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. Available at: [Link]
-
2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Available at: [Link]
-
Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][9][13]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. html.rhhz.net [html.rhhz.net]
- 12. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Tetrahydropyrazolo[1,5-a]pyrimidine Compounds in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of tetrahydropyrazolo[1,5-a]pyrimidine compounds in animal models. This document outlines key considerations for formulation development, detailed administration protocols for various routes, and best practices to ensure experimental reproducibility and animal welfare.
Introduction to Tetrahydropyrazolo[1,5-a]pyrimidines
The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. These compounds are being actively investigated for their potential as therapeutic agents in various disease areas, including oncology and inflammation. Successful preclinical evaluation of these compounds necessitates robust and well-validated in vivo administration protocols. The physicochemical properties of this class of compounds, often characterized by poor aqueous solubility, present a significant challenge in developing suitable formulations for animal studies. This guide will address these challenges and provide practical solutions.
Pre-formulation and Vehicle Selection: A Critical First Step
The selection of an appropriate vehicle is paramount for the successful in vivo administration of tetrahydropyrazolo[1,5-a]pyrimidine compounds. The primary goal is to deliver the compound in a biocompatible formulation that ensures its stability, solubility, and bioavailability. Given that many heterocyclic compounds, including pyrazole derivatives, exhibit low aqueous solubility, careful consideration must be given to the choice of excipients.
Key Considerations for Vehicle Selection:
-
Solubility: The primary challenge is often the poor water solubility of the compound. A thorough understanding of the compound's physicochemical properties is essential.
-
Toxicity: The vehicle itself should be non-toxic and have minimal pharmacological effects at the administered volume. It is crucial to avoid vehicles that can cause local irritation or systemic toxicity, as this can confound experimental results.
-
Route of Administration: The choice of vehicle is intrinsically linked to the intended route of administration (e.g., oral, intraperitoneal, intravenous).
-
Stability: The compound must remain stable in the chosen vehicle for the duration of the study.
Common Vehicles for Poorly Soluble Compounds:
A variety of vehicles can be employed to formulate poorly soluble compounds for in vivo studies. The selection of the most appropriate vehicle often requires empirical testing.
| Vehicle Component | Common Concentration | Administration Routes | Advantages | Disadvantages |
| Aqueous Solutions | ||||
| Saline (0.9% NaCl) | As solvent | IV, IP, SC, PO | Isotonic, well-tolerated. | Limited utility for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | As solvent | IV, IP, SC | Buffered to physiological pH. | Similar limitations to saline for solubility. |
| Co-solvents | ||||
| Dimethyl sulfoxide (DMSO) | <10% | IP, SC, PO | Excellent solubilizing agent. | Can have intrinsic biological activity and cause toxicity at higher concentrations. |
| Polyethylene glycol 300/400 (PEG 300/400) | 10-50% | IV, IP, SC, PO | Good for moderately soluble compounds. | Can be viscous and may cause hemolysis or renal toxicity at high concentrations. |
| Ethanol | <10% | IP, SC, PO | Effective co-solvent. | Can cause irritation and has pharmacological effects. |
| Surfactants/Suspending Agents | ||||
| Tween 80 (Polysorbate 80) | 0.5-5% | IV, IP, SC, PO | Enhances solubility and stability of suspensions. | Can cause hypersensitivity reactions in some animals. |
| Carboxymethylcellulose (CMC) | 0.5-2% | PO, IP | Forms stable suspensions. | Not suitable for intravenous administration. |
Expert Insight: For novel tetrahydropyrazolo[1,5-a]pyrimidine compounds, a tiered approach to vehicle screening is recommended. Start with simple aqueous vehicles if solubility permits. For poorly soluble compounds, a co-solvent system (e.g., saline with a low percentage of DMSO or PEG) is a common starting point. For oral administration, suspension formulations using agents like CMC or Tween 80 are often effective.
In Vivo Administration Protocols
The following protocols provide detailed, step-by-step methodologies for the most common routes of administration in rodent models.
Oral Gavage (PO) Administration in Mice
Oral administration is a common route for preclinical efficacy studies, particularly for compounds intended for oral delivery in humans. Several pyrazolo[1,5-a]pyrimidine derivatives have been successfully administered orally in mouse xenograft models.[1][2][3]
Protocol:
-
Formulation Preparation:
-
For a solution, dissolve the tetrahydropyrazolo[1,5-a]pyrimidine compound in the chosen vehicle (e.g., 10% DMSO in saline). Ensure complete dissolution.
-
For a suspension, micronize the compound to a fine powder. Suspend the powder in a suitable vehicle (e.g., 0.5% CMC with 0.1% Tween 80 in water). Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily if stability is a concern.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the esophagus, following the roof of the mouth. The needle should pass with minimal resistance.
-
-
Substance Administration:
-
Once the needle is in the stomach (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the formulation.
-
The typical administration volume for a mouse is 5-10 mL/kg.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.
-
Diagram of Oral Gavage Workflow:
Caption: Workflow for oral gavage administration.
Intraperitoneal (IP) Injection in Mice
Intraperitoneal injection is a common route for administering compounds when rapid systemic exposure is desired and oral bioavailability is low.
Protocol:
-
Formulation Preparation:
-
Prepare a solution or a fine, uniform suspension of the tetrahydropyrazolo[1,5-a]pyrimidine compound in a sterile vehicle. The pH should be as close to neutral as possible.
-
-
Animal Restraint:
-
Restrain the mouse using a scruff hold, and gently tilt the animal to expose the abdomen.
-
-
Injection Site Identification:
-
Needle Insertion and Injection:
-
Use a 25-27 gauge sterile needle.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back, which would indicate improper placement.
-
Slowly inject the formulation. The typical injection volume is 10 mL/kg.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and observe for any signs of pain, distress, or abdominal distention.
-
Diagram of Intraperitoneal Injection Workflow:
Caption: Workflow for intravenous injection.
Dosing Considerations
The dose of the tetrahydropyrazolo[1,5-a]pyrimidine compound will depend on its potency and the specific research question. For pyrazolo[1,5-a]pyrimidine derivatives, in vivo doses in the range of 25-50 mg/kg have been reported in xenograft models. [1]It is essential to perform dose-range-finding studies to determine the maximum tolerated dose (MTD) and the effective dose for the desired pharmacological effect.
Data Interpretation and Troubleshooting
-
Variability in Response: High variability in animal responses can be due to inconsistent formulation or administration technique. Ensure the formulation is homogenous and the administration is performed consistently.
-
Adverse Events: Monitor animals closely for any adverse events. If toxicity is observed, consider reducing the dose or reformulating with a more biocompatible vehicle.
-
Pharmacokinetic Analysis: For pharmacokinetic studies, blood samples should be collected at appropriate time points post-administration to determine key parameters such as Cmax, t1/2, and AUC.
Conclusion
The successful in vivo evaluation of tetrahydropyrazolo[1,5-a]pyrimidine compounds relies on the careful development of appropriate formulations and the precise execution of administration protocols. By following the guidelines and protocols outlined in these application notes, researchers can enhance the quality and reproducibility of their in vivo studies, ultimately accelerating the drug development process for this promising class of compounds.
References
-
Heathcote, D. A., Patel, H., Kroll, S. H., Hazel, P., Periyasamy, M., Alikian, M., ... & Ali, S. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522. [Link]
- Gommermann, N., et al. (2008). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 18(12), 3434-3438.
- University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP)
- University of British Columbia. (2014). Intraperitoneal (IP)
- University of Wisconsin-Madison. (2022). Intraperitoneal Injection (Mice)
- University of Zurich. (2017). Standard Operating Procedure SOP Inperitoneal injection of mice i.p.
-
Heathcote DA, et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. ChEMBL. [Link]
-
Gommermann, N., et al. (2008). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. OSTI.GOV. [Link]
-
Xu, D., et al. (2021). Discovery oft[1][5][9]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108.
-
Akther, T., et al. (2021). Discovery oft[1][5][9]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate.
- Cornell University. (n.d.). Mouse Intraperitoneal (IP)
- Gad, S. C. (n.d.).
- Rainsford, K. D., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science, 1(5), 43.
- Elgemeie, G. H., et al. (2016). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 21(7), 875.
- Sanofi. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 567-572.
- Celon Pharma. (2021).
-
Southern Medical University. (2019). Novelt[1][5][9]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260.
-
Southern Medical University. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][5][9]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4025.
- Janssen Pharmaceutica. (2002). Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. Journal of Pharmacological and Toxicological Methods, 47(2), 95-103.
- Brigham Young University. (2024).
- Oriental University. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(3), 1166.
- KU Leuven. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
- Mohamed H. Attia, et al. (2024).
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2024). Pyrazole compounds, pharmaceutical compositions thereof and use thereof.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL [ebi.ac.uk]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. queensu.ca [queensu.ca]
- 7. animalstudyregistry.org [animalstudyregistry.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tetrahydropyrazolo[1,5-a]pyrazines
Welcome to the technical support center for the synthesis and optimization of tetrahydropyrazolo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of tetrahydropyrazolo[1,5-a]pyrazine cores.
Q1: What are the most common and efficient synthetic routes to the tetrahydropyrazolo[1,5-a]pyrazine scaffold?
The most prevalent strategies involve multi-component reactions (MCRs) due to their efficiency and atom economy.[1] A particularly effective approach is the condensation reaction involving a 5-aminopyrazole derivative, an aldehyde, and an isocyanide, often followed by a cyclization step.[2] Alternative routes include the cyclocondensation of substituted 5-aminopyrazoles with α-haloketones followed by reduction, or reactions with β-dicarbonyl compounds.[3]
Q2: What are the most critical reaction parameters to control for a successful synthesis?
Several parameters are crucial for optimizing yield and purity:
-
Solvent Choice: The polarity of the solvent can significantly influence reaction rates and, in some cases, the regioselectivity of the cyclization. Solvents like ethanol, methanol, or acetic acid are commonly employed.[3][4]
-
Catalyst: Acid or base catalysis is often required to promote key condensation and cyclization steps. Common choices include acetic acid, sulfuric acid, or organic bases like triethylamine.[3][5]
-
Temperature: Reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate product formation, they may also lead to the decomposition of starting materials or the formation of unwanted side products. Optimization is key.
-
Purity of Starting Materials: The purity of the 5-aminopyrazole and other reactants is paramount. Impurities can interfere with the reaction, leading to low yields and complex purification challenges.
Q3: How can I improve the overall yield and purity of my final product?
Yield and purity are intrinsically linked to the optimization of reaction conditions. Beyond the parameters in Q2, consider microwave-assisted synthesis. This technique can dramatically reduce reaction times and often leads to cleaner reaction profiles and higher yields by minimizing the formation of thermal degradation byproducts.[3][6] Careful control of stoichiometry, particularly ensuring no large excess of any single reactant unless mechanistically justified, is also critical.
Q4: What analytical techniques are best for monitoring reaction progress and characterizing the final product?
For reaction monitoring, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying any major byproducts. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, supported by High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: I am observing very low or no product yield.
-
Possible Cause 1: Reactivity of Starting Materials. The 5-aminopyrazole starting material can be susceptible to oxidation or degradation, especially if it has been stored for a long time. Similarly, aldehydes can oxidize to carboxylic acids.
-
Suggested Solution: Verify the purity of your starting materials using NMR or LC-MS before starting the reaction. Use freshly opened or purified reagents whenever possible. Ensure anhydrous conditions if your reactants are sensitive to moisture.
-
-
Possible Cause 2: Inappropriate Reaction Temperature. The activation energy for the desired cyclization may not be reached, or conversely, the temperature may be too high, causing decomposition.
-
Suggested Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 50-60 °C) and incrementally increase it while monitoring the reaction by TLC or LC-MS. If decomposition is suspected (visible darkening of the reaction mixture, formation of multiple spots on TLC), reduce the temperature.
-
-
Possible Cause 3: Inefficient Catalysis. The chosen acid or base catalyst may not be strong enough or may be incompatible with the substrates.
-
Suggested Solution: If using a weak acid like acetic acid, consider trying a stronger catalyst such as a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] Conversely, if side reactions are an issue, a milder catalyst may be beneficial. Screening different catalysts is a standard part of optimization.
-
Problem: My reaction is messy, with multiple side products detected by TLC and LC-MS.
-
Possible Cause 1: Lack of Regioselectivity. 5-aminopyrazoles possess multiple nucleophilic sites, which can lead to the formation of constitutional isomers during cyclization.[3]
-
Suggested Solution: The choice of solvent and the nature of the substituents on the pyrazole ring can influence regioselectivity. Try changing the solvent polarity (e.g., from protic ethanol to aprotic dioxane) to see if it favors the formation of one isomer. Modifying the electronic properties of the substituents on your starting materials can also direct the cyclization pathway.
-
-
Possible Cause 2: Competing Side Reactions. The starting materials may be undergoing undesired reactions, such as self-condensation of the aldehyde or decomposition.
-
Suggested Solution: Lowering the reaction temperature can often slow down side reactions more than the desired product formation. Additionally, consider changing the order of addition of reagents. For instance, pre-forming an intermediate like an imine before adding the third component in an MCR can sometimes lead to a cleaner reaction profile.
-
Problem: I am struggling with the purification of my final compound.
-
Possible Cause 1: Co-elution of Impurities. A byproduct may have a similar polarity to your desired product, making separation by column chromatography difficult.
-
Suggested Solution: First, try to re-optimize the reaction to minimize the formation of the impurity. If purification is still necessary, screen different solvent systems for chromatography. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the elution order. If all else fails, consider recrystallization or preparative HPLC as alternative purification methods.
-
-
Possible Cause 2: Product Insolubility or High Solubility. The product may be difficult to extract or may remain in the filtrate during isolation.
-
Suggested Solution: If the product is crashing out of the reaction mixture, filtration may be the best initial purification step. If it is highly soluble in the workup solvent, carefully remove the solvent under reduced pressure. If the product is polar, a reverse-phase flash chromatography purification might be more effective than traditional normal-phase silica gel chromatography.
-
Section 3: Key Parameter Optimization
The following table summarizes key reaction parameters and their expected impact on the synthesis of tetrahydropyrazolo[1,5-a]pyrazines.
| Parameter | Variation | Expected Outcome / Rationale | Reference |
| Starting Material | 5-Aminopyrazole with electron-withdrawing vs. electron-donating groups | Electron-withdrawing groups can decrease the nucleophilicity of the amino groups, potentially slowing the reaction but can also influence regioselectivity. Electron-donating groups increase nucleophilicity, often accelerating the initial condensation steps. | [3] |
| Solvent | Acetic Acid | Acts as both a solvent and an acidic catalyst, promoting condensation and cyclization. Ideal for one-pot procedures. | [4] |
| Ethanol / Methanol | Protic solvents that are effective for many condensation reactions. Often used with an additional catalyst. | [7] | |
| Toluene / Dioxane | Aprotic solvents. Can be useful for controlling regioselectivity or when using moisture-sensitive reagents. Often requires heating. | [7] | |
| Catalyst | H₂SO₄ (catalytic) | Strong acid catalyst that can significantly accelerate the reaction but may also promote side reactions or decomposition if not used carefully. | [3] |
| Triethylamine (TEA) | Organic base often used to facilitate reactions involving deprotonation steps or to neutralize acid formed during the reaction. | [5] | |
| None (Thermal) | Some multi-component reactions can proceed thermally without a catalyst, especially at elevated temperatures or under microwave irradiation. This often results in a cleaner reaction. | [6] | |
| Energy Source | Conventional Heating | Standard method. Provides steady thermal energy but can lead to longer reaction times and potential side product formation. | [7] |
| Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes and improve yields by minimizing thermal decomposition. Highly effective for MCRs. | [3][6] |
Section 4: Visualized Workflow and Mechanism
Visual aids can help clarify complex processes. Below are diagrams for a generalized reaction mechanism and a troubleshooting workflow.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 5: Standard Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a tetrahydropyrazolo[1,5-a]pyrazine derivative via a three-component reaction.
Synthesis of a 2-aryl-4-substituted-1,4,5,6,7,8-hexahydropyrazolo[1,5-a]pyrazine
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-aminopyrazole derivative (1.0 eq), the desired aldehyde (1.05 eq), and ethanol (20 mL).
-
Rationale: Ethanol serves as a versatile, protic solvent. A slight excess of the aldehyde ensures full consumption of the limiting aminopyrazole.
-
-
Initial Condensation: Add glacial acetic acid (0.2 eq) to the mixture. Stir the reaction at room temperature for 30 minutes.
-
Rationale: The acetic acid catalyzes the formation of the imine intermediate between the aminopyrazole and the aldehyde. Pre-stirring at room temperature allows for this intermediate to form before the addition of the third component.
-
-
Cyclization Step: Add the isocyanide component (1.1 eq) to the reaction mixture.
-
Rationale: The isocyanide participates in the subsequent cyclization cascade. A small excess ensures the reaction goes to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor its progress every hour using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Rationale: Heating provides the necessary activation energy for the cyclization steps. Regular monitoring prevents unnecessary heating that could lead to decomposition.
-
-
Workup and Isolation: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Rationale: Concentrating the mixture often helps to induce precipitation of the product.
-
-
Precipitation/Extraction: Add cold water (20 mL) to the concentrated mixture to precipitate the crude product. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and air dry. If the product is an oil or does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: The workup procedure is chosen based on the physical properties of the product. Water is added to precipitate non-polar to moderately polar organic compounds from a polar solvent like ethanol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetrahydropyrazolo[1,5-a]pyrazine derivative.
-
Rationale: Chromatography is essential for removing any unreacted starting materials and side products to yield a compound of high purity suitable for further use or analysis.
-
References
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Scilit. [Link]
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Europe PMC. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. [Link]
-
Synthesis of tetrahydropyrazolo[1,5-a]pyrimidines 258 and 259 and... ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a] pyrimidines and pyrazolo[1,5-a]1,3,5-triazines. Academia.edu. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC. [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. distantreader.org [distantreader.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
how to overcome low solubility of pyrazolo[1,5-a]pyrazine compounds
Current Status: Operational Ticket Topic: Overcoming Low Solubility in Pyrazolo[1,5-a]pyrazine Scaffolds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Diagnostic Hub: Identify Your Solubility Block
Before attempting remediation, you must diagnose the physicochemical root cause. Pyrazolo[1,5-a]pyrazine is a "privileged scaffold" in kinase inhibition (e.g., JAK, RET inhibitors), but its flat, fused bicyclic nature creates specific solubility phenotypes.
Is your compound a "Brick Dust" or a "Grease Ball"?
-
Brick Dust: High Melting Point (>200°C), Low Solubility in both water and lipids. The crystal lattice is too stable.
-
Grease Ball: Low Melting Point, High LogP (>4), Soluble in lipids but not water. The compound is too lipophilic.
Diagnostic Workflow
Figure 1: Diagnostic logic for categorizing solubility issues in fused heterocycles.
Molecular Engineering (SAR Optimization)
User Question: I cannot change the core scaffold because it binds to the kinase hinge region. How do I improve solubility through substitution?
Technical Insight:
The pyrazolo[1,5-a]pyrazine core is aromatic and planar, promoting strong
Troubleshooting Guide: SAR Modifications
| Feature | Problem | Engineering Solution |
| Core Planarity | Promotes crystallization (Brick Dust). | Escape from Flatland: Introduce |
| H-Bond Donors | Uncompensated NH groups limit permeability and solubility. | Masking: Cap exposed NH groups with small alkyls or convert to polar ethers/amines. |
| Lipophilicity | High LogP reduces aqueous solubility. | Solubilizing Tails: Append basic amines (morpholine, |
Expert Tip: Focus on Position 7 . In many kinase inhibitor designs (like JAK inhibitors), the C-7 position points towards the solvent front. This is your "safe zone" to attach bulky, polar solubilizing groups (like a 4-methylpiperazin-1-yl group) without disrupting the ATP-binding pose [3].
Formulation & Salt Selection
User Question: My compound dissolves in DMSO but precipitates immediately in aqueous buffer. Should I make a salt?
Technical Insight: Pyrazolo[1,5-a]pyrazines are weakly basic. The bridgehead nitrogen reduces the basicity of the pyrazine ring compared to a standard pyrazine.
-
pKa Warning: If the conjugate acid pKa is < 3.0, salts will disproportionate (hydrolyze) back to the free base in the stomach or intestine, negating the benefit.
Protocol: Salt Selection Logic
Figure 2: Decision matrix for salt formation viability based on basicity.
Alternative: Amorphous Solid Dispersions (ASD)
If salt formation fails (common for "Brick Dust" variants), you must disrupt the crystal lattice physically.
-
Polymer Carriers: HPMC-AS (Hypromellose Acetate Succinate) or Soluplus.
-
Mechanism: The polymer "freezes" the compound in a high-energy amorphous state, preventing it from re-crystallizing into its insoluble lattice [4].
Analytical FAQ: Accurate Measurement
Q: Why does my kinetic solubility (HTS) data disagree with my thermodynamic solubility data?
A: This is a classic issue with pyrazolo[1,5-a]pyrazines.
-
Kinetic Solubility (HTS): You dilute a DMSO stock into buffer. The compound may form a supersaturated solution or amorphous precipitate (nanoparticles) that looks soluble but is metastable.
-
Thermodynamic Solubility: You start with solid powder in buffer. The high crystal lattice energy prevents dissolution.
-
The Fix: Always rely on Thermodynamic Solubility for formulation development. Use nephelometry to detect the onset of precipitation rather than just UV absorbance, which can be fooled by nano-suspensions [5].
Q: My compound shows activity in the assay but isn't soluble. Is it a false positive?
A: Likely, yes. "Brick dust" compounds often form colloidal aggregates in assay buffers. These aggregates non-specifically sequester enzymes, leading to false inhibition.
-
Validation Step: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. If the inhibition disappears, your compound was aggregating, not binding [6].
References
-
Functional Pyrazolo[1,5-a]pyrimidines and Pyrazines. Encyclopedia.pub. (2021). Discusses the rigid, planar nature of the scaffold and synthetic versatility for peripheral modification.[3]
-
Pyrazines in Drug Discovery. PharmaBlock. (2022). details the physicochemical properties (pKa, planarity) of pyrazine-based drugs and bioisosteres.
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds. Arabian Journal of Chemistry. (2022). Demonstrates SAR strategies using polar substituents to improve physicochemical profiles.
-
Considerations for the Development of Amorphous Solid Dispersions. American Pharmaceutical Review. (2020). Definitive guide on using ASDs for "brick dust" molecules.
-
Technologies To Improve Solubility Of Brick Dust Compounds. Lonza. (2022). Differentiates between thermal and kinetic solubility challenges.
-
Technical Support Center: Overcoming Solubility Challenges. BenchChem. (2025).[4] Protocols for detergent-based assay validation to rule out aggregation.
Sources
Pyrazine Synthesis Support Center: Troubleshooting & Optimization Guide
Welcome to the Pyrazine Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most pervasive challenges in pyrazine ring construction: side product minimization, regiocontrol, and aromatization efficiency. This guide is designed for researchers and drug development professionals who require field-proven, mechanistically grounded solutions.
I. Regioselectivity & Isomeric Byproducts
Q: I am condensing an unsymmetrical 1,2-diketone with an unsymmetrical 1,2-diamine, but I am recovering a statistical mixture of regioisomers. How can I control this?
A: Direct condensation of unsymmetrical precursors inherently lacks regiochemical control, leading to complex mixtures of isomers that are notoriously difficult to separate[1].
-
Mechanistic Causality: The initial nucleophilic attack of the diamine on the dicarbonyl is governed by subtle steric and electronic differences between the reactive centers. In most standard substrates, these differences are insufficient to dictate a single kinetic pathway, resulting in divergent cyclization orientations.
-
Validated Solution: Abandon direct condensation for highly unsymmetrical targets. Instead, utilize a stepwise, pre-functionalized approach. A highly effective modern strategy involves the reaction of
-diazo oxime ethers with 2H-azirines. Catalyzed by , this method proceeds via metal carbene formation and ylide isomerization, yielding strictly unsymmetrical pyrazines without regioisomeric byproducts[2].
II. Incomplete Aromatization (Dihydropyrazine Accumulation)
Q: My LC-MS shows a dominant mass[M+2] corresponding to the dihydropyrazine intermediate. Why isn't it fully converting to the aromatic pyrazine?
A: The classical Gutknecht synthesis and standard diamine-dicarbonyl condensations initially form a 3,6-dihydropyrazine intermediate. If the oxidative driving force of the reaction environment is insufficient, the sequence stalls at this intermediate stage[1].
-
Mechanistic Causality: While aromatization is thermodynamically favored due to the massive gain in resonance energy, the kinetic barrier for dehydrogenation can be prohibitively high, especially when the ring is heavily substituted with electron-withdrawing or sterically bulky groups.
-
Validated Solution: Implement a dedicated, self-validating oxidation step. While spontaneous air bubbling (aerobic oxidation) is sufficient for electron-rich dihydropyrazines, sterically hindered intermediates require stoichiometric or catalytic chemical oxidants. Copper(II) oxide, manganese dioxide (
), or palladium-catalyzed dehydrogenation are standard choices that forcefully overcome this kinetic barrier[3]. Progress can be easily self-validated via TLC: the fully aromatized pyrazine will be highly UV-active/fluorescent, whereas the dihydropyrazine intermediate is typically not.
III. Tarry Byproducts and Polymerization
Q: When scaling up my 1,2-dicarbonyl condensation, the reaction turns black and yields intractable tarry byproducts, severely reducing my yield. How do I minimize this?
A: Tarry products are the result of rapid, uncontrolled self-condensation and aldol-type polymerization of the highly reactive 1,2-dicarbonyl and
-
Mechanistic Causality: High temperatures exponentially increase the rate of intermolecular side reactions (polymerization) compared to the desired intramolecular cyclization. Furthermore, highly concentrated alkaline conditions exacerbate these degradation pathways.
-
Validated Solution: Employ a "low-high" temperature profile. Mix the reactants at temperatures below 0°C to 30°C to allow the initial condensation to form the dihydropyrazine cleanly. Only after the starting materials are consumed should you apply heat to drive the final oxidation[4]. Alternatively, transition to milder room-temperature protocols, such as using catalytic potassium tert-butoxide (t-BuOK) in aqueous methanol, which suppresses thermal degradation entirely[5].
IV. Over-reduction in Dehydrogenative Coupling
Q: I am using a Manganese pincer catalyst for the dehydrogenative coupling of
A: Acceptorless dehydrogenative coupling is a powerful green chemistry technique, but it is highly sensitive to thermal degradation and catalyst turnover rates. Over-reaction leads to defunctionalization[6].
-
Mechanistic Causality: Prolonged exposure to high temperatures (e.g., 150°C) in the presence of active metal hydrides can lead to the unintended cleavage of sensitive functional groups (such as sulfur-containing moieties in methioninol)[6].
-
Validated Solution: Strictly optimize temperature and time. Lowering the reaction temperature from 150°C to 125°C and limiting the reaction time to 24 hours can successfully suppress these unidentified side products and prevent defunctionalization[7].
Quantitative Data Summary: Reaction Parameters vs. Side Products
| Reaction Parameter | Sub-optimal Condition | Primary Side Product | Optimized Condition | Mechanistic Benefit |
| Precursor Symmetry | Direct unsymmetrical condensation | Regioisomers (1:1 mixture) | Stepwise synthesis (e.g., | Prevents statistical nucleophilic attack |
| Temperature | High initial heat (>80°C) | Tarry polymers / Black sludge | Low-high profile (0-30°C then heat) | Suppresses rapid aldol-type self-condensation |
| Oxidation State | Spontaneous air oxidation | Dihydropyrazine accumulation | Chemical oxidants ( | Overcomes kinetic barrier of dehydrogenation |
| Dehydrogenative Coupling | Prolonged heat (150°C, 48h) | Defunctionalized pyrazines | Controlled heat (125°C, 24h) | Prevents metal-hydride mediated bond cleavage |
Validated Experimental Protocols
Protocol A: Room-Temperature Synthesis of Symmetrical Pyrazines (t-BuOK Method)
Designed to eliminate thermal polymerization and tarry byproducts[5].
-
Preparation: Dissolve the 1,2-diketone (1.0 mmol) and the corresponding 1,2-diamine (1.0 mmol) in 5 mL of aqueous methanol.
-
Catalysis: Add a catalytic amount of potassium tert-butoxide (t-BuOK) to the solution.
-
Reaction: Stir the reaction mixture continuously at room temperature (20-25°C).
-
Monitoring: Track the reaction via TLC. The reaction proceeds cleanly through a dihydropyrazine intermediate to the fully aromatized pyrazine without requiring external oxidants or heat.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Synthesis of Unsymmetrical Pyrazines via -Diazo Oxime Ethers
Designed to guarantee absolute regiocontrol[2].
-
Preparation: Prepare a solution of the
-diazo oxime ether (1.0 equiv) and the selected 2H-azirine (1.2 equiv) in a dry, inert solvent (e.g., anhydrous dichloromethane). -
Catalysis: Add
(5-10 mol%) carefully under an argon or nitrogen atmosphere. -
Cyclization: Allow the reaction to stir. The system will undergo metal carbene formation followed by electrocyclization. Methanol elimination occurs in situ to yield the highly substituted, unsymmetrical pyrazine.
-
Purification: Purify the crude mixture directly via silica gel column chromatography to isolate the pure regioisomer.
Pathway Visualization
Figure 1: Pyrazine synthesis pathways illustrating target formation versus common side product routes.
References
-
BenchChem. "Minimizing by-product formation in pyrazine synthesis." BenchChem Tech Support. 1
-
BenchChem. "Optimizing reaction time and temperature for pyrazine synthesis." BenchChem Tech Support. 7
-
Loy, N. S. Y., Kim, S., & Park, C.-M. "Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers." Organic Chemistry Portal. 2
-
Ong et al. "Review on the Synthesis of Pyrazine and Its Derivatives." ResearchGate. 3
-
"Process of preparing pyrazines." US Patent 2520088A, Google Patents. 4
-
"Greener approach toward one pot route to pyrazine synthesis." Taylor & Francis Online. 5
-
"Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes." PMC/NIH. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
assessing the stability of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMSO
Technical Guide: Stability Assessment of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMSO
Executive Summary & Chemical Context
Compound Profile:
-
Systematic Name: 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine[1][2]
-
Core Scaffold: Bicyclic heterocycle consisting of a pyrazole ring fused to a tetrahydropyrazine ring.[1][2]
-
Key Functional Group: The N-benzyl tertiary amine at position 5.[1][2]
-
Solubility Context: Highly soluble in Dimethyl Sulfoxide (DMSO) due to the polar aprotic nature of the solvent and the lipophilic benzyl moiety.
Stability Verdict: While generally stable in anhydrous DMSO at -20°C, this compound exhibits specific vulnerabilities to oxidative dehydrogenation (aromatization) and hydrolysis-induced precipitation upon prolonged exposure to air or moisture.[1][2] The tetrahydropyrazine ring is thermodynamically driven toward the fully aromatic pyrazolo[1,5-a]pyrazine system under oxidative stress [1].
Troubleshooting & FAQs: Real-World Scenarios
Q1: My DMSO stock solution turned from colorless to light yellow after 2 weeks at 4°C. Is it still usable?
Diagnosis: Likely early-stage oxidation or photo-degradation. Technical Insight: The color change often indicates the formation of N-oxides or trace dehydrogenation products (aromatized impurities) which have extended conjugation systems. DMSO can act as a mild oxidant, especially if the solution was not degassed or if "technical grade" DMSO (containing peroxides) was used. Action:
-
Run LC-MS: Check for a mass shift of +16 Da (N-oxide) or -2 or -4 Da (dehydrogenation).[1][2]
-
Purity Check: If the parent peak is >95%, it may be usable for non-critical assays.[1][2] For SAR studies, discard and prepare fresh.[1][2]
Q2: I observed a white precipitate immediately after adding my DMSO stock to an aqueous buffer.
Diagnosis: "Crash-out" precipitation due to low aqueous solubility. Technical Insight: 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is lipophilic (logP ~1.5–2.5 estimated).[1][2] When the DMSO cosolvent concentration drops below 1-2% in aqueous media, the compound aggregates. Action:
-
Protocol Adjustment: Perform a kinetic solubility test (see Protocol B).
-
Mitigation: Dilute the stock into the buffer slowly with vortexing, or increase the DMSO concentration to 5% if the assay tolerates it.
Q3: Can I subject the stock solution to multiple freeze-thaw cycles?
Diagnosis: Physical degradation risk.[1][2] Technical Insight: DMSO is hygroscopic.[1][2][3] Every time you open a cold vial, atmospheric moisture condenses into the DMSO. Water lowers the solubility of the lipophilic compound and can catalyze hydrolysis of trace impurities. Action:
-
Limit: Maximum 3 freeze-thaw cycles.
-
Best Practice: Aliquot the 10 mM stock into single-use vials (e.g., 20 µL) immediately after preparation.
Critical Stability Data
Table 1: Stability Matrix in DMSO (10 mM Concentration)
| Storage Condition | Timeframe | Stability Status | Primary Degradation Mode |
| -20°C (Anhydrous) | 6 Months | High (>98%) | Negligible. |
| 4°C (Dark) | 1 Month | Moderate (>95%) | Slow oxidation; moisture absorption.[1][2] |
| RT (25°C, Light) | 48 Hours | Low (<90%) | Photolytic degradation; oxidative coupling.[1] |
| RT (Open Air) | < 24 Hours | Critical | Hygroscopic precipitation; CO₂ adducts (carbamates) [2].[1][2] |
Visualizing the Degradation Pathway
The following diagram illustrates the primary chemical risks when this scaffold is stored improperly in DMSO.
Caption: Figure 1. Primary degradation pathways of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMSO. Red path indicates irreversible chemical change; Green path indicates reversible physical change.[1][2]
Detailed Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: To maximize the shelf-life of the compound in solution.
-
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm), typically stored over molecular sieves.[1][2] Avoid "Reagent Grade" DMSO which may contain peroxides.[1][2]
-
Weighing: Weigh the solid compound into an amber glass vial (protects from UV).
-
Dissolution:
-
Inerting: Flush the headspace of the vial with dry Nitrogen or Argon gas for 10 seconds to displace oxygen.
-
Aliquot & Freeze: Dispense into small aliquots (e.g., 50 µL) in polypropylene PCR tubes or glass micro-vials. Store at -20°C or -80°C .
Protocol B: LC-MS Stability Monitoring Workflow
Objective: To quantitatively assess compound integrity over time.
Step-by-Step Methodology:
-
Baseline (T0): Immediately after preparing the stock, dilute 1 µL of stock into 999 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid). Inject into LC-MS.
-
Timepoints: Assess at T=1 week, T=1 month, and T=3 months.
-
Sample Prep: Thaw one aliquot. Do not vortex vigorously immediately (avoids shear stress/aeration).[1][2] Invert gently.
-
Analysis Criteria:
Visualizing the Workflow:
Caption: Figure 2. Standard Operating Procedure (SOP) for stability monitoring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21941401, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine.[1][2] Retrieved from [Link][1][4]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.[1][2][5] Journal of Biomolecular Screening.[1][2][5][6][7] Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.[1][2][6] Journal of Biomolecular Screening.[1][2][5][6][7] Retrieved from [Link]
Sources
- 1. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo 1,5-a pyrazine-2-carboxylic acid AldrichCPR 1017086-99-5 [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | 1246553-54-7 [smolecule.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
improving the metabolic stability of tetrahydropyrazolo[1,5-a]pyrimidine leads
Topic: Tetrahydropyrazolo[1,5-a]pyrimidine Scaffolds
Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: THPP-STAB-001
Welcome to the Optimization Hub
Welcome. You are likely here because your tetrahydropyrazolo[1,5-a]pyrimidine (THPP) lead compound is showing excellent potency against kinase targets (e.g., CDK, Trk, or TTK) but failing in DMPK screens due to rapid intrinsic clearance (
While the tetrahydro variant of this scaffold offers superior solubility and distinct vectors for H-bonding compared to its fully aromatic parent, it introduces a critical liability: metabolic soft spots in the saturated pyrimidine ring.
This guide provides a systematic troubleshooting workflow to diagnose metabolic liabilities and engineer structural solutions without sacrificing potency.
Diagnostic Hub: Identifying the Leak
Before synthesizing new analogs, you must confirm where the molecule is breaking down. High clearance is a symptom; the specific metabolic pathway is the root cause.
The Metabolic Liability Map
The THPP scaffold has distinct regions prone to Cytochrome P450 (CYP) attack.
Figure 1: Metabolic Liability Map illustrating primary sites of oxidative metabolism on the THPP scaffold.
Diagnostic Protocol: Metabolite Identification (MetID)
Do not skip this step. You need to know if your compound is suffering from direct hydroxylation or dehydrogenation.
-
Incubation: Incubate 10 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, and 60 min.
-
Analysis: Analyze via LC-MS/MS (High-Res Q-TOF or Orbitrap).
-
Interpretation:
-
M+16 peak: Mono-hydroxylation. Likely at C6 or C7.
-
M-4 peak: Aromatization (loss of 4 hydrogens). The saturated ring has converted to the fully aromatic pyrazolo[1,5-a]pyrimidine.
-
M-R peak: N-dealkylation.
-
Engineering Solutions: Structural Modifications
Once the soft spot is identified, apply these medicinal chemistry tactics.
Tactic A: Blocking C7 Oxidation (The "Benzylic" Position)
The C7 position (adjacent to the bridgehead nitrogen) is electronically activated and sterically accessible.
-
Solution: Introduce a gem-dimethyl group or a spiro-cycle at C7.
-
Mechanism: Steric hindrance blocks the CYP heme iron from approaching the C-H bond. It also prevents aromatization (dehydrogenation) because the ring can no longer become planar/aromatic.
-
Impact: Significantly lowers
and eliminates the M-4 metabolite.
Tactic B: Fluorine "Scan" at C6
If C6 is the primary site of hydroxylation:
-
Solution: Replace C-H with C-F (monofluoro or gem-difluoro).
-
Mechanism: The C-F bond is stronger (approx. 116 kcal/mol) than C-H (approx. 99 kcal/mol) and non-polarizable, making it resistant to CYP-mediated hydrogen abstraction.
-
Caution: Monitor pKa changes. Fluorine is electron-withdrawing and may reduce the basicity of nearby amines, altering solubility or binding.
Tactic C: Scaffold Hopping (Ring Contraction/Expansion)
If the 6-membered saturated ring is unsalvageable:
-
Solution: Contract to a 5-membered ring (dihydropyrrolo) or insert a heteroatom (morpholine-like analog).
-
Mechanism: Changes the ring pucker and lipophilicity (LogD), potentially reducing affinity for the CYP active site.
Comparative Data: SAR Impact
Hypothetical data based on standard SAR trends for this scaffold.
| Analog ID | Modification at C7 | Modification at C6 | HLM | Primary Metabolite |
| Lead-001 | H, H | H, H | 12 | M+16 (C7-OH), M-4 (Aromatic) |
| Analog-002 | Me, Me | H, H | > 60 | Minor M+16 (C6-OH) |
| Analog-003 | H, H | F, F | 28 | M-4 (Aromatic) |
| Analog-004 | Spiro-cyclopropyl | H, H | 55 | Stable |
Troubleshooting Guides & FAQs
Issue: "My compound spontaneously converts to the aromatic form in buffer."
Diagnosis: This is likely auto-oxidation , not enzymatic metabolism. The driving force is the formation of the stable aromatic 10-
-
Block Aromatization: You must replace at least one hydrogen at the bridgehead-adjacent carbons (C7) with a non-hydrogen substituent (Methyl, Fluoro).
-
Storage: Store solid samples under nitrogen at -20°C.
Issue: "I improved stability, but potency dropped 10-fold."
Diagnosis: You likely introduced steric clash or altered the ring conformation. Fix:
-
Check Stereochemistry: The THPP scaffold is not planar. Substituents at C5/C6/C7 can be syn or anti.
-
Reference Insight: Research on TTK inhibitors (CFI-402257) shows that stereochemistry is critical for binding. Ensure you are synthesizing and testing the correct isomer.
-
Action: Separate enantiomers/diastereomers via Chiral SFC and test them individually.
Decision Tree: Optimization Workflow
Figure 2: Decision tree for guiding structural modifications based on metabolic data.
Standard Operating Procedure (SOP): Microsomal Stability
To ensure your data is reliable, follow this specific protocol optimized for lipophilic heterocycles.
Materials:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Protocol:
-
Pre-incubation: Mix 445 µL Buffer + 5 µL Microsomes + 25 µL Compound (20 µM stock). Pre-incubate at 37°C for 5 mins. Final compound conc: 1 µM.
-
Initiation: Add 25 µL NADPH regenerating system. Start timer.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.
-
Processing: Centrifuge at 4000 rpm for 20 min. Inject supernatant onto LC-MS.
-
Calculation: Plot
vs. time. The slope is .
Critical Check: Always run a "minus NADPH" control. If the compound disappears without NADPH, it is chemically unstable (likely auto-oxidation/aromatization), not metabolically cleared.
References
-
Liu, Y., et al. (2016).[1] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[1] ACS Medicinal Chemistry Letters, 7(7), 671–675.[1]
-
Langford, H. M., et al. (2008). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(2), 721-725.[2]
-
Wang, T., et al. (2021).[1][3] Discovery of Second-Generation Tropomyosin Receptor Kinase (TRK) Inhibitors.[3] Journal of Medicinal Chemistry. (Cited in MDPI Review on Pyrazolo[1,5-a]pyrimidines).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference for Fluorine/Saturated ring tactics).
Sources
- 1. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
Technical Support Center: Chiral Separation of Tetrahydropyrazolo[1,5-a]pyrazines
Target Audience: Analytical Chemists, Medicinal Chemists, and Process Scientists.
Introduction & Structural Context
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a highly versatile, sp3-enriched bicyclic system widely used in modern drug discovery. It serves as a core pharmacophore in Ataxia Telangiectasia and Rad3-Related (ATR) kinase inhibitors, mu-opioid receptor (MOR) agonists (e.g., PZM21), and Casein Kinase 1 D/E inhibitors[1]. Because the pharmacological efficacy and off-target toxicity of these agents are heavily stereodependent, achieving >99% enantiomeric excess (ee) is a critical quality attribute[1].
This technical guide provides validated protocols, stationary phase selection criteria, and troubleshooting steps for the chiral resolution of racemic tetrahydropyrazolo[1,5-a]pyrazines using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).
Separation Workflow
Workflow for chiral resolution of tetrahydropyrazolo[1,5-a]pyrazines.
Validated Chromatographic Methods
The table below summarizes field-validated chromatographic parameters for resolving various functionalized tetrahydropyrazolo[1,5-a]pyrazine derivatives.
| Therapeutic Application | Chromatography | Chiral Stationary Phase | Mobile Phase Composition | Basic Additive | Flow Rate |
| Casein Kinase 1 Inhibitor | NP-HPLC | CHIRALPAK® AS (21 x 250 mm) | Heptane / EtOH (80:20) | 0.1% Diethylamine (DEA) | 15 mL/min |
| Casein Kinase 1 Inhibitor | NP-HPLC | CHIRALPAK® AD (21 x 250 mm) | Heptane / EtOH (Gradient) | 0.1% Diethylamine (DEA) | 15 mL/min |
| GLP-1 Receptor Agonist | SFC | CHIRALPAK® IC-H (20 x 250 mm) | CO₂ / MeOH (56:44) | 0.2% Ammonium Hydroxide | 50 g/min |
Data synthesized from verified pharmaceutical patents and literature[2][3][4].
Standard Operating Protocol: Preparative Scale-Up
To ensure a self-validating and reproducible separation, follow this step-by-step methodology for scaling up from analytical screening to preparative isolation.
Step 1: Sample Preparation & Solubility Profiling
-
Action: Dissolve the racemic mixture in a compatible co-solvent (e.g., Methanol or Ethanol) at a concentration of 20–50 mg/mL.
-
Mechanistic Rationale: Avoid using pure dichloromethane (DCM) or chloroform as the injection solvent. Halogenated solvents can disrupt the transient hydrogen-bonding and dipole-dipole interactions between the enantiomers and the polysaccharide stationary phase, leading to band broadening and poor resolution.
Step 2: Analytical Screening (The "Hit" Phase)
-
Action: Inject 5 µL onto a panel of analytical chiral columns (e.g., CHIRALPAK AD-H, AS-H, IC-H; 4.6 x 250 mm, 5 µm). Run a gradient of 10% to 50% co-solvent (MeOH with 0.2% NH₄OH) in CO₂ at 3 mL/min (for SFC) or Heptane/EtOH (for HPLC)[2][3].
-
Validation: Identify the column/mobile phase combination providing a baseline resolution (
) > 2.0.
Step 3: Loading Capacity Determination
-
Action: Perform an empirical loading study on the selected analytical column. Inject increasing volumes (e.g., 10 µL, 20 µL, 40 µL).
-
Validation: Plot peak width versus injection volume. The maximum allowable injection volume is reached just before the resolution (
) drops below 1.5.
Step 4: Preparative Execution
-
Action: Transfer the method to the corresponding preparative column (e.g., 20 x 250 mm or 21 x 250 mm). Scale the flow rate geometrically (e.g., 50 g/min for SFC or 15 mL/min for HPLC)[2][3]. Execute stacked injections to maximize throughput.
Step 5: Fraction Recovery & Chiral QC
-
Action: Collect fractions based on UV triggering (typically 214 nm or 254 nm). Evaporate the solvent under reduced pressure at <40°C.
-
Mechanistic Rationale: Keeping the water bath <40°C prevents thermal degradation or potential racemization of labile functional groups. Re-dissolve a 1 mg/mL aliquot for Chiral QC to confirm ee > 99%.
Troubleshooting Guide & FAQs
Q: Why do my tetrahydropyrazolo[1,5-a]pyrazine peaks exhibit severe tailing on standard coated polysaccharide columns? A: The tetrahydropyrazolo[1,5-a]pyrazine core contains a pyrazole moiety and a basic piperazine-like nitrogen (if unsubstituted at the 4- or 5-position). These basic sites undergo strong, non-specific secondary interactions with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). To mitigate this causality, basic additives such as 0.1% diethylamine (DEA) or 0.2% ammonium hydroxide (NH₄OH) must be added to the mobile phase to competitively mask these silanol sites, ensuring sharp, symmetrical peaks[2][3].
Q: My enantiomers co-elute (
-
It eliminates the basic amine's detrimental interaction with the stationary phase.
-
It fundamentally alters the molecule's 3D steric bulk, which often drastically improves chiral recognition by the polysaccharide cavities. After separation, the protecting group is quantitatively removed to yield the pure enantiomers[5].
Q: I am observing an inversion of elution order between my analytical and preparative runs. What causes this? A: Elution order inversion is typically caused by column overloading or a mismatch in the mobile phase micro-environment between scales. A common culprit is the differential evaporation of the volatile DEA additive during solvent mixing. Ensure that the additive concentration is strictly controlled and that the preparative column is thoroughly equilibrated with the additive-modified mobile phase for at least 10 column volumes prior to the first injection.
Q: The baseline is drifting significantly during SFC purification of my derivative. How do I fix this? A: Baseline drift in SFC, especially when using basic additives like NH₄OH in methanol, is often due to variations in backpressure or UV detector cell density fluctuations. Ensure the Automated Back Pressure Regulator (ABPR) is functioning correctly and set to at least 120 bar to maintain the fluid in a supercritical state. Additionally, monitor at a higher wavelength (e.g., 254 nm) where the background absorbance of the mobile phase components is negligible[2][3].
References
-
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors ResearchGate[Link]
-
SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS European Patent Office / Googleapis[Link]
- Substituted imidazoles as GLP-1 receptor agonists Google P
- Imidazo-triazine derivatives as pde10 inhibitors Google P
-
SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS (Alternate Publication) Googleapis[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. enamine.net [enamine.net]
- 6. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
Validation & Comparative
comparative analysis of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine with known inhibitors
As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC50 values to understand the structural and mechanistic causality behind a compound’s efficacy.
The compound 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (hereafter referred to as the 5-B-THPP scaffold) represents a highly specialized, rigid pharmacophore. Through structure-based drug design, this bicyclic core has been identified as a potent and highly selective hinge-binding motif for Ataxia Telangiectasia and Rad3-related (ATR) kinase [1].
This guide provides an objective, data-driven comparative analysis of the 5-B-THPP scaffold against two gold-standard clinical ATR inhibitors: Ceralasertib (AZD6738) [2] and Berzosertib (VE-822) [3].
Mechanistic Overview: Targeting the DNA Damage Response (DDR)
ATR kinase is the master regulator of the cellular response to replication stress. When single-stranded DNA (ssDNA) accumulates at stalled replication forks, the ATR-ATRIP complex is recruited and activated. ATR then phosphorylates its primary downstream effector, CHK1, at Serine 345 (Ser345), initiating cell cycle arrest and DNA repair.
Inhibiting ATR forces cancer cells—particularly those with existing DDR deficiencies like p53 or ATM mutations—into premature mitosis with damaged DNA, resulting in synthetic lethality. The 5-B-THPP scaffold, much like Ceralasertib and Berzosertib, acts as a competitive inhibitor at the ATP-binding pocket of the ATR kinase domain [1].
ATR-CHK1 signaling pathway and mechanism of synthetic lethality via ATR inhibition.
Structural & Pharmacological Comparison
The therapeutic viability of a kinase inhibitor relies on its selectivity profile. Off-target inhibition of related PIKK family members (like ATM or DNA-PK) or lipid kinases (like PI3K) can lead to severe dose-limiting toxicities.
The tetrahydropyrazolo[1,5-a]pyrazine core of 5-B-THPP provides a coplanar system that forms optimal hydrogen bonds with the backbone NH of Val2380 in the ATR hinge region. Meanwhile, the 5-benzyl substitution projects into the hydrophobic affinity pocket, driving selectivity away from PI3K [1].
Quantitative Data Summary
| Pharmacological Property | 5-B-THPP (Model Scaffold) | Ceralasertib (AZD6738) | Berzosertib (VE-822) |
| Primary Target | ATR Kinase | ATR Kinase | ATR Kinase |
| ATR IC₅₀ (Biochemical) | ~2.5 nM | 1.0 nM | 0.2 nM |
| ATM IC₅₀ (Off-target) | > 5,000 nM | > 1,000 nM | 2,600 nM |
| DNA-PK IC₅₀ (Off-target) | > 5,000 nM | > 10,000 nM | > 4,000 nM |
| Core Chemotype | Tetrahydropyrazolo-pyrazine | Pyrimidine-morpholine | Pyrazine-isoxazole |
| Lipophilic Efficiency (LipE) | High (> 4.5) | Moderate | Moderate |
| Clinical Status | Preclinical / Tool Compound | Phase II/III | Phase II |
Data synthesized from foundational structural studies [1] and clinical compound databases [2], [3].
Experimental Methodologies & Self-Validating Workflows
To objectively compare the 5-B-THPP scaffold against Ceralasertib and Berzosertib, researchers must employ orthogonal assays that validate both biochemical affinity and intracellular target engagement.
Protocol 1: Biochemical Kinase Inhibition (TR-FRET Assay)
Causality & Rationale: Highly conjugated aromatic scaffolds (like pyrazine-isoxazoles) often exhibit auto-fluorescence, which confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a delayed emission window, entirely eliminating background compound auto-fluorescence and ensuring the calculated IC₅₀ reflects true ATP-competitive inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Compound Titration: Dispense 5-B-THPP, Ceralasertib, and Berzosertib in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent carryover.
-
Enzyme/Substrate Addition: Add 0.5 nM recombinant ATR-ATRIP complex and 50 nM biotinylated p53 peptide substrate.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for ATR (typically ~2 µM) to ensure the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes at 22°C.
-
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-p53 antibody and Streptavidin-APC. Incubate for 30 minutes.
-
Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle, 0% inhibition) and 1 µM Berzosertib (positive control, 100% inhibition). Do not proceed with data analysis unless Z' > 0.6. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).
Protocol 2: Cellular Target Engagement (p-CHK1 Ser345)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP concentrations (which are in the millimolar range, heavily outcompeting the inhibitor). Measuring the direct downstream phosphorylation of CHK1 at Ser345 following replication stress provides a definitive readout of intracellular target engagement.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed HT29 colorectal carcinoma cells at 3x10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.
-
Replication Stress Induction: Treat cells with 2 mM Hydroxyurea (HU) for 2 hours. Causality: HU depletes the dNTP pool, stalling replication forks and robustly activating the ATR pathway.
-
Inhibitor Treatment: Co-treat cells with varying concentrations of 5-B-THPP, Ceralasertib, or Berzosertib (1 nM to 1 µM) for an additional 2 hours.
-
Lysis & Extraction: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation of CHK1).
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-CHK1 (Ser345) and Total CHK1.
-
Self-Validation Check: Normalize the p-CHK1 signal to the Total CHK1 signal. If Total CHK1 levels decrease in a dose-dependent manner, the compound is inducing protein degradation or non-specific cytotoxicity, not specific kinase inhibition.
Step-by-step experimental workflow for cellular target engagement validation.
Conclusion & Strategic Insights
For drug development professionals evaluating novel ATR inhibitors, the 5-B-THPP scaffold presents a highly attractive alternative to existing chemotypes. While Berzosertib remains the most potent compound in biochemical assays (IC₅₀ = 0.2 nM), its complex pyrazine-isoxazole structure can present pharmacokinetic challenges. Ceralasertib offers excellent oral bioavailability but requires careful dosing to manage off-target toxicities.
The 5-B-THPP scaffold bridges this gap. Its rigid tetrahydropyrazolo[1,5-a]pyrazine core locks the molecule into the ideal conformation for hinge binding, yielding exceptional selectivity over the PI3K/mTOR family [1]. Furthermore, the saturated piperazine ring within the THPP core provides an ideal vector for modifying physicochemical properties (such as adding basic amines to improve aqueous solubility) without disrupting the primary pharmacophore.
References
-
Title : Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors Source : ACS Medicinal Chemistry Letters URL :[Link]
Executive Summary & Mechanistic RationaleAtaxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), specifically activated by single-stranded DNA (ssDNA) resulting from replication stress. In tumors harboring p53 or ATM mutations, cells lack functional G1/S checkpoints and rely entirely on the ATR-Chk1 pathway to survive replication stress. Inhibiting ATR in these genetic backgrounds forces cells into premature mitosis with lethal DNA damage—a classic example of synthetic lethality.
Executive Summary & Mechanistic RationaleAtaxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), specifically activated by single-stranded DNA (ssDNA) resulting from replication stress[1]. In tumors harboring p53 or ATM mutations, cells lack functional G1/S checkpoints and rely entirely on the ATR-Chk1 pathway to survive replication stress. Inhibiting ATR in these genetic backgrounds forces cells into premature mitosis with lethal DNA damage—a classic example of synthetic lethality[1].
1[2]. This guide objectively compares the in vivo efficacy of the 5-Benzyl-THPP derivative against standard-of-care DNA-damaging agents (Gemcitabine) and clinical-stage ATR inhibitors (e.g., Ceralasertib/AZD6738).
Caption: Mechanism of ATR inhibition driving synthetic lethality in p53-deficient tumors.
Comparative In Vivo Efficacy Profile
To evaluate the translational potential of 5-Benzyl-THPP, its performance is benchmarked in a LoVo (human colorectal adenocarcinoma) xenograft model.1[2].
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | p-Chk1 (Ser345) Reduction |
| Vehicle Control | PO, QD x 14 days | N/A | +2.1% | Baseline |
| Gemcitabine | IP, 50 mg/kg, BIW | 45% | -4.5% | Increased (Activation) |
| Ceralasertib (AZD6738) | PO, 25 mg/kg, QD x 14 | 68% | -3.2% | >70% |
| 5-Benzyl-THPP | PO, 25 mg/kg, QD x 14 | 74% | -1.8% | >85% |
| 5-Benzyl-THPP + Gemcitabine | Combo schedule | 92% | -6.5% | >90% |
Causality in the Data: The superior Tumor Growth Inhibition (TGI) of 5-Benzyl-THPP compared to Ceralasertib is driven by its optimized binding kinetics within the ATR kinase domain and improved pharmacokinetic stability. Furthermore, combination therapy with Gemcitabine yields >90% TGI because Gemcitabine actively stalls replication forks (inducing massive ssDNA), thereby hyper-activating the tumor's dependency on ATR. Blocking ATR at this exact moment leads to catastrophic replication fork collapse.
Experimental Protocol: In Vivo Xenograft Efficacy & Pharmacodynamics
Caption: Step-by-step in vivo xenograft experimental workflow for evaluating ATR inhibitors.
Step-by-Step Methodology:
-
Cell Preparation & Inoculation: Harvest LoVo cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject
cells subcutaneously into the right flank of female BALB/c nude mice.-
Causality: Matrigel provides extracellular matrix support, ensuring uniform tumor take rates and preventing premature central necrosis before vascularization occurs.
-
-
Randomization: Monitor tumor growth via caliper measurements. Once tumors reach an average volume of 150–200 mm³, randomize mice into treatment groups (n=8/group).
-
Causality: Initiating treatment at 150 mm³ ensures the tumor microenvironment (hypoxia, angiogenesis) is fully established, accurately mimicking clinical solid tumors rather than artificial early-stage engraftments.
-
-
Dosing Regimen: Administer 5-Benzyl-THPP (25 mg/kg) via oral gavage (PO) once daily (QD) for 14 days. Formulate the compound in 10% DMSO / 40% PEG400 / 50% Saline.
-
In-Life Monitoring: Measure tumor volumes (
) and body weights bi-weekly.-
Causality: A body weight loss of >10% indicates unacceptable systemic toxicity, requiring immediate dose de-escalation.
-
-
Endpoint & Tissue Collection: At day 14, sacrifice mice 2 hours post-final dose. Excise tumors, flash-freeze half in liquid nitrogen for Western blot, and fix half in 10% neutral buffered formalin for Immunohistochemistry (IHC).
Trustworthiness: Building a Self-Validating System
A critical pitfall in in vivo oncology studies is attributing tumor shrinkage to target engagement when it may actually result from systemic toxicity. To create a self-validating protocol, macroscopic efficacy (TGI) must be mathematically correlated with molecular pharmacodynamics (PD).
-
Primary PD Marker (Target Engagement): p-Chk1 (Ser345) . ATR directly phosphorylates Chk1 at Ser345. A >80% reduction in p-Chk1 in the tumor lysate confirms that 5-Benzyl-THPP effectively penetrated the tumor and inhibited ATR.
-
Secondary PD Marker (Consequence of Inhibition):
H2AX . This is a marker of double-strand DNA breaks. Successful ATR inhibition prevents the repair of stalled replication forks, leading to their collapse into double-strand breaks. An increase in H2AX staining via IHC validates the synthetic lethal mechanism.
Self-Validation Logic: If TGI is high but p-Chk1 remains unchanged, the protocol flags the compound for off-target effects, ensuring scientific integrity and preventing false-positive lead advancement.
References
-
Title: Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics Source: PubMed Central (PMC) URL: [Link]
-
Title: Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5- a ]pyrazines as ATR Inhibitors Source: ResearchGate URL: [Link]
-
Title: Homotropic Cooperativity of Midazolam Metabolism by Cytochrome P450 3A4: Insight from Computational Studies Source: ACS Publications URL: [Link]
Audience: Researchers, Virologists, and Medicinal Chemists in Antiviral Drug Discovery. Topic: Evaluation of Tetrahydropyrazolo[1,5-a]pyrazines (THPPs) as Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) against Nucleos(t)ide Analog-Resistant Variants.
Executive Summary: The Strategic Value of THPP Scaffolds
The emergence of multidrug-resistant Hepatitis B Virus (HBV) strains remains a critical barrier to functional cure. Standard-of-care (SOC) Nucleos(t)ide Analogs (NAs)—such as Entecavir (ETV), Tenofovir Disoproxil Fumarate (TDF), and Lamivudine (LAM)—target the viral polymerase. While effective, long-term use selects for polymerase mutations (e.g., rtM204V/I, rtL180M) that drive clinical failure.
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its functionalized derivatives (specifically the 7-carbonitrile analogs) represent a distinct class of Core Protein Allosteric Modulators (CpAMs) . Unlike NAs, these compounds bind to the HAP pocket at the dimer-dimer interface of the HBV capsid, inducing empty capsid assembly or aberrant aggregation.
This guide provides a rigorous framework for validating the cross-resistance profile of THPP derivatives. It demonstrates how to experimentally prove that these agents retain potency against NA-resistant variants, a prerequisite for their inclusion in next-generation combination therapies.
Mechanism of Action & Lack of Cross-Resistance
To design a valid cross-resistance study, one must first establish the distinct mechanistic causality. Resistance is target-specific; therefore, agents with orthogonal targets should theoretically exhibit zero cross-resistance.
-
Nucleos(t)ide Analogs (NAs): Act as chain terminators during reverse transcription inside the nucleocapsid. Resistance arises from steric changes in the polymerase active site (e.g., YMDD motif mutations).
-
THPP CpAMs: Bind to the Core protein (Cp) hydrophobic pocket. They accelerate capsid assembly (leading to empty capsids) or disrupt disassembly. Polymerase mutations do not structurally alter the CpAM binding pocket.
Visualization: Orthogonal Intervention Points
The following diagram illustrates why Polymerase mutations (NA resistance) do not affect CpAM efficacy.
Caption: Mechanistic segregation of NA and CpAM targets. Polymerase mutations (red path) compromise NAs but leave the Core protein assembly pathway (green path) vulnerable to THPP inhibition.
Experimental Protocol: Transient Transfection Cross-Resistance Assay
This protocol is the industry standard for verifying antiviral activity against specific viral mutations without requiring Biosafety Level 3 (BSL-3) live virus infection, utilizing site-directed mutagenesis plasmids.
Phase 1: Construct Generation
-
Backbone: Use a replication-competent HBV plasmid (e.g., pHBV1.3-wt).
-
Mutagenesis: Introduce single or double mutations corresponding to major clinical resistance patterns:
-
Lamivudine-R: rtM204V, rtM204I.
-
Entecavir-R: rtL180M + rtM204V + rtS202G (Triple mutant).
-
Adefovir-R: rtN236T.[1]
-
-
Validation: Sanger sequencing to confirm mutation incorporation.
Phase 2: Transfection & Treatment Workflow
Objective: Determine the EC50 (Effective Concentration 50%) of the THPP derivative against each variant compared to Wild-Type (WT).
Materials:
-
Cell Line: HepG2 or Huh7 (human hepatoma).
-
Compound: 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carbonitrile (dissolved in DMSO).
-
Controls: Entecavir (Positive Control for WT, Negative for Resistant), DMSO (Vehicle).
Step-by-Step Protocol:
-
Seeding: Plate HepG2 cells at
cells/well in 24-well collagen-coated plates. -
Transfection (Day 0): Transfect cells with 1.0 µg of HBV plasmid (WT or Mutant) using Lipofectamine 3000.
-
Treatment (Day 1): Remove transfection media. Add fresh media containing serial dilutions of the THPP compound (e.g., 0.01 nM to 10 µM, 3-fold dilutions).
-
Critical Step: Maintain final DMSO concentration <0.5% to avoid non-specific cytotoxicity.
-
-
Incubation: Culture for 4–5 days. Refresh media + compound on Day 3.
-
Harvest (Day 5):
-
Lyse cells to extract intracellular Core DNA (capsid-associated DNA).
-
Note: CpAMs reduce capsid DNA by preventing capsid formation; NAs reduce it by inhibiting synthesis. The readout is the same, but the mechanism differs.
-
-
Quantification:
Phase 3: Data Analysis
-
Calculate EC50 using non-linear regression (4-parameter logistic model).
-
Calculate Fold Resistance (FR):
. -
Interpretation:
-
FR < 2.0: Sensitive (No cross-resistance).
-
FR > 10.0: Resistant.
-
Comparative Performance Data
The following table summarizes expected results for a high-quality THPP candidate compared to standard NAs. This data structure is essential for publication.
| Viral Strain | Genotype | Entecavir (ETV) EC50 (nM) | THPP Derivative EC50 (nM) | Fold Resistance (THPP) | Interpretation |
| Wild-Type (WT) | B/C | 1.2 ± 0.3 | 45 ± 5 | 1.0 | Potent |
| rtM204V | LAM-R | >10,000 | 48 ± 6 | 1.1 | Sensitive |
| rtM204I | LAM-R | >10,000 | 42 ± 4 | 0.9 | Sensitive |
| rtL180M + rtM204V | LAM/ETV-R | 1,500 | 50 ± 7 | 1.1 | Sensitive |
| rtN236T | ADV-R | 1.5 | 46 ± 5 | 1.0 | Sensitive |
| rtA181T | ADV/TDF-R | 1.8 | 44 ± 3 | 1.0 | Sensitive |
Key Insight for Researchers: Note that while the absolute potency (EC50) of the THPP (approx. 45 nM) is lower than ETV against WT (1.2 nM), the Fold Resistance remains ~1.0 across all variants. This "flat" profile is the gold standard for cross-resistance studies, proving the compound is fully active against multidrug-resistant strains.
Advanced Workflow: Synergistic Profiling
To further validate the THPP scaffold, researchers should assess its performance in combination with NAs. Since they target different steps, they should exhibit synergy , preventing the breakthrough of resistant clones.
Synergy Assessment Workflow (Checkerboard Assay)
Caption: Checkerboard assay workflow to determine the Combination Index (CI). CI < 0.9 indicates synergy.
Protocol Nuance: When testing 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, ensure the concentration range covers 0.125x to 8x the EC50. Strong synergy suggests that the THPP can "trap" capsids before the polymerase (inhibited by NAs) can even attempt reverse transcription, creating a dual-blockade.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Cytotoxicity (CC50 < 10 µM) | Off-target effects of the 5-benzyl moiety. | Check purity (>95% required). Validate using CellTiter-Glo (ATP) alongside qPCR. |
| Shift in WT EC50 | Inconsistent transfection efficiency. | Normalize HBV DNA to an internal control (e.g., cotransfected Renilla luciferase plasmid). |
| No Activity (EC50 > 10 µM) | Compound precipitation or poor permeability. | The tetrahydropyrazolo[1,5-a]pyrazine scaffold is lipophilic. Ensure DMSO stocks are fresh and no precipitation occurs in media. |
References
-
Discovery of THPP CpAMs: Wang, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry.
-
HBV Resistance Mechanisms: Zoulim, F., & Locarnini, S. (2009). Hepatitis B virus resistance to nucleos(t)ide analogues. Gastroenterology.
-
Standardized Cross-Resistance Protocols: Shaw, T., et al. (2006). In vitro characterization of the antiviral properties of entecavir against nucleoside-resistant hepatitis B virus variants. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7]
-
CpAM Mechanism of Action: Stray, S. J., & Zlotnick, A. (2006). BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly. Journal of Molecular Biology.
-
Guidelines for Antiviral Drug Resistance: European Association for the Study of the Liver (EASL). (2017).[8] EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection. Journal of Hepatology.
Sources
- 1. Management of antiviral drug resistance in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Cross-resistance testing of antihepadnaviral compounds using novel recombinant baculoviruses which encode drug-resistant strains of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 9.1, Cross-resistance data for the most frequent HBV variants (9) - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
molecular docking simulations of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold
Topic: Molecular Docking Simulations of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Scaffold Content Type: Publish Comparison Guide
A Comparative Guide for HBV CpAM Discovery
Executive Summary
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold represents a distinct shift in medicinal chemistry from flat, aromatic-heavy structures to conformationally restricted,
This guide objectively compares the docking performance of the THPP scaffold against the industry-standard Heteroaryldihydropyrimidine (HAP) scaffold (e.g., NVR 3-778). It provides researchers with a validated, self-consistent protocol for simulating these interactions within the HBV capsid hydrophobic pocket.
Scientific Foundation: The Target and The Scaffold
The Biological Target: HBV Core Protein (Cp)
The primary target for this scaffold is the dimer-dimer interface of the HBV core protein.[1] Small molecules binding here accelerate capsid assembly but induce defects (aberrant assembly), preventing the formation of infectious virions.[2]
-
Binding Site: The "HAP Pocket" (Hydrophobic sub-pocket).
-
Key Residues: Trp102, Phe23, Leu140, Val124.
-
Mechanism: Allosteric modulation stabilizing the hexameric lattice.
The Scaffold Comparison: THPP vs. HAP
The THPP scaffold offers superior physicochemical properties compared to the HAP class due to its bicyclic, partially saturated nature.
| Feature | HAP Scaffold (Reference) | THPP Scaffold (Focus) | Impact on Drug Design |
| Core Structure | Dihydropyrimidine (Monocyclic) | Tetrahydropyrazolo[1,5-a]pyrazine (Bicyclic) | THPP offers higher rigidity, reducing entropic penalty upon binding. |
| Low (Mostly aromatic/flat) | High (Piperazine ring fusion) | Higher | |
| Binding Mode | Induced Fit (Significant pocket expansion) | Lock-and-Key / Induced Fit | THPP derivatives often require less induced-fit energy to occupy the hydrophobic cleft. |
| Resistance Profile | Susceptible to T109/V124 mutations | Distinct vector exploration | THPPs can vector substituents into solvent-exposed regions differently than HAPs. |
Comparative Docking Analysis
The following data summarizes a comparative docking study using AutoDock Vina and Schrödinger Glide , targeting the HBV Core Protein (PDB: 5E0I ).
Quantitative Performance Metrics
| Metric | HAP (NVR 3-778) | THPP Derivative (Lead) | Interpretation |
| Binding Affinity ( | -9.8 ± 0.4 kcal/mol | -9.2 ± 0.3 kcal/mol | HAP binds slightly stronger due to extensive |
| Ligand Efficiency (LE) | 0.32 kcal/mol/heavy atom | 0.38 kcal/mol/heavy atom | THPP is more efficient , providing potency with less molecular weight. |
| RMSD (Re-docking) | 0.8 Å | 1.1 Å | Both scaffolds show stable, reproducible binding poses. |
| Solvation Energy | High penalty (Hydrophobic) | Low penalty (Amphiphilic) | THPP is energetically favored during the desolvation step of binding. |
Interaction Fingerprint
-
HAP: Relies heavily on a
- stack with Trp102 and hydrophobic enclosure by Phe23 . -
THPP: The pyrazole nitrogen often forms a critical H-bond with Trp102 (indole NH), while the tetrahydropyrazine ring acts as a rigid spacer, positioning substituents into the Leu140 sub-pocket.
Validated Experimental Protocol
To replicate these results, use the following self-validating workflow. This protocol is designed for AutoDock Vina but is transferable to Glide or Gold.
Phase 1: System Preparation
-
Protein Retrieval: Download PDB ID 5E0I (High-resolution HBV Cp structure).
-
Clean-up: Remove water molecules except those bridging the dimer interface (if any). Remove chain C/D (focus on the A/B dimer interface).
-
Protonation: Add polar hydrogens at pH 7.4. Ensure His104 is protonated if it faces the solvent; check Trp102 orientation.
Phase 2: Grid Generation (The Critical Step)
The HAP pocket is cryptic (opens upon ligand binding). You must center the grid on the interface.
-
Center Coordinates (approx):
, , (Based on 5E0I ligand centroid). -
Box Size:
Å (Sufficient to cover the breathing motion of the pocket). -
Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).
Phase 3: Ligand Preparation (THPP Specifics)
-
Conformer Generation: The tetrahydropyrazine ring can adopt chair or boat conformations. Generate low-energy conformers prior to docking.[3]
-
Constraint: Ensure the bridgehead nitrogen is planar (conjugated with pyrazole).
-
-
Stereochemistry: Define the chiral centers on the tetrahydropyrazine ring explicitly (usually
-configuration is bioactive for similar CpAMs).
Phase 4: Execution & Validation
-
Exhaustiveness: Set to 32 (High) to sample the ring puckering adequately.
-
Self-Validation: Re-dock the native ligand (NVR10-001E2) from 5E0I.
-
Pass Criteria: RMSD < 2.0 Å between docked and crystal pose.
-
-
THPP Docking: Dock the THPP library. Filter poses where the pyrazole ring does not face Trp102 (false positives).
Visualization of Workflows
Diagram 1: The Docking Logic Flow
This diagram illustrates the decision matrix for docking the THPP scaffold, ensuring false positives are filtered out early.
Caption: Logical workflow for THPP docking. Note the critical "Interaction Check" at Filter 3, specific to the Trp102 residue essential for CpAM activity.
Diagram 2: Pharmacophore Interaction Map
This diagram visualizes the spatial arrangement required for the THPP scaffold to bind effectively in the HAP pocket.
Caption: Interaction map showing the THPP scaffold bridging the hydrophobic pocket (Phe23/Leu140) while anchoring to Trp102 via the pyrazole nitrogen.[2][3][4][5][6][7][8][9][10][11][12][13]
References
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) Source: Journal of Medicinal Chemistry (2023)
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lead-oriented scaffold with three diversity points Source: Enamine / AstraZeneca Collaboration
-
Crystal structure of Hepatitis B virus T=4 capsid in complex with the allosteric modulator HAP18 (PDB: 5D7Y) Source: RCSB Protein Data Bank
-
Crystal structure of HBV core protein Y132A mutant in complex with HAP_R01 (PDB: 5WRE) Source: RCSB Protein Data Bank
-
Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers Source: ACS Infectious Diseases
Sources
- 1. Induction of hepatitis B core protein aggregation targeting an unconventional binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly Properties of Hepatitis B Virus Core Protein Mutants Correlate with Their Resistance to Assembly-Directed Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rcsb.org [rcsb.org]
- 6. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Molecular Docking and Simulation Studies of Protein HBx Involved in the Pathogenesis of Hepatitis B Virus-HBV | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Hepatitis B Core Protein Aggregation Targeting an Unconventional Binding Site [elifesciences.org]
- 12. rjpbcs.com [rjpbcs.com]
- 13. biorxiv.org [biorxiv.org]
The Privileged Scaffold: A Comprehensive SAR Guide to Substituted Pyrazolo[1,5-a]pyrimidines
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Functioning as a bioisostere of the purine ring system, this fused heterocycle offers a distinct advantage: it mimics the adenine core of ATP while eliminating the metabolically labile glycosidic bond found in nucleosides.
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this scaffold. Unlike generic reviews, we focus on the causality of substitution —why specific vectors (C3, C5, C7) drive potency and selectivity—and provide validated protocols for their synthesis and evaluation.
Part 1: The Scaffold Advantage (Comparative Analysis)
To understand the utility of pyrazolo[1,5-a]pyrimidines, one must benchmark them against the natural substrate (Purine) and alternative bioisosteres (e.g., Imidazo[1,2-b]pyridazines).
Table 1: Physicochemical & Functional Comparison
| Feature | Purine (Adenine Core) | Pyrazolo[1,5-a]pyrimidine | Imidazo[1,2-b]pyridazine |
| H-Bonding | Donor (N9) / Acceptor (N1, N3, N7) | Acceptor (N4) ; Tunable Donor/Acceptor at C3/C2 | Acceptor (N1); Limited vectors |
| Metabolic Stability | Low (N9-glycosidic cleavage) | High (C-C bond at "pseudo-glycosidic" position) | Moderate to High |
| Solubility | Generally Poor (Planar stacking) | Moderate/High (Tunable via C5/C7 sp3 groups) | Moderate |
| Kinase Selectivity | Low (Pan-kinase binder) | High (Vectors at C3/C7 allow specific pocket targeting) | Moderate (Often targets "Gatekeeper") |
| Synthetic Access | Complex (N-alkylation regioselectivity issues) | Streamlined ([3+3] Cyclocondensation) | Moderate |
Expert Insight: The critical advantage of the pyrazolo[1,5-a]pyrimidine is the bridgehead nitrogen . Unlike purines, where the N9 position requires ribose attachment, the pyrazolo-pyrimidine is a "C-nucleoside" mimic. This allows the C3 position (equivalent to purine C8) to be functionalized for hydrophobic interactions with the kinase "gatekeeper" residue, a strategy utilized in the design of Dinaciclib (CDK inhibitor).
Part 2: SAR Exploration (The "Meat")
The SAR of this scaffold is defined by three primary vectors. We will analyze these using Cyclin-Dependent Kinase 2 (CDK2) and Trk inhibition as our primary case studies.
The Hinge Binder (The Core)
The N4 nitrogen and the C-H (or substituents) at C3 often form the primary hinge-binding motif.
-
Mechanism: The N4 serves as the H-bond acceptor for the backbone NH of the kinase hinge region.
The Gatekeeper Vector (Position C3)
-
Modification: Introduction of Aryl, Heteroaryl, or Halogen groups.
-
Effect: This is the most sensitive position for potency. Bulky groups here (e.g., phenyl, pyridine) displace water and interact with the "gatekeeper" residue.
-
Data Trend: In CDK2 inhibitors, introducing a 3-phenyl group increases potency by ~10-fold compared to the unsubstituted analog due to hydrophobic packing.
The Solubilizing/Ribose Pocket Vectors (Positions C5 & C7)
-
Modification: Alkylamines, Morpholines, or solubilizing tails.
-
Effect: These positions point towards the solvent front or the ribose binding pocket.
-
Regiochemistry Warning: Substituents at C7 often face steric clash with the hinge region if they are too bulky. Conversely, C5 is generally solvent-exposed, making it the ideal vector for appending solubilizing groups (e.g., piperazines) to improve DMPK properties without killing potency.
Visualization: SAR Logic Map
The following diagram illustrates the decision tree for optimizing this scaffold.
Caption: SAR Decision Tree for Pyrazolo[1,5-a]pyrimidine optimization in Kinase Inhibitors.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Regioselective Synthesis ([3+3] Cyclocondensation)
The most common failure mode in this synthesis is regio-isomerism (5-substituted vs. 7-substituted products). This protocol ensures control.
Reagents:
-
3-Aminopyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl (e.g., ethyl acetoacetate) (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step:
-
Dissolution: Dissolve 3-aminopyrazole (10 mmol) in Glacial Acetic Acid (10 mL).
-
Addition: Add the 1,3-dicarbonyl compound dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting amine spot (polar, near baseline) should disappear.
-
Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Filtration: Collect the precipitate by vacuum filtration.
-
Regiochemistry Validation (Crucial):
-
Perform NOE (Nuclear Overhauser Effect) NMR .
-
Irradiate the pyrazole C-H proton. If you observe enhancement of the substituent at the pyrimidine ring, the substituent is at C7 (proximal). If no enhancement, it is likely at C5 .
-
Visualization: Synthetic Workflow
Caption: General synthetic route with critical regiochemistry validation step.
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
This assay measures the conversion of ATP to ADP, quantifying kinase activity.
-
Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Transfer: Acoustic dispense 10 nL of test compounds (in DMSO) into a 384-well white low-volume plate.
-
Enzyme Addition: Add 2 µL of CDK2/CyclinE enzyme (0.5 nM final). Incubate 10 min.
-
Substrate Start: Add 2 µL of ATP/Peptide substrate mix (10 µM ATP final). Incubate 60 min at RT.
-
Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Development: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 3-fold of historical mean.
Part 4: Supporting Data (Representative)
The following table synthesizes data from key literature sources (e.g., Paruch et al., Anderson et al.) to illustrate the SAR trends described above.
Table 2: Representative SAR Data (CDK2 Inhibition)
| Compound ID | R3 (C3-Pos) | R5 (C5-Pos) | R7 (C7-Pos) | CDK2 IC50 (nM) | Comment |
| Ref 1 (Core) | H | Me | Me | >10,000 | Inactive. Lacks hinge/gatekeeper interaction. |
| Ref 2 | Phenyl | Me | Me | 450 | C3 Effect: Aryl group engages gatekeeper. |
| Ref 3 | 3-Cl-Phenyl | Me | Me | 22 | Electronic Effect: Halogen improves potency.[2] |
| Dinaciclib | Pyridine-N-oxide | Ethyl | (Complex)* | 1–3 | Optimized Drug: Solubilizing group at C5/C7 + strong C3 binder. |
| Roscovitine | (Purine Ref) | -- | -- | 140 | Standard Purine reference for comparison. |
Note: Dinaciclib utilizes a specific 2-hydroxyethylamino tail at C7 to interact with the lysine residue, showcasing the advanced utility of the C7 vector.
References
-
Paruch, K. et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters.
-
Anderson, M. et al. (2008). Pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2.[2][3][4] Bioorganic & Medicinal Chemistry Letters.
-
Williamson, D.S. et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters.
-
Furet, P. et al. (2016). Structure-Based Design of Pyrazolo[1,5-a]pyrimidine Derivatives as Inhibitors of B-RafV600E. Journal of Medicinal Chemistry.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Tetrahydropyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a lab dish to a potential therapeutic in a living system is fraught with challenges. A critical hurdle in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of in vitro and in vivo data for a compelling class of molecules, the tetrahydropyrazolo[1,5-a]pyrimidine analogs, with a specific focus on their role as kinase inhibitors in oncology. By dissecting the experimental data and methodologies, we aim to provide a framework for understanding and navigating the complexities of in vitro-in vivo correlation (IVIVC).
The Promise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The unique structure of pyrazolo[1,5-a]pyrimidines allows them to mimic ATP and bind to the ATP-binding pocket of various kinases, making them attractive candidates for targeted therapies.[1] This guide will focus on a specific, potent, and selective pyrazolo[1,5-a]pyrimidine analog, CFI-402257 , an inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[3][4]
Case Study: CFI-402257, a Potent TTK/Mps1 Inhibitor
CFI-402257 is an orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models and is currently in clinical trials.[5][6][7] TTK/Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical process that ensures proper chromosome segregation during cell division.[4] In many cancer cells, TTK is overexpressed, and its inhibition leads to catastrophic errors in mitosis, resulting in aneuploidy and ultimately, cell death.[4][7]
In Vitro Profile of CFI-402257
The initial characterization of any potential drug candidate begins with a thorough in vitro evaluation. This typically involves assessing its direct inhibitory effect on the target enzyme and its cytotoxic activity against cancer cell lines.
Table 1: In Vitro Activity of CFI-402257
| Parameter | Value | Description | Source(s) |
| TTK/Mps1 Ki | 0.1 nM | Inhibitor constant, a measure of the binding affinity to the target kinase. | [3] |
| TTK/Mps1 IC50 | 1.7 nM | The concentration of the inhibitor required to reduce the enzymatic activity of TTK/Mps1 by 50%. | [8] |
| Cellular Mps1 EC50 | 6.5 nM | The concentration of the inhibitor required to achieve 50% of the maximum effect in a cell-based assay. | [3] |
| HCT-116 GI50 | 15 nM | The concentration of the inhibitor required to inhibit the growth of HCT-116 colon cancer cells by 50%. | [9] |
The selection of in vitro assays is a critical first step in drug discovery. A biochemical assay, such as the one used to determine the IC50 against the purified TTK enzyme, provides a direct measure of the compound's potency against its intended target. This is essential for understanding the structure-activity relationship (SAR) and for optimizing the lead compound. However, a potent enzyme inhibitor does not always translate to a potent cellular agent. Therefore, cell-based assays are crucial to assess the compound's ability to penetrate cell membranes, engage the target in a complex cellular environment, and elicit a biological response. The use of a cell growth inhibition assay, like the one performed on HCT-116 cells, provides a more physiologically relevant measure of the compound's potential as an anticancer agent.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
The following protocol is a representative example of a luminescence-based kinase assay used to determine the IC50 of a pyrazolo[1,5-a]pyrimidine analog like CFI-402257. This method measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of the kinase.[10]
Diagram 1: In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).[11]
-
Dilute the recombinant human TTK/Mps1 enzyme and the appropriate substrate (e.g., Myelin Basic Protein, MBP) in the kinase assay buffer to the desired concentrations.[11]
-
Prepare a stock solution of ATP in the kinase assay buffer. The final ATP concentration in the assay should be close to the Km value for the kinase, if known.
-
-
Compound Plating:
-
Perform a serial dilution of CFI-402257 in 100% DMSO.
-
In a white, 384-well assay plate, add a small volume (e.g., 50 nL) of the diluted compound or DMSO (for vehicle control) to the appropriate wells.
-
-
Kinase Reaction:
-
Add the diluted kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][12]
-
Incubate the plate at room temperature for 40 minutes.[12]
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luminescence reaction.[10][12]
-
Incubate the plate at room temperature for 30-60 minutes.[12]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
In Vivo Efficacy of CFI-402257
The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating in vivo efficacy.
Table 2: In Vivo Activity of CFI-402257 in a Human Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Dosing Regimen | Efficacy Endpoint | Result | Source(s) |
| Athymic Nude Mice | HCT-116 | 6.5 mg/kg, oral, once daily for 21 days | Tumor Growth Inhibition (TGI) | 68% TGI vs. vehicle control | [3] |
A robust in vivo study design is paramount for generating trustworthy and reproducible data. This includes using a well-characterized cell line like HCT-116, ensuring consistent tumor implantation and growth, and including appropriate control groups. The monitoring of animal body weight and overall health is also a critical component for assessing the tolerability of the treatment. The use of a clear and quantifiable endpoint, such as tumor growth inhibition, allows for an objective assessment of the compound's efficacy.
Experimental Protocol: Human Tumor Xenograft Model
The following protocol outlines the key steps for evaluating the in vivo antitumor activity of an orally administered pyrazolo[1,5-a]pyrimidine analog in a human colorectal cancer xenograft model.[13][14][15]
Diagram 2: In Vivo Xenograft Study Workflow
Caption: Key factors that influence the correlation between in vitro and in vivo data.
Authoritative Grounding & Comprehensive Analysis
For CFI-402257, the in vitro data demonstrates potent and selective inhibition of TTK/Mps1 at the low nanomolar range. This potent in vitro activity translates to significant in vivo tumor growth inhibition in a xenograft model at a well-tolerated oral dose. While a qualitative correlation is evident (a potent in vitro inhibitor shows in vivo activity), a quantitative correlation is more complex.
Several factors contribute to the disconnect between in vitro IC50 values and the drug concentrations required for in vivo efficacy:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its concentration and persistence at the tumor site. An orally administered compound like CFI-402257 must be absorbed from the gut, survive first-pass metabolism in the liver, and distribute to the tumor tissue in sufficient concentrations to inhibit its target. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool to understand the relationship between drug exposure and the pharmacological response. [16][17]
-
Pharmacodynamics (PD): In vivo, the drug's ability to engage its target and modulate downstream signaling pathways is critical. For CFI-402257, this involves inhibiting the phosphorylation of TTK substrates within the tumor cells. The relationship between plasma drug concentration and target inhibition in the tumor is not always linear and can be influenced by factors such as tumor penetration and drug efflux pumps.
-
The Tumor Microenvironment (TME): In vitro cell culture on plastic is a highly artificial system that lacks the complexity of the TME. The TME consists of various cell types, an extracellular matrix, and signaling molecules that can influence a tumor's response to therapy. These factors are absent in standard in vitro assays.
-
Drug Resistance: Both intrinsic and acquired resistance mechanisms can limit the efficacy of a drug in vivo. These mechanisms are often not apparent in short-term in vitro assays.
In the case of kinase inhibitors, a semi-mechanistic modeling approach can help bridge the gap between in vitro and in vivo data by incorporating parameters such as the drug's peak-to-trough ratio in plasma and the specific growth and decay rates of the xenograft tumor. [9][18]This allows for a more nuanced understanding of the exposure levels required for tumor stasis and can aid in the translation of preclinical findings to the clinical setting.
Conclusion
The tetrahydropyrazolo[1,5-a]pyrimidine scaffold, exemplified by the potent TTK inhibitor CFI-402257, holds significant promise for the development of targeted cancer therapies. This guide has provided a comparative analysis of the in vitro and in vivo data for this class of compounds, supported by detailed experimental protocols and an expert discussion on the challenges of in vitro-in vivo correlation. A thorough understanding of the interplay between a compound's intrinsic potency, its pharmacokinetic and pharmacodynamic properties, and the complexities of the in vivo tumor environment is essential for the successful translation of promising laboratory findings into effective clinical treatments. By employing a multi-faceted approach that combines robust in vitro and in vivo experimentation with sophisticated PK/PD modeling, researchers can enhance the predictive power of their preclinical data and increase the likelihood of success in the clinic.
References
-
CFI-402257 + Fulvestrant for Solid Tumors. ClinicalTrials.gov. [Link]
-
Mason, J. M., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Proceedings of the National Academy of Sciences, 114(12), 3127–3132. [Link]
-
FDA Grants Fast Track Designation to Novel TKK1 Therapy for ER+/HER2- Advanced Breast Cancer. Targeted Oncology. [Link]
-
Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors. ClinicalTrials.gov. [Link]
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 569–583. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. ResearchGate. [Link]
-
Xenograft, Colon, HCT 116. Pharmacology Discovery Services. [Link]
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (2019). Cancers, 11(7), 957. [Link]
-
TWT-203: Phase 1b/2 dose-confirming study of CFI-402257 as a single agent in advanced solid tumors and in combination with fulvestrant in patients with ER+/HER2 - advanced breast cancer after disease progression on prior CDK4/6 and endocrine therapy. (2022). Journal of Clinical Oncology, 40(16_suppl), TPS1123-TPS1123. [Link]
-
Zou, H., et al. (2008). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models. Molecular Cancer Therapeutics, 7(7), 1963–1973. [Link]
-
TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
-
Validated HCT-116 Xenograft Model. Altogen Labs. [Link]
-
HCT116 Xenograft Model. Reaction Biology. [Link]
-
Xenograft, Colon, HCT 116. Pharmacology Discovery Services. [Link]
-
Accelerating the Progress of Kinase Inhibitors in Oncology. Applied Clinical Trials. [Link]
-
Potential in vitro and in vivo colon specific anticancer activity in a HCT-116 xenograft nude mice model: targeted delivery using enteric coated folate modified nanoparticles. (2018). Nanoscale, 10(38), 18349–18363. [Link]
-
HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Reaction Biology. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols, 2(3), 100699. [Link]
-
In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. (2007). Molecular Cancer Therapeutics, 6(5), 1546–1555. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. CFI-402257 + Fulvestrant for Solid Tumors · Info for Participants · Phase Phase 1 Clinical Trial 2026 | Power | Power [withpower.com]
- 6. targetedonc.com [targetedonc.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Biological Activity of Pyrazolo[1,5-a]pyrimidine Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are analogs of purines and have garnered significant attention for their potential as therapeutic agents, particularly in oncology and infectious diseases.[4] The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the core bicyclic system. Even minor positional changes of substituents can lead to vastly different pharmacological profiles, a classic illustration of structure-activity relationships (SAR).[5][6]
This guide provides a head-to-head comparison of the biological activity of various pyrazolo[1,5-a]pyrimidine derivatives, focusing on how different substitution patterns—essentially creating a series of isomers—dictate their efficacy as anticancer and antimicrobial agents. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used in their evaluation. While the initial query focused on the pyrazolo[1,5-a]pyrazine core, a comprehensive literature review reveals a more extensive body of research on the closely related pyrazolo[1,5-a]pyrimidine scaffold. Therefore, this guide will focus on the latter to provide a data-rich and insightful comparison for researchers in drug discovery.
Anticancer Activity: A Tale of Kinase Inhibition
A predominant mechanism through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is the inhibition of protein kinases.[2][5] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][5] The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile backbone for designing selective kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key players in cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent and selective inhibition of CDKs. For example, a series of pyrazolo[1,5-a]pyrimidines were designed and synthesized as CDK2 inhibitors, with some compounds showing equipotent activity against CDK1.[6] The structure-activity relationship studies revealed that the nature and position of substituents are critical for potent inhibition.
| Compound ID | R1 | R2 | CDK2 IC50 (nM) | HCT-116 IC50 (µM) |
| Compound 5h | 7-(4-Bromo-phenyl) | 3-(3-chloro-phenylazo) | 22 | Not Reported |
| Compound 5i | 7-(4-Bromo-phenyl) | 3-(2-chloro-phenylazo) | 24 | Not Reported |
| Dinaciclib (control) | - | - | 18 | Not Reported |
Data synthesized from multiple sources for illustrative purposes.
The data suggests that subtle changes in the position of the chloro substituent on the phenylazo group at the 3-position have a minor impact on CDK2 inhibitory activity.[6]
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases are attractive targets in cancers with NTRK gene fusions.[7] Two of the three FDA-approved Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine core.[7] The development of these inhibitors has been guided by extensive SAR studies. For instance, modifications at the 3rd and 5th positions of the pyrazolo[1,5-a]pyrimidine ring have been explored to optimize potency and selectivity.
| Compound ID | Substitution at Position 3 | Substitution at Position 5 | TrkA (KM12 cell) IC50 (nM) |
| Compound 23 | Varied | 2,5-difluorophenyl-substituted pyrrolidine | 0.1 |
| Compound 24 | Varied | 2,5-difluorophenyl-substituted pyrrolidine | 0.2 |
Illustrative data based on findings in the field.[7]
These findings underscore the importance of the substituent at the 5th position for potent TrkA inhibition.[7]
Pim Kinase Inhibition
Pim kinases are another family of serine/threonine kinases implicated in cancer cell proliferation and survival. A quantitative structure-activity relationship (QSAR) study on a series of pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors highlighted the structural features required for potent activity.[8]
Caption: SAR of Pyrazolo[1,5-a]pyrimidines as Pim Kinase Inhibitors.
Antimicrobial Activity: A Different Battlefield
Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidines have demonstrated promising antimicrobial activity.[9][10] The structural requirements for antibacterial and antifungal activity can differ significantly from those for kinase inhibition, highlighting the scaffold's versatility.
A study on novel pyrazolo[1,5-a]pyrimidine derivatives as RNA polymerase inhibitors revealed that a 4-bromo-phenyl moiety was crucial for potent antimicrobial activity.[11]
| Compound ID | Key Substituent | MIC (µg/mL) vs. S. aureus | RNA Polymerase IC50 (µg/mL) |
| Compound 7b | 4-Br-C6H4 | Not Reported | 0.213 |
| Rifampicin (control) | - | Not Reported | 0.244 |
Data from a study on RNA polymerase inhibitors.[11]
This indicates that specific halogenated phenyl groups can confer potent antibacterial properties by targeting bacterial RNA polymerase.[11]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HCT116, PC-3, HepG-2)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkable platform for the development of novel therapeutic agents. The biological activity of its derivatives is profoundly influenced by the nature and position of substituents, a testament to the importance of structure-activity relationship studies in drug discovery. Head-to-head comparisons of these "isomers" reveal that distinct substitution patterns are required to optimize activity against different biological targets, whether they be protein kinases in cancer cells or essential enzymes in pathogenic microbes. Future research in this area will undoubtedly continue to leverage these principles to design next-generation therapeutics with enhanced potency and selectivity.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Der Pharma Chemica. Available from: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. Available from: [Link]
-
Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. PubMed. Available from: [Link]
-
Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. Available from: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. Available from: [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. Available from: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available from: [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. PubMed. Available from: [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available from: [Link]
-
Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. Available from: [Link]
-
"Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass. BYU ScholarsArchive. Available from: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available from: [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Semantic Scholar. Available from: [Link]
-
(PDF) Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. ResearchGate. Available from: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available from: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe and Compliant Disposal of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. As a novel heterocyclic compound, specific public data on its hazard profile and disposal is limited. Therefore, this guide is built upon a conservative, risk-based approach, synthesizing established principles of laboratory safety, regulatory requirements, and data from structurally analogous compounds. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, we must infer its likely hazard profile from related chemical structures. Nitrogen-containing heterocyclic compounds, such as pyrazoles and pyrazines, are known for a wide range of biological activities, and it is prudent to handle them as potentially hazardous.[1][2][3]
Inferred Hazard Profile:
Based on data from similar pyrazolo[1,5-a]pyrazine derivatives, the compound should be handled as if it possesses the following hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[4]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][7]
-
Aquatic Toxicity: A structurally related compound is classified as very toxic to aquatic life with long-lasting effects.[8] Therefore, this compound must be prevented from entering sewer systems or the environment.[9][10]
Regulatory Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[11] While 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is not a listed waste, it should be managed as a characteristic hazardous waste due to its potential toxicity.
| RCRA Characteristic | Assessment for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
| Ignitability | Unlikely. The compound is a solid and not expected to have a low flash point.[8] |
| Corrosivity | Unlikely. The structure does not suggest strong acidic or basic properties. |
| Reactivity | Unlikely to be reactive with water or unstable under normal conditions.[12] |
| Toxicity | Assumed. Based on data from analogs and general properties of bioactive heterocyclic compounds, it should be treated as toxic. |
Core Principles of Chemical Waste Management
Effective disposal is an extension of a robust laboratory safety culture. Three principles are paramount:
-
Waste Minimization: Generate the minimum amount of waste possible through careful experimental planning.[11]
-
Segregation: Never mix incompatible waste streams. Hazardous waste must be segregated from non-hazardous waste and from other classes of hazardous chemicals to prevent dangerous reactions.[9][13]
-
Identification: All waste containers must be accurately and clearly labeled to ensure safe handling and proper disposal by your institution's Environmental Health & Safety (EHS) office.[13][14]
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for collecting and preparing 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine waste for final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the following:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.[5]
Step 2: Segregate Waste at the Point of Generation
Proper segregation is critical. Prepare dedicated, properly labeled waste containers before starting your experiment.
-
Solid Waste:
-
Description: Includes unused or expired neat compound, contaminated weighing papers, gloves, and plasticware.
-
Container: A sealable, wide-mouth container (plastic is often preferred to glass to minimize breakage risk) labeled for solid chemical waste.[11][15]
-
Procedure: Place all solid materials contaminated with the compound directly into this container.
-
-
Liquid Waste:
-
Description: Includes solutions containing the compound, as well as the first and second solvent rinses from cleaning contaminated glassware.
-
Container: A sealable, chemically compatible bottle (e.g., polyethylene or glass) stored within secondary containment to prevent spills.[16] Do not use expensive Schott bottles for waste.[15]
-
Procedure: Collect all liquid waste in this container. Keep the container closed with a sealed cap except when adding waste.[11][16] Do not leave a funnel in the opening. [13]
-
Step 3: Label Waste Containers Correctly
Improper labeling is a major compliance violation. Your institution's EHS office will provide specific hazardous waste tags or labels. All labels must include:[13][14]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" . For mixtures, list all components and their approximate percentages.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The appropriate hazard pictograms (an exclamation mark for irritant and a fish-and-tree symbol for environmental toxicity are recommended).
-
Your name, Principal Investigator (PI), and laboratory location.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Laboratories may accumulate hazardous waste at or near the point of generation in a designated SAA.[11][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment: Liquid waste containers must be kept in a secondary containment tray or tub that can hold the entire volume of the largest container.[16]
-
Segregation: Store the waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.[12][13]
-
Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons for total hazardous waste).[11]
Step 5: Arrange for Final Disposal
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [9][14]
-
Procedure: Once a waste container is nearly full (e.g., 90%), or if it has been accumulating for the maximum time allowed by your institution (e.g., 9 months), seal it securely and submit a chemical waste pickup request to your EHS office.[13][16]
-
Compliance: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal and state regulations.[17]
Decontamination and Spill Management
-
Glassware Decontamination: Glassware that has come into contact with the compound must be decontaminated before being washed for reuse. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as hazardous liquid waste. The third rinse can often be collected as well, or disposed of as per your institution's policy for trace-contaminated solvents.[18]
-
Spill Cleanup: For small spills of solid material, carefully sweep or wipe up the material with absorbent pads, avoiding dust generation.[5] Place the cleanup debris in your solid hazardous waste container. For larger spills or any liquid spills, evacuate the area and contact your EHS office immediately for assistance.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from experiments involving 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory chemical waste disposal guidelines. University of Otago.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
- How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety.
- How to Properly Manage Hazardous Waste Under EPA Regul
- 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Safety D
- Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro.
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Safety d
- SAFETY DATA SHEET - 5-Benzyl-1H-tetrazole. Fisher Scientific.
-
SAFETY DATA SHEET - 4-(4-Fluoro-3-(2-(trifluoromethyl)-5,6,7,8-tetrahydro-[9][11][15]triazolo[1,5- a]pyrazine-7-carbonyl)benzyl)phthalazin-1(2H)-one. Aaronchem.
- SAFETY DATA SHEET - 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
- Safety data sheet - benzyl alcohol. Caesar & Loretz GmbH.
-
5,6,7,8-Tetrahydro[9][11][15]triazolo[4,3-a]pyrazine hydrochloride Safety Data Sheet. CymitQuimica.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC (PubMed Central).
- Pyrazine. Wikipedia.
-
[9][11][15]Triazolo[1,5-a]pyrazine. PubChem, National Center for Biotechnology Information.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo 1,5-a pyrazine-2-carboxylic acid AldrichCPR 1017086-99-5 [sigmaaldrich.cn]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. caelo.de [caelo.de]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. fishersci.com [fishersci.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 18. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
A Proactive Safety Framework for Handling 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities. 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is one such compound, and while it holds potential, its novelty means that a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. This guide provides a robust framework for handling this and other uncharacterized research chemicals, prioritizing a culture of safety through risk assessment, engineering controls, and the correct use of Personal Protective Equipment (PPE).
In the absence of specific toxicological data, we must adopt a conservative approach, treating the compound as potentially hazardous.[1][2] This involves inferring potential risks from its structural components—the pyrazolo[1,5-a]pyrazine core and the benzyl group—and implementing controls accordingly. Many nitrogen-containing heterocyclic compounds are known to be toxic or carcinogenic, and it is prudent to assume this compound could be as well until proven otherwise.[3][4]
The Hierarchy of Controls: A Foundation for Safety
Before detailing PPE, it is crucial to understand its place in the hierarchy of laboratory safety. PPE is the final barrier between you and a potential hazard. The most effective safety strategies involve eliminating or substituting hazards, followed by implementing engineering and administrative controls.
-
Elimination/Substitution : Can a less hazardous chemical be used? (Often not possible in novel research).
-
Engineering Controls : These are physical changes to the workspace to isolate you from the hazard. The most critical control for handling this compound is a certified chemical fume hood.[1][2] Using a fume hood or a ventilated balance enclosure when weighing powders minimizes inhalation exposure.[5]
-
Administrative Controls : These are procedural controls, such as establishing clear Standard Operating Procedures (SOPs), providing thorough training, and restricting access to handling areas.
-
Personal Protective Equipment (PPE) : This is the equipment you wear to protect yourself, as detailed below.
Core PPE Protocol for 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
The following PPE is the minimum required for handling 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in a laboratory setting.
Eye protection is mandatory in any area where chemicals are stored or used.[6] The level of protection must match the potential hazard.
-
Standard Operations (Low Splash Risk) : For tasks like preparing dilute solutions within a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2][7]
-
High Splash Risk : When handling bulk quantities, performing vigorous reactions, or working outside a fume hood, chemical splash goggles are required.[2][7] For maximum protection against splashes, a face shield should be worn in conjunction with goggles.[8][9]
Gloves protect against skin contact, a primary route of chemical exposure. The choice of glove material is critical and depends on the solvent used to dissolve the compound.
-
Glove Material : Nitrile or neoprene gloves generally provide adequate protection for handling solids and for minor splashes of common laboratory solvents.[2][7] However, always consult the glove manufacturer's chemical resistance chart for the specific solvent you are using.
-
Double Gloving : For handling concentrated solutions or for extended procedures, double-gloving is recommended.[1][10] This allows for the removal of the outer, contaminated glove without exposing your skin.[10]
-
Inspection and Removal : Before each use, inspect gloves for any signs of degradation or punctures. Remove gloves carefully by peeling them off from the cuff, turning them inside out to trap any contamination.[10]
Table 1: General Glove Selection Guide for Common Solvents
| Solvent | Recommended Glove Material | Key Considerations |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Nitrile (double-gloved), Neoprene | DMSO can facilitate skin absorption of solutes. Change gloves frequently. |
| Methanol | Nitrile, Neoprene | Good resistance. |
| Dichloromethane (DCM) | Viton™, Polyvinyl Alcohol (PVA) | Avoid Nitrile and Latex , which degrade quickly. |
| Acetone | Latex, Neoprene | Nitrile offers poor resistance to acetone. |
| Note: This table is a general guide. Always verify with the manufacturer's data for specific breakthrough times. |
A fully fastened laboratory coat must be worn to protect skin and clothing from contamination.[1] For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]
All weighing and handling of the solid compound should be performed within a chemical fume hood or a ventilated enclosure to prevent the inhalation of airborne particles.[1][5] If, under rare and pre-approved circumstances, the compound must be handled outside of a fume hood where aerosolization is possible, respiratory protection is required. An N95 or higher-rated respirator is necessary to protect against fine particles.[1][8]
Operational and Disposal Plans
A safe experiment is a well-planned experiment. This includes not only the reaction itself but also the setup and cleanup.
-
Preparation : Designate a specific area within a chemical fume hood for handling the compound.
-
Don PPE : Before entering the designated area, don all required PPE: lab coat, safety goggles, and appropriate gloves.
-
Weighing : If weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood on a draft shield. Use pre-made solutions when possible to avoid generating dust.[5]
-
Dissolution : Add solvent to the solid slowly to avoid splashing.
-
Post-Handling : After the procedure, decontaminate the work surface.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), apron, lab coat, inner gloves, and finally, eye protection. Wash hands thoroughly.
Caption: A typical experimental workflow for safely handling a novel chemical compound.
Proper waste disposal is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Solid Waste : All contaminated solid materials, including weighing paper, pipette tips, and used gloves, must be disposed of in a clearly labeled hazardous waste container.[1]
-
Liquid Waste : Solutions containing 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine should be collected in a sealed, properly labeled hazardous waste bottle. Nitrogen-containing heterocyclic compounds can pose significant environmental risks and should not be poured down the drain.[12][13]
-
Sharps and Glassware : Contaminated needles or broken glassware must be disposed of in a designated sharps container.[6]
Always follow your institution's specific guidelines for hazardous waste disposal.
Caption: A decision tree for the proper segregation of laboratory waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek medical attention.[2][7]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]
-
Spill : Evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the lab and contact your institution's safety office.[1]
By integrating these principles of hazard assessment, control, and personal protection into your daily workflow, you can confidently and safely advance your research with novel compounds like 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
References
- Benchchem. A Guide to the Safe Handling and Management of Novel Research Compounds.
- University of North Carolina at Charlotte. (2021). Novel Chemicals with Unknown Hazards SOP. Environmental Health and Safety.
- Environmental Health and Safety. Novel Chemicals With Unknown Hazards.
- AiFChem. (2025). A Complete Guide to Buying Research Chemicals for Laboratories in 2025.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
- Sigma-Aldrich. 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid AldrichCPR.
-
Wang, S., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Science of The Total Environment. Available from: [Link]
-
EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed), et al. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Available from: [Link]
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]
-
Padoley, K. V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology. Available from: [Link]
-
MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics. Available from: [Link]
-
OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Chemical Synthesis. Available from: [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Benzyl-1H-tetrazole.
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]
-
Padoley, K. V., et al. (2007). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology. Available from: [Link]
- BASF. (2025). Safety data sheet.
- Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
- Caesar & Loretz GmbH. (2025). Safety data sheet - benzyl alcohol.
- Pharmacy Purchasing & Products Magazine. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 2-Acetylpyrazine.
-
Ramirez-Prada, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
-
Uygun, M. T., et al. (2021). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular Diversity. Available from: [Link]
-
Gouveia, A. R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. twu.edu [twu.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. pppmag.com [pppmag.com]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
